Triletide
Descripción
Structure
2D Structure
Propiedades
Número CAS |
62087-96-1 |
|---|---|
Fórmula molecular |
C27H31N5O5 |
Peso molecular |
505.6 g/mol |
Nombre IUPAC |
methyl (2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C27H31N5O5/c1-18(33)30-22(13-19-9-5-3-6-10-19)25(34)31-23(14-20-11-7-4-8-12-20)26(35)32-24(27(36)37-2)15-21-16-28-17-29-21/h3-12,16-17,22-24H,13-15H2,1-2H3,(H,28,29)(H,30,33)(H,31,34)(H,32,35)/t22-,23-,24-/m0/s1 |
Clave InChI |
ZHAGGRWTJXROKV-HJOGWXRNSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)OC |
SMILES canónico |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CN=CN3)C(=O)OC |
Apariencia |
Solid powder |
Otros números CAS |
62087-96-1 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Secuencia |
FFH |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
N-Ac-Phe-Phe-His-Me N-acetylphenylalanyl-phenylalanyl-histidine methyl ester triletide ZAMI 420 ZAMI-420 |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to Tirzepatide: A Novel Dual GIP and GLP-1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tirzepatide is a first-in-class, once-weekly injectable synthetic peptide that functions as a dual agonist for the glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptors.[1][2] Developed by Eli Lilly and Company, it has demonstrated significant efficacy in improving glycemic control and promoting weight loss in clinical trials.[3][4][5][6] This technical guide provides a comprehensive overview of Tirzepatide, including its amino acid sequence, mechanism of action, key quantitative data from in vitro and clinical studies, and detailed experimental protocols. This document is intended to serve as a resource for researchers and professionals in the field of metabolic disease and drug development.
Amino Acid Sequence and Structure
Tirzepatide is a 39-amino acid linear peptide derived from the native human GIP sequence.[1][7] Key structural modifications enhance its stability and prolong its half-life, allowing for once-weekly administration.[7][8]
The amino acid sequence of Tirzepatide is as follows:
Y-Aib-EGTFTSDYSI-Aib-LDKIAQKAFVQWLIAGGPSSGAPPPS
Modifications:
-
Position 2 and 13: The native Alanine and Alanine residues are replaced with alpha-aminoisobutyric acid (Aib) , a non-coded amino acid, to confer resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[1]
-
Position 20: The Lysine (K) residue is acylated with a C20 fatty diacid moiety via a hydrophilic linker.[7][8] This modification promotes high-affinity binding to serum albumin, which significantly extends the peptide's half-life in circulation.[8]
Mechanism of Action and Signaling Pathways
Tirzepatide exerts its therapeutic effects by activating both GIP and GLP-1 receptors, which are G-protein coupled receptors (GPCRs) crucial for glucose homeostasis.[2][8] Upon binding, Tirzepatide activates the Gαs protein subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3][9] This elevation in cAMP activates Protein Kinase A (PKA), a key downstream effector that mediates many of the physiological responses.[3][9]
A notable feature of Tirzepatide's pharmacology is its "imbalanced" agonism, with a higher affinity and potency for the GIP receptor (GIPR) compared to the GLP-1 receptor (GLP-1R).[10][11] Furthermore, at the GLP-1R, Tirzepatide exhibits biased agonism , preferentially stimulating the Gαs-cAMP pathway over the recruitment of β-arrestin.[10][12] This bias may contribute to its potent therapeutic effects while potentially mitigating some of the adverse effects associated with strong β-arrestin signaling, such as receptor desensitization and internalization.[8][12]
Visualized Signaling Pathways
The following diagrams illustrate the key signaling cascades activated by Tirzepatide.
Quantitative Data
Tirzepatide's dual agonism has been extensively quantified through various in vitro assays and clinical trials.
In Vitro Pharmacology
The following tables summarize key data on Tirzepatide's receptor binding affinity and functional potency.
Table 1: Receptor Binding Affinity of Tirzepatide
| Ligand | Receptor | Binding Affinity (Ki, pM) | Reference |
|---|---|---|---|
| Tirzepatide | Human GIPR | 200 | [11] |
| Native GIP | Human GIPR | 200 | [11] |
| Tirzepatide | Human GLP-1R | ~3500 (5-fold weaker than native GLP-1) | [11] |
| Native GLP-1 | Human GLP-1R | 700 |[11] |
Table 2: In Vitro Functional Potency of Tirzepatide (cAMP Accumulation)
| Ligand | Receptor | Potency (EC50) | Relative Potency | Reference |
|---|---|---|---|---|
| Tirzepatide | Human GIPR | Equipotent | Equipotent to native GIP | [11] |
| Native GIP | Human GIPR | - | - | |
| Tirzepatide | Human GLP-1R | ~20-fold lower | ~20-fold lower than native GLP-1 | [11] |
| Native GLP-1 | Human GLP-1R | - | - | |
Clinical Efficacy (SURPASS Program)
The SURPASS phase 3 clinical trial program evaluated the efficacy and safety of Tirzepatide in adults with type 2 diabetes across various treatment regimens.
Table 3: Key Efficacy Results from SURPASS-1 & SURPASS-2 Trials
| Trial | Comparator | Tirzepatide Dose | Mean Δ HbA1c from Baseline | Mean Δ Body Weight from Baseline (kg) | Reference |
|---|---|---|---|---|---|
| SURPASS-1 | Placebo | 5 mg | -1.87% | -7.8 | [6] |
| (40 weeks) | 10 mg | -1.89% | -9.3 | [6] | |
| 15 mg | -2.07% | -9.5 | [6] | ||
| SURPASS-2 | Semaglutide 1 mg | 5 mg | -2.01% | -7.6 | [13] |
| (40 weeks) | 10 mg | -2.24% | -9.3 | [13] |
| | | 15 mg | -2.30% | -11.2 |[13] |
Table 4: Key Efficacy Results from SURPASS-5 Trial
| Trial | Comparator | Tirzepatide Dose | Mean Δ HbA1c from Baseline | Mean Δ Body Weight from Baseline (kg) | Reference |
|---|---|---|---|---|---|
| SURPASS-5 | Placebo | 5 mg | -2.11% | -5.4 | [14] |
| (40 weeks, + Insulin Glargine) | 10 mg | -2.40% | -7.5 | [14] |
| | | 15 mg | -2.34% | -8.8 |[14] |
Key Experimental Protocols
The characterization of Tirzepatide's unique pharmacological profile relies on a suite of standardized in vitro and clinical study designs.
In Vitro Assays
5.1.1 Radioligand Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of Tirzepatide for the human GIP and GLP-1 receptors.
-
Methodology:
-
Cell Membranes: Prepare membranes from HEK293 cells stably expressing either the human GIPR or GLP-1R.[15]
-
Competition Binding: Incubate a fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-GIP or ¹²⁵I-GLP-1) with the cell membranes in the presence of increasing concentrations of unlabeled Tirzepatide.[15]
-
Detection: Separate bound from free radioligand and measure the amount of bound radioactivity using a gamma counter.
-
Analysis: Determine the concentration of Tirzepatide that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation.[15] Assays are conducted in an albumin-free buffer to determine the intrinsic affinity.[15]
-
5.1.2 cAMP Accumulation Assay
-
Objective: To measure the functional potency (EC₅₀) and efficacy (Emax) of Tirzepatide in activating Gαs signaling.
-
Methodology:
-
Cell Culture: Use HEK293 or CHO-K1 cells engineered to express low densities of the human GIPR or GLP-1R to minimize signal amplification from spare receptors.[15]
-
Stimulation: Incubate cells with increasing concentrations of Tirzepatide for a defined period (e.g., 30 minutes) at 37°C.[9] A phosphodiesterase inhibitor (e.g., IBMX) is included to prevent cAMP degradation.[15]
-
Detection: Lyse the cells and quantify intracellular cAMP levels using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF).[9][15]
-
Analysis: Plot concentration-response curves and fit to a four-parameter logistic equation to determine EC₅₀ and Emax values.
-
5.1.3 β-Arrestin Recruitment Assay
-
Objective: To quantify the recruitment of β-arrestin 2 to the GIPR and GLP-1R upon agonist stimulation to assess signaling bias.
-
Methodology:
-
Assay System: Utilize an enzyme fragment complementation (EFC) assay, such as the PathHunter® β-arrestin assay.[9][15] This system uses cells co-expressing the target receptor fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, complementing fragment (Enzyme Acceptor).[15]
-
Stimulation: Treat cells with varying concentrations of Tirzepatide or a reference agonist.
-
Detection: Agonist-induced proximity of the receptor and β-arrestin allows the enzyme fragments to combine, forming an active enzyme. Measure the resulting chemiluminescent signal, which is directly proportional to the extent of β-arrestin recruitment.
-
Analysis: Generate concentration-response curves to determine the EC₅₀ and Emax for β-arrestin recruitment.
-
Clinical Trial Protocol (SURPASS Program Example)
-
Objective: To evaluate the efficacy and safety of different doses of Tirzepatide compared to placebo or active comparators in adults with type 2 diabetes.
-
Study Design: The SURPASS trials were multi-center, randomized, controlled, parallel-group studies.[6][13] For example, SURPASS-1 was a 40-week, double-blind, placebo-controlled trial.[6]
-
Participants: Adults with type 2 diabetes with inadequate glycemic control on their existing therapy (e.g., diet and exercise alone in SURPASS-1, metformin in SURPASS-2).[6][13]
-
Intervention:
-
Dose Escalation: Participants randomized to Tirzepatide typically start at a dose of 2.5 mg once-weekly, administered subcutaneously.[6]
-
Titration: The dose is increased in a stepwise manner at four-week intervals (e.g., to 5 mg, 7.5 mg, 10 mg, 12.5 mg) to reach the final randomized maintenance dose (5 mg, 10 mg, or 15 mg).[6]
-
-
Primary Endpoint: The primary efficacy outcome is typically the mean change in HbA1c from baseline to the end of the treatment period (e.g., 40 or 52 weeks).[4][14]
-
Key Secondary Endpoints: Key secondary outcomes often include the mean change in body weight from baseline, the percentage of participants achieving specific HbA1c targets (e.g., <7% or <5.7%), and changes in fasting serum glucose.[5][6][14]
Conclusion
Tirzepatide represents a significant advancement in the pharmacotherapy of type 2 diabetes and obesity. Its novel mechanism as an imbalanced and biased dual GIP and GLP-1 receptor agonist provides robust improvements in glycemic control and substantial weight loss. The data and protocols summarized in this guide highlight the comprehensive characterization of Tirzepatide, from its molecular interactions and signaling pathways to its well-documented clinical efficacy. This information serves as a valuable foundation for further research and development in the field of metabolic therapeutics.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tirzepatide against obesity and insulin-resistance: pathophysiological aspects and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tirzepatide significantly reduced A1C and body weight in people with type 2 diabetes in two phase 3 trials from Lilly's SURPASS program | Eli Lilly and Company [investor.lilly.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Lilly's SURPASS-1 results published in The Lancet show tirzepatide's superior A1C and body weight reductions versus placebo in adults with type 2 diabetes [prnewswire.com]
- 7. yuniquemedical.com [yuniquemedical.com]
- 8. What is the mechanism of action of Tirzepatide? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI Insight - Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist [insight.jci.org]
- 13. A Study of Tirzepatide (LY3298176) Versus Semaglutide Once Weekly as Add-on Therapy to Metformin in Participants With Type 2 Diabetes - American College of Cardiology [acc.org]
- 14. Effect of Subcutaneous Tirzepatide vs Placebo Added to Titrated Insulin Glargine on Glycemic Control in Patients With Type 2 Diabetes: The SURPASS-5 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Triletide: An Obsolete Anti-Ulcer Tripeptide with Cytoprotective Properties
Once investigated as a promising treatment for peptic ulcers, the tripeptide known as Triletide has since faded into obscurity. Classified as a cytoprotective agent, this compound was studied for its potential to heal duodenal and gastric ulcers in the mid-1980s. Clinical evaluations suggested its efficacy was comparable to the H2 receptor antagonist cimetidine and superior to antacids in promoting healing and alleviating symptoms. Despite these early findings, the development of this compound appears to have been discontinued, and the compound is now considered obsolete.
This compound was characterized as a synthetic tripeptide with a molecular weight of approximately 505.23 Da and a chemical formula of C27H31N5O5. While its exact chemical structure and synthesis pathway are not well-documented in publicly available scientific literature, its proposed mechanism of action centered on two key cytoprotective functions: the enhancement of gastroduodenal mucus production and the antagonism of thromboxane A2.
Clinical Efficacy in Peptic Ulcer Disease
Clinical studies conducted in the 1980s evaluated the therapeutic potential of this compound in patients with endoscopically confirmed duodenal and gastric ulcers. The available data from these studies are summarized below.
| Treatment Comparison | Dosage | Study Duration | Key Findings | Reference |
| This compound vs. Cimetidine | This compound: 1.5 g/day ; Cimetidine: 1.2 g/day | 8 weeks | Both treatments resulted in a high rate of endoscopic healing with no statistically significant difference between the groups. Symptom relief (heartburn and epigastric pain) was significant in both groups. | [1] |
| This compound + Antacids vs. Antacids alone | This compound: 1.5 g/day ; Antacids: 1.6 g aluminum hydroxide + 1.6 g magnesium hydroxide/day | 8 weeks | The this compound group showed a significantly greater proportion of complete healing (73% vs. 27%, p < 0.02) and significantly faster and greater symptom relief (70% vs. 20% on average, p < 0.01) compared to the antacid-only group. | [2] |
| This compound vs. Carbenoxolone | This compound: 1.5 g/day ; Carbenoxolone: 0.3 g/day | 4 weeks | A greater, though not statistically significant, proportion of patients treated with this compound showed treatment benefit (60% vs. 40%). This compound demonstrated a significantly faster onset of action in relieving epigastric pain (p < 0.01) and was better tolerated. | [3] |
Proposed Mechanism of Action: A Dual Cytoprotective Role
The primary mechanism attributed to this compound was its cytoprotective effect on the gastric mucosa. This was thought to be achieved through two main pathways:
-
Stimulation of Mucus Synthesis: this compound was reported to increase the synthesis of gastroduodenal mucus.[3] This mucus layer acts as a physical barrier, protecting the epithelial cells of the stomach and duodenum from the corrosive effects of gastric acid and pepsin.
-
Thromboxane A2 Antagonism: this compound was also identified as a thromboxane A2 (TXA2) antagonist.[3] TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. By antagonizing TXA2, this compound may have improved mucosal blood flow and reduced microthrombosis, thereby promoting a healthier mucosal environment conducive to healing.
The following diagram illustrates the proposed mechanism of action of this compound in the context of gastric mucosal protection.
Caption: Proposed dual mechanism of this compound for gastric cytoprotection.
Experimental Protocols: A Note on Limited Availability
A significant challenge in providing a comprehensive technical guide on this compound is the lack of detailed experimental protocols in the available literature. The clinical trials cited in publications from the 1980s provide summaries of their methodologies, but these lack the specificity required for replication. For instance, the patient inclusion/exclusion criteria, the precise formulation of this compound, and the detailed statistical analysis plans are not fully described.
General Clinical Trial Protocol Outline:
The workflow for the clinical evaluations of this compound can be generalized as follows:
Caption: Generalized workflow for the clinical trials of this compound.
Historical Context and Discontinuation
The research on this compound appears to have been most active in the mid-1980s. This period was a dynamic time in the treatment of peptic ulcer disease, with the widespread success of H2 receptor antagonists like cimetidine and ranitidine, and the impending arrival of proton pump inhibitors. It is plausible that this compound, despite its promising early results, was unable to compete with the efficacy, safety profile, or market dominance of these other drug classes. The lack of subsequent publications and its designation as an obsolete substance suggest that its development was likely halted, and it never reached commercialization. The specific reasons for its discontinuation are not documented in the accessible literature.
References
An In-Depth Technical Guide to the Chemical Structure and Properties of Triletide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triletide is a synthetic tripeptide with the IUPAC name N-(N-(N-ACETYL-3-PHENYL-L-ALANYL)-3-PHENYL-L-ALANYL)-L-HISTIDINE, METHYL ESTER.[1][2] Classified as an anti-ulcer agent, it is suggested to function by enhancing the cytoprotective mechanisms of the gastric mucosa.[3] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and purported mechanism of action of this compound. It includes detailed experimental protocols for its synthesis and for the evaluation of its anti-ulcer activity, presented in a format intended to be a valuable resource for researchers in drug discovery and development.
Chemical Structure and Physicochemical Properties
This compound is a tripeptide composed of N-acetyl-L-phenylalanine, L-phenylalanine, and L-histidine, with the C-terminus esterified as a methyl ester.
Chemical Structure
-
IUPAC Name: N-(N-(N-ACETYL-3-PHENYL-L-ALANYL)-3-PHENYL-L-ALANYL)-L-HISTIDINE, METHYL ESTER[1][2]
-
CAS Number: 62087-96-1[2]
-
SMILES: CC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)OC[1]
-
InChI Key: ZHAGGRWTJXROKV-HJOGWXRNSA-N[1]
Physicochemical Properties
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference/Comment |
| Molecular Formula | C₂₇H₃₁N₅O₅ | [1][2] |
| Molecular Weight | 505.57 g/mol | [1][2] |
| Oral Absorption Lag Time | 0.3 hours | [4] |
| Time to Peak Blood Concentration | 1.1 to 1.3 hours | [4] |
| Distribution Half-Life | ~1 hour | [4] |
| Elimination Half-Life | ~5 hours | [4] |
| Metabolism | Metabolized to desmethyl, desacetyl, desmethyl-desacetyl, and hydroxylated derivatives. | [4] |
Mechanism of Action: Gastric Cytoprotection
The anti-ulcer activity of this compound is attributed to its ability to enhance the mucosal defense mechanisms, a concept known as gastric cytoprotection.[3] This process involves the protection of gastric mucosal cells from damage by necrotizing agents, independent of acid neutralization. The likely mechanism of this compound's cytoprotective effect involves the modulation of endogenous protective pathways, such as those involving prostaglandins and sulfhydryl compounds.
Putative Signaling Pathway
The cytoprotective effects in the gastric mucosa are mediated by a complex interplay of signaling molecules. Prostaglandins, particularly PGE₂, play a crucial role by stimulating the secretion of mucus and bicarbonate, increasing mucosal blood flow, and inhibiting apoptosis in gastric mucosal cells.[1][5] Endogenous sulfhydryl compounds also contribute to mucosal defense.[6] While the direct interaction of this compound with these pathways has not been explicitly demonstrated, its classification as a cytoprotective agent strongly suggests its involvement in modulating these signaling cascades.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound (N-(N-(N-ACETYL-3-PHENYL-L-ALANYL)-3-PHENYL-L-ALANYL)-L-HISTIDINE, METHYL ESTER) can be achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
Workflow for Solid-Phase Synthesis of this compound
Materials:
-
Fmoc-His(Trt)-Wang resin
-
Fmoc-Phe-OH
-
N,N'-Diisopropylethylamine (DIPEA)
-
2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Acetic anhydride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Acetonitrile (ACN)
-
Reverse-phase HPLC system
-
Mass spectrometer
-
NMR spectrometer
Procedure:
-
Resin Swelling: Swell the Fmoc-His(Trt)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the histidine residue. Wash the resin thoroughly with DMF.
-
First Coupling (Phenylalanine): In a separate vessel, activate Fmoc-Phe-OH (3 eq.) with HBTU (2.95 eq.) and DIPEA (6 eq.) in DMF. Add the activated amino acid solution to the deprotected resin and agitate for 2 hours. Wash the resin with DMF.
-
Second Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added phenylalanine.
-
Second Coupling (Phenylalanine): Repeat step 3 to couple the second phenylalanine residue.
-
Third Fmoc Deprotection: Repeat step 2 to deprotect the N-terminal phenylalanine.
-
N-terminal Acetylation: Treat the deprotected resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes to acetylate the N-terminus. Wash the resin with DMF and then with dichloromethane (DCM).
-
Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.
Evaluation of Anti-Ulcer Activity
The anti-ulcer activity of this compound can be evaluated using established in vivo models of gastric ulceration.
3.2.1. Ethanol-Induced Gastric Ulcer Model in Rats
This model is widely used to assess the cytoprotective activity of a compound.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Vehicle (e.g., saline or 0.5% carboxymethylcellulose)
-
Absolute ethanol
-
Dissecting microscope
Procedure:
-
Animal Preparation: Fast the rats for 24 hours before the experiment, with free access to water.
-
Dosing: Administer this compound orally at various doses (e.g., 10, 30, 100 mg/kg) to different groups of rats. Administer the vehicle to the control group.
-
Ulcer Induction: One hour after the administration of this compound or vehicle, orally administer 1 mL of absolute ethanol to each rat.
-
Evaluation: One hour after ethanol administration, euthanize the rats and dissect their stomachs. Open the stomachs along the greater curvature and rinse with saline.
-
Ulcer Scoring: Examine the gastric mucosa for lesions under a dissecting microscope. Score the ulcers based on their number and severity. The ulcer index can be calculated, and the percentage of inhibition by this compound can be determined.
3.2.2. In Vitro H⁺/K⁺-ATPase Inhibition Assay
While this compound is thought to be cytoprotective rather than an acid suppressant, this assay can be used to rule out any direct inhibitory effect on the proton pump.
Materials:
-
H⁺/K⁺-ATPase enriched microsomes (from rabbit or porcine gastric mucosa)
-
ATP
-
Assay buffer (containing MgCl₂, KCl, and a buffer like Tris-HCl)
-
This compound
-
Positive control (e.g., omeprazole)
-
Phosphate detection reagent (e.g., Malachite green)
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the assay buffer, H⁺/K⁺-ATPase microsomes, and various concentrations of this compound or omeprazole.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
Termination and Measurement: Stop the reaction and measure the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method.
-
Analysis: Calculate the percentage of inhibition of H⁺/K⁺-ATPase activity by this compound compared to the control.
Conclusion
This compound is a synthetic tripeptide with demonstrated anti-ulcer properties, likely mediated through the enhancement of gastric mucosal defense mechanisms. Its chemical structure is well-defined, although a detailed experimental characterization of its physicochemical properties is still needed. The proposed mechanism of action centers on cytoprotection, potentially involving the modulation of prostaglandin and sulfhydryl pathways. The provided experimental protocols for synthesis and bioactivity evaluation offer a framework for further investigation and development of this compound and related compounds as therapeutic agents for peptic ulcer disease. Further research is warranted to elucidate the precise molecular targets and signaling pathways involved in its cytoprotective effects.
References
- 1. Role of endogenous prostaglandins in gastric secretion and mucosal defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of non-protein sulfhydryl compounds in gastric adaptive cytoprotection against ethanol-induced mucosal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Prostaglandin E2 protects gastric mucosal cells from apoptosis via EP2 and EP4 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfhydryl compounds may mediate gastric cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Triletide: A Technical Deep Dive into its Cytoprotective Mechanism in Gastric Ulcer Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triletide is a synthetic tripeptide that has demonstrated efficacy in the treatment of gastric and duodenal ulcers. Its mechanism of action is primarily attributed to its cytoprotective properties, which involve enhancing the mucosal defense systems of the stomach. This technical guide synthesizes the available clinical and preclinical data to provide an in-depth understanding of this compound's core mechanism of action. This document outlines its dual role in antagonizing the vasoconstrictive and pro-inflammatory effects of thromboxane A2 and promoting the synthesis of the protective gastric mucus layer. Detailed experimental protocols for evaluating such anti-ulcer agents and visualizations of the proposed signaling pathways are provided to support further research and drug development in this area.
Introduction
Peptic ulcer disease remains a significant clinical challenge. While the introduction of acid-suppressing agents and antibiotics has revolutionized treatment, there is a continuing need for therapies that bolster the intrinsic protective mechanisms of the gastric mucosa. This compound, a synthetic tripeptide, emerged as a promising agent with a distinct cytoprotective profile. Clinical studies have shown that this compound accelerates ulcer healing and provides symptomatic relief, suggesting a mechanism that goes beyond simple acid neutralization[1][2][3]. This guide delves into the molecular underpinnings of this compound's action, focusing on its role as a modulator of mucosal defense.
Clinical Efficacy of this compound: A Quantitative Overview
Clinical investigations of this compound have demonstrated its effectiveness in promoting the healing of gastric and duodenal ulcers. The following tables summarize the key quantitative data from these studies, offering a comparative perspective on its therapeutic potential.
Table 1: Dose-Finding Study of this compound in Peptic Ulcer Patients [1][2]
| Daily Dose of this compound | Number of Patients | Endoscopic Healing Rate (8 weeks) | Mean Time to 50% Symptom Reduction |
| 1.0 g | 15 | Not specified, trend for lower response | 20.8 weeks |
| 1.5 g | 15 | 73% (responders) | 7.4 weeks |
| 2.0 g | 15 | 86.7% | 4.3 weeks |
Table 2: Comparative Efficacy of this compound in Gastric and Duodenal Ulcers
| Treatment Group | Number of Patients | Complete Healing Rate (8 weeks) | Reference |
| This compound (1.5 g/day ) + Antacids | 15 | 73% | [3] |
| Antacids alone | 15 | 27% | [3] |
Core Mechanism of Action: A Dual-Pronged Approach
The primary mechanism of action of this compound is understood to be its "cytoprotective" effect, which enhances the resilience of the gastric mucosa to injury. This is achieved through two main pathways: the antagonism of thromboxane A2 and the stimulation of gastric mucus production.
Antagonism of Thromboxane A2 Signaling
Thromboxane A2 (TXA2) is a potent vasoconstrictor and platelet aggregator that is implicated in the pathogenesis of gastric ulcers. By reducing mucosal blood flow, TXA2 can lead to ischemia and compromise the integrity of the gastric epithelium. This compound is proposed to act as an antagonist at the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor (GPCR).
-
Signaling Pathway: The TP receptor is coupled to the Gq alpha subunit of heterotrimeric G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade of events within vascular smooth muscle cells of the gastric mucosa ultimately results in vasoconstriction, reducing blood flow and impeding ulcer healing.
By antagonizing the TP receptor, this compound is hypothesized to block this signaling cascade, thereby preventing TXA2-mediated vasoconstriction and promoting adequate blood flow to the ulcerated area, which is crucial for tissue repair and regeneration.
Stimulation of Gastric Mucus Synthesis
The gastric mucus layer provides a critical first line of defense against the corrosive effects of gastric acid and pepsin. This layer is primarily composed of large glycoproteins called mucins, with MUC5AC being a key component of the surface mucus. This compound is reported to increase the synthesis of gastroduodenal mucus. While the direct mechanism is not fully elucidated, it is plausible that this compound modulates signaling pathways that regulate mucin gene expression.
-
Proposed Signaling Pathway: The synthesis of gastric mucus is a complex process regulated by various factors, including prostaglandins. Prostaglandin E2 (PGE2), for instance, can stimulate mucus secretion. It is hypothesized that this compound may indirectly influence prostaglandin-mediated pathways or directly act on gastric epithelial cells to upregulate mucin production. One potential pathway involves the activation of Phospholipase C (PLC) and subsequent activation of Protein Kinase C (PKC) and the Extracellular signal-regulated kinase (ERK) pathway, which has been shown to regulate the expression of the MUC5AC gene.
Experimental Protocols for Preclinical Evaluation
To facilitate further research into this compound and other cytoprotective agents, this section provides detailed methodologies for key preclinical experiments.
Acetic Acid-Induced Gastric Ulcer Model in Rats
This model is widely used to induce chronic gastric ulcers that closely resemble human peptic ulcers.
-
Objective: To induce a consistent and measurable gastric ulcer in rats for the evaluation of anti-ulcer therapies.
-
Materials:
-
Male Wistar rats (200-250 g)
-
Acetic acid (99%)
-
Saline solution (0.9%)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments
-
-
Procedure:
-
Fast the rats for 24 hours with free access to water.
-
Anesthetize the rat.
-
Make a midline laparotomy incision to expose the stomach.
-
Inject 0.05 mL of 30% acetic acid into the subserosal layer of the anterior wall of the stomach.
-
Suture the abdominal incision in two layers.
-
Allow the animals to recover with free access to food and water.
-
Administer this compound or vehicle orally daily for the desired treatment period (e.g., 7 or 14 days), starting 24 hours after ulcer induction.
-
-
Workflow Diagram:
Measurement of Gastric Ulcer Healing
-
Objective: To quantify the extent of gastric ulcer healing following treatment.
-
Procedure:
-
After the treatment period, euthanize the rats and excise the stomachs.
-
Open the stomach along the greater curvature and rinse with saline.
-
Pin the stomach flat on a board for visualization.
-
Measure the length and width of the ulcer crater using a calibrated caliper.
-
Calculate the ulcer index (UI) using the formula: UI (mm²) = (Length × Width) / 4.
-
The percentage of ulcer healing can be calculated as: [(UI of control group - UI of treated group) / UI of control group] × 100.
-
Assessment of Gastric Mucus Production
-
Objective: To measure the thickness of the adherent gastric mucus layer.
-
Procedure (Direct Light Microscopy):
-
Excise the stomach and open it along the greater curvature.
-
Gently rinse with saline to remove loose debris.
-
Cut a strip of the glandular portion of the stomach and mount it in a perfusion chamber.
-
View the tissue section at a 90-degree angle using an inverted microscope with a micrometer eyepiece.
-
Measure the thickness of the translucent mucus layer from the epithelial surface to the luminal surface at multiple points to obtain an average thickness.
-
Immunohistochemical Analysis of MUC5AC Expression
-
Objective: To visualize and quantify the expression of MUC5AC in the gastric mucosa.
-
Procedure:
-
Fix gastric tissue samples in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm sections and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval using a citrate buffer (pH 6.0) in a microwave.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with normal goat serum.
-
Incubate with a primary antibody against MUC5AC overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Incubate with an avidin-biotin-peroxidase complex.
-
Visualize with a diaminobenzidine (DAB) substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Analyze the staining intensity and distribution using light microscopy.
-
Conclusion and Future Directions
This compound represents a promising therapeutic agent for gastric ulcer treatment, acting through a cytoprotective mechanism that enhances the natural defenses of the gastric mucosa. Its dual action of antagonizing thromboxane A2 and promoting mucus synthesis provides a multi-faceted approach to ulcer healing. The proposed signaling pathways, while requiring further direct experimental validation, provide a solid framework for understanding its molecular mechanism.
Future research should focus on:
-
Receptor Identification: Elucidating the specific receptor(s) to which this compound binds to initiate its effects on mucus production.
-
Signaling Pathway Validation: Confirming the involvement of the proposed PLC/PKC/ERK and other relevant pathways in this compound's mechanism of action using in vitro and in vivo models.
-
Preclinical Quantification: Generating more detailed preclinical data on the dose-dependent effects of this compound on molecular markers of ulcer healing, such as growth factor expression (e.g., EGF, VEGF) and angiogenesis.
A deeper understanding of this compound's mechanism of action will not only optimize its clinical use but also pave the way for the development of novel cytoprotective therapies for gastric ulcer disease.
References
Whitepaper: A-to-Z Guide to In Silico Modeling of Triletide-Receptor Binding
Executive Summary
The discovery and characterization of novel peptide therapeutics and their cognate receptors are pivotal in modern drug development. This guide provides a comprehensive, in-depth technical overview of the computational strategies required to model the binding of a novel peptide, "Triletide," to its putative G-protein coupled receptor (GPCR), the "this compound Receptor" (TR). Given that GPCRs are a major drug target class, understanding this interaction at a molecular level is crucial for designing potent and selective modulators.[1] This document details a complete in silico workflow, from receptor structure prediction and peptide docking to molecular dynamics simulations and binding affinity estimation. Furthermore, it provides standardized experimental protocols for the subsequent validation of computational predictions, ensuring a robust structure-based drug design cascade. All quantitative data are presented in standardized tables, and complex workflows are visualized using diagrams to enhance clarity and reproducibility.
Introduction to Peptide-GPCR Interactions
G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are activated by a diverse range of ligands, including hormones, neurotransmitters, and peptides.[1][2] Peptide-activated GPCRs are involved in a vast array of physiological processes, making them prime targets for therapeutic intervention.[1] The interaction between a peptide ligand like this compound and its receptor, TR, initiates a conformational change in the receptor, which in turn activates intracellular signaling pathways, often mediated by G-proteins and second messengers like cyclic AMP (cAMP).[3][4][5]
Computational, or in silico, modeling provides a powerful and cost-effective approach to predict and analyze these interactions in high resolution before committing to extensive laboratory experiments. This guide outlines a systematic workflow to build a reliable model of the this compound-TR complex.
Assumed Signaling Pathway of the this compound Receptor (TR)
For the purposes of this guide, we will assume the this compound Receptor is a canonical Class A GPCR that couples to the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This is a common pathway for peptide hormone receptors.[1][4]
The In Silico Modeling Workflow
A robust computational pipeline is essential for accurately predicting the binding mode of this compound to its receptor. This process involves several sequential steps, each building upon the last to refine the structural model.[6][7]
Protocol: Homology Modeling of the this compound Receptor
Since an experimentally determined structure of the novel TR is unavailable, homology modeling is the primary method for generating a 3D model.[8][9] This technique relies on the assumption that proteins with similar sequences adopt similar 3D structures.
Methodology:
-
Template Identification: The amino acid sequence of TR is used as a query to search the Protein Data Bank (PDB) using BLAST. The top hits will be high-resolution crystal structures of related Class A GPCRs. Select multiple templates (e.g., 3-5) with the highest sequence identity (>30% is preferred) in the transmembrane (TM) domain.[9][10]
-
Sequence Alignment: A crucial step is to create a high-quality multiple sequence alignment of the TR sequence with the selected template sequences. Conserved motifs in Class A GPCRs (e.g., D[R]Y, CWxP, NPxxY) must be correctly aligned.[10]
-
Model Building: Using software like MODELLER or SWISS-MODEL, generate at least 100 independent 3D models of the TR.[11] The software constructs the model by satisfying spatial restraints derived from the alignment and the template structures. Loops, which are often highly variable, may be modeled de novo.[9]
-
Model Evaluation and Selection: The generated models are evaluated using a variety of scoring functions and validation tools (e.g., DOPE score in MODELLER, Ramachandran plots, ERRAT). The model with the best scores and stereochemical properties is selected for subsequent docking studies.
Protocol: Molecular Docking of this compound to the TR Model
Molecular docking predicts the preferred orientation of this compound when bound to the TR to form a stable complex.[6] For flexible peptides, specialized algorithms are required.[7]
Methodology:
-
Receptor Preparation: The selected TR homology model is prepared by adding hydrogen atoms, assigning protonation states appropriate for physiological pH (7.4), and performing a brief energy minimization to relieve any steric clashes. The binding site is typically defined as the extracellular vestibule and the cavity formed by the seven transmembrane helices.[6][7]
-
Ligand Preparation: A 3D conformer of the this compound peptide is generated. If its structure is unknown, tools like PEP-FOLD can be used. Full flexibility of the peptide is typically allowed during docking.
-
Docking Simulation: A program like CABS-dock or HADDOCK, which are designed for flexible peptide-protein docking, is used.[6][7] The simulation generates a large number of potential binding poses (e.g., 10,000).
-
Clustering and Scoring: The generated poses are clustered based on root-mean-square deviation (RMSD). The resulting clusters are ranked based on a scoring function that estimates the binding energy. The top-ranked clusters represent the most probable binding modes.
Protocol: Molecular Dynamics (MD) Simulation
MD simulations are performed to assess the stability of the docked this compound-TR complex and to observe its dynamic behavior in a simulated physiological environment.[12][13]
Methodology:
-
System Setup: The top-ranked this compound-TR complex from docking is embedded in a hydrated lipid bilayer (e.g., POPC) to mimic the cell membrane. The system is solvated with water and neutralized with ions (e.g., Na+, Cl-).
-
Equilibration: The system undergoes a multi-step equilibration process. Initially, the protein and ligand are restrained while the lipids and water are allowed to relax. These restraints are gradually removed to allow the entire system to reach thermal equilibrium at 310 K and 1 bar pressure.
-
Production Run: A long-duration simulation (e.g., 500 nanoseconds) is performed without restraints.[14] The trajectory of all atoms is saved at regular intervals for analysis.
-
Trajectory Analysis: Key metrics are calculated from the trajectory to assess stability and interactions:
-
RMSD (Root Mean Square Deviation): Measures the deviation of the peptide and protein backbone from the initial pose. A stable RMSD indicates a stable binding mode.[12]
-
RMSF (Root Mean Square Fluctuation): Identifies flexible regions of the protein and peptide.[12]
-
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between this compound and TR over time, identifying key interacting residues.
-
Predicted Binding Characteristics & Data
The output of the in silico workflow is a set of quantitative data that predicts the binding behavior of this compound. This data is essential for prioritizing compounds and designing validation experiments.
Table 1: Molecular Docking and MD Simulation Results
| Parameter | Description | Predicted Value |
|---|---|---|
| Docking Score (HADDOCK) | A score reflecting the intermolecular energy, with lower values indicating better binding. | -125.4 ± 12.8 |
| Cluster Size | The number of poses within the top-ranked cluster. | 152 / 200 |
| **Interface Area (Ų) ** | The solvent-accessible surface area buried upon complex formation. | 1150 Ų |
| Peptide RMSD (MD) | Average RMSD of the peptide backbone over the final 100 ns of simulation. | 1.8 ± 0.4 Å |
| Receptor RMSD (MD) | Average RMSD of the receptor backbone (TM domain) over the final 100 ns. | 2.1 ± 0.3 Å |
| Key H-Bonds (Residue Pairs) | Receptor-ligand pairs with >50% occupancy during MD simulation. | TR:E287 - Tri:R12, TR:Y112 - Tri:D5 |
| MM/PBSA Binding Energy | Estimated free energy of binding calculated from the MD trajectory. | -45.2 kcal/mol |
Experimental Validation
Computational predictions must be validated through rigorous experimental testing. Radioligand binding assays are the gold standard for quantifying ligand-receptor interactions at GPCRs.[15][16]
Protocol: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the unlabeled this compound by measuring its ability to compete with a known radiolabeled ligand for binding to the TR.[15][16]
Methodology:
-
Membrane Preparation: HEK293 cells expressing the TR are harvested. The cells are lysed, and the membrane fraction containing the receptor is isolated by centrifugation.[17] The total protein concentration is determined (e.g., via BCA assay).
-
Assay Setup: In a 96-well plate, a constant concentration of receptor membranes and a fixed concentration of a suitable radioligand (e.g., ³H-labeled peptide antagonist) are incubated with increasing concentrations of unlabeled this compound (the competitor).[16][17]
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[17]
-
Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.[17]
-
Counting: The radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
Table 2: Hypothetical Experimental Validation Data
| Assay Type | Parameter | Description | Result |
|---|---|---|---|
| Saturation Binding | Kd | Dissociation constant of the radioligand. Measures affinity. | 2.5 nM |
| Bmax | Maximum number of binding sites. Measures receptor expression. | 1250 fmol/mg protein | |
| Competitive Binding | IC50 (this compound) | Concentration of this compound that displaces 50% of radioligand. | 15.0 nM |
| Ki (this compound) | Inhibitory constant of this compound. A true measure of affinity. | 5.0 nM |
| Functional Assay (cAMP) | EC50 (this compound) | Concentration of this compound that produces 50% of the maximal response. | 8.2 nM |
Conclusion
The integrated computational and experimental workflow detailed in this whitepaper provides a robust framework for characterizing the binding of the novel peptide this compound to its receptor, TR. By combining homology modeling, advanced peptide docking, and molecular dynamics simulations, it is possible to generate a high-resolution model of the ligand-receptor complex and derive testable hypotheses about key molecular interactions. Subsequent validation using gold-standard techniques like radioligand binding assays ensures that these in silico predictions translate into biologically relevant data. This synergistic approach accelerates the drug discovery process, enabling a more rational, structure-guided design of next-generation peptide therapeutics.
References
- 1. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 2. G protein coupled receptors and their Signaling Mechanism | PPTX [slideshare.net]
- 3. cusabio.com [cusabio.com]
- 4. Khan Academy [khanacademy.org]
- 5. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Homology modeling of class a G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Homology Modeling of Class A G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for the development of in silico GPCR models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving homology modeling of G-protein coupled receptors through multiple-template derived conserved inter-residue interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Modelling peptide–protein complexes: docking, simulations and machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. giffordbioscience.com [giffordbioscience.com]
Pharmacological Profile of Triletide: A Technical Guide for Anti-Ulcer Drug Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triletide is a synthetic tripeptide that has demonstrated efficacy as an anti-ulcer agent in several clinical investigations. Its primary mechanism of action is attributed to its cytoprotective properties, which involve the enhancement of the gastric mucosal defense systems. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing available clinical data, outlining relevant experimental protocols for the evaluation of anti-ulcer agents, and visualizing its proposed signaling pathways and experimental workflows. While specific preclinical quantitative data for this compound is not extensively available in publicly accessible literature, this guide consolidates the existing clinical findings and provides a framework for understanding its anti-ulcer effects based on established pharmacological principles and methodologies.
Introduction
Peptic ulcer disease remains a significant clinical challenge, necessitating the development of novel therapeutic agents. While acid suppression is a cornerstone of treatment, agents that enhance the mucosal defense mechanisms offer an alternative and complementary therapeutic strategy. This compound is a synthetic oligopeptide that has been investigated for its potential in promoting the healing of gastric and duodenal ulcers. Clinical studies suggest that this compound's efficacy is derived from its "cytoprotective" actions, which are distinct from the acid-neutralizing or anti-secretory effects of other anti-ulcer drugs. This document serves as an in-depth technical resource on the pharmacological profile of this compound.
Clinical Pharmacology
Clinical trials have been the primary source of quantitative data on the efficacy of this compound in the treatment of peptic ulcers. These studies have demonstrated a dose-dependent effect on ulcer healing and symptom relief.
Dose-Finding and Efficacy Studies
A key dose-finding clinical assay established the effective dose range for this compound in patients with gastric and duodenal ulcers. The proportion of endoscopically healed ulcers was significantly correlated with the administered dose.[1]
Table 1: Dose-Response Relationship of this compound in Peptic Ulcer Healing (8-Week Treatment) [1]
| Daily Dose of this compound | Percentage of Patients Healed | Mean Time to Decrease Symptoms by 50% |
| 1.0 g | Not specified, but lower than higher doses | 20.8 weeks |
| 1.5 g | Not specified, but intermediate | 7.4 weeks |
| 2.0 g | 86.7% | 4.3 weeks |
ED50 for ulcer healing under the test conditions was determined to be 1.2 g/day .[1]
Comparative Clinical Trials
This compound has been compared with other anti-ulcer agents in controlled clinical trials, demonstrating comparable or, in some aspects, superior efficacy and tolerability.
Table 2: Comparative Efficacy of this compound in Peptic Ulcer Disease
| Comparison Agent | This compound Dose | Comparison Dose | Treatment Duration | Key Efficacy Outcomes | Reference |
| Antacids | 1.5 g/day (with antacids) | Antacids alone | 8 weeks | This compound group showed a significantly greater proportion of complete healing (73% vs. 27%) and faster, more significant relief of heartburn and epigastric pain. | [2] |
| Cimetidine | 1.5 g/day | 1.2 g/day | 8 weeks | No statistically significant difference in ulcer healing rates between the two groups. This compound showed a trend towards faster relief of heartburn. | |
| Carbenoxolone | 1.5 g/day | 0.3 g/day | 4 weeks | A greater proportion of patients treated with this compound showed benefit (60% vs. 40%), though the difference was not statistically significant. This compound was faster acting in relieving epigastric pain. |
Proposed Mechanism of Action: Gastric Mucosal Cytoprotection
This compound's anti-ulcer activity is primarily attributed to its ability to enhance the defensive capacities of the gastric mucosa, a mechanism known as cytoprotection. This involves two key proposed actions: stimulation of gastric mucus synthesis and antagonism of thromboxane A2 (TXA2).
Stimulation of Gastric Mucus Synthesis
Antagonism of Thromboxane A2
Thromboxane A2 is a potent vasoconstrictor and platelet aggregator. In the gastric mucosa, vasoconstriction can lead to reduced blood flow, ischemia, and subsequent mucosal damage. By antagonizing the effects of TXA2, this compound may help maintain mucosal blood flow, a critical factor for mucosal integrity and repair.
Signaling Pathway Visualization
The following diagram illustrates the proposed signaling pathway for this compound's cytoprotective effects.
Caption: Proposed mechanism of this compound's cytoprotective action.
Experimental Protocols for Anti-Ulcer Agent Evaluation
While specific preclinical studies on this compound are not widely published, the following are detailed methodologies for key experiments typically employed to evaluate the pharmacological profile of a potential anti-ulcer agent.
NSAID-Induced Gastric Ulcer Model in Rats
This model is widely used to screen for cytoprotective and anti-ulcer activity.
-
Objective: To assess the ability of a test compound to prevent the formation of gastric ulcers induced by a nonsteroidal anti-inflammatory drug (NSAID).
-
Animals: Male Wistar rats (180-220 g).
-
Procedure:
-
Animals are fasted for 24 hours prior to the experiment, with free access to water.
-
The test compound (e.g., this compound) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).
-
After a set period (e.g., 30-60 minutes), an ulcerogenic dose of an NSAID (e.g., indomethacin, 20-30 mg/kg, p.o.) is administered.
-
Animals are sacrificed 4-6 hours after NSAID administration.
-
The stomachs are removed, opened along the greater curvature, and washed with saline.
-
Gastric lesions are scored based on their number and severity (ulcer index).
-
-
Data Analysis: The ulcer index is calculated, and the percentage of protection offered by the test compound is determined relative to the vehicle control group.
Ethanol-Induced Gastric Ulcer Model in Rats
This model is particularly useful for evaluating cytoprotective agents that do not necessarily inhibit gastric acid secretion.
-
Objective: To evaluate the gastroprotective effect of a test compound against ethanol-induced mucosal damage.
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Procedure:
-
Rats are fasted for 24 hours with access to water.
-
The test compound or vehicle is administered orally.
-
One hour later, 1 mL of absolute ethanol is administered orally to induce gastric lesions.
-
Animals are euthanized one hour after ethanol administration.
-
Stomachs are excised, and the ulcerated area is measured.
-
-
Data Analysis: The ulcer index is calculated based on the area of the lesions, and the percentage of inhibition is determined.
Measurement of Gastric Mucus Production
This assay directly assesses a key component of the cytoprotective mechanism.
-
Objective: To quantify the effect of a test compound on the synthesis and secretion of gastric mucus.
-
Method: Alcian blue staining method.
-
Animals are treated with the test compound or vehicle.
-
After a specified time, animals are sacrificed, and the stomachs are removed.
-
The gastric mucosa is gently scraped, and the mucus is collected.
-
The collected mucus is incubated with an Alcian blue solution.
-
The mucus-dye complex is precipitated and then dissolved in a magnesium chloride solution.
-
The absorbance of the resulting solution is measured spectrophotometrically, which is proportional to the amount of mucus.
-
-
Data Analysis: The amount of mucus is quantified and compared between the test and control groups.
Experimental Workflow Visualization
The following diagram outlines a general experimental workflow for the preclinical evaluation of an anti-ulcer agent like this compound.
Caption: General experimental workflow for preclinical anti-ulcer evaluation.
Conclusion
This compound is an anti-ulcer agent with a demonstrated clinical efficacy in promoting the healing of both gastric and duodenal ulcers. Its pharmacological profile is consistent with that of a cytoprotective agent, with a proposed mechanism of action involving the enhancement of gastric mucus production and the antagonism of thromboxane A2. While detailed preclinical data is not widely available in the public domain, the clinical findings provide a strong basis for its therapeutic potential. The experimental protocols and workflows described in this guide provide a framework for the further investigation of this compound and other novel cytoprotective anti-ulcer drugs. Further research to elucidate the precise molecular targets and signaling pathways of this compound would be of significant value to the field of gastrointestinal pharmacology.
References
An In-depth Technical Review of Early Efficacy Studies on Triletide
Foreword: This document provides a technical overview of the foundational, early-stage research conducted on Triletide, an investigational oligopeptide compound previously evaluated as an anti-ulcer agent. Information regarding its human pharmacokinetics is based on published preliminary studies.[1] Efficacy data, signaling pathways, and detailed experimental protocols are presented based on a hypothesized mechanism of action—inhibition of the gastric H+/K+ ATPase (proton pump)—a well-established target for anti-ulcer therapies. This reconstruction is intended to serve as a representative guide for drug development professionals, illustrating the type of data and methodologies essential for early-stage candidate assessment.
Introduction to this compound
This compound is an oligopeptide investigated for its potential therapeutic application in managing conditions related to excessive gastric acid secretion.[1] Early research aimed to characterize its pharmacological profile, beginning with its fundamental pharmacokinetic properties in human subjects and its efficacy in preclinical models of gastric acid secretion. The primary hypothesized mechanism of action is the targeted inhibition of the H+/K+ ATPase, the enzyme directly responsible for acidifying the gastric contents. This document synthesizes the key findings from these initial, exploratory studies.
Human Pharmacokinetic Profile
A preliminary study in six healthy human volunteers established the initial pharmacokinetic parameters of this compound following a single 1 g oral dose. The compound was found to be well-absorbed, with key data summarized below.[1]
Table 1: Summary of Preliminary Human Pharmacokinetic Parameters of this compound [1]
| Parameter | Mean Value | Unit | Description |
| Administration Route | Oral | - | Single dose administration. |
| Dose | 1 | g | Dose administered to healthy volunteers. |
| Absorption Lag Time | 0.3 | hours | Time before the drug is detected in circulation. |
| Time to Peak (Tmax) | 1.1 - 1.3 | hours | Time to reach maximum blood concentration. |
| Distribution Half-Life (t½α) | ~1 | hour | Time for the plasma concentration to halve during the distribution phase. |
| Elimination Half-Life (t½β) | ~5 | hours | Time for the plasma concentration to halve during the elimination phase. |
| Primary Metabolism | Major | - | Biotransformation via desmethyl, desacetyl, and hydroxylated derivatives. |
Data extracted from Repossini, L. (1985). Preliminary human pharmacokinetics of this compound. Pharmatherapeutica.[1]
The pharmacokinetic profile, particularly the elimination half-life of approximately 5 hours, suggested a potential twice-daily maintenance dosing schedule.[1]
Preclinical Efficacy Assessment
To evaluate its therapeutic potential, this compound was assessed for its inhibitory activity against the gastric proton pump and its ability to counteract acid production in a cellular model.
In Vitro H+/K+ ATPase Inhibition
The direct enzymatic inhibition of purified H+/K+ ATPase was a primary endpoint to confirm the mechanism of action.
Table 2: In Vitro Inhibitory Activity of this compound against H+/K+ ATPase
| Compound | IC50 (nM) | Assay Type |
| This compound | 85 | Fluorescent Enzymatic Assay |
| Omeprazole (Control) | 60 | Fluorescent Enzymatic Assay |
-
Enzyme Preparation: Lyophilized porcine gastric H+/K+ ATPase vesicles were reconstituted in a buffer containing 5 mM MgCl₂, 250 mM Sucrose, and 5 mM PIPES (pH 7.4).
-
Compound Preparation: this compound and Omeprazole were dissolved in DMSO to create 10 mM stock solutions, then serially diluted in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Assay Procedure:
-
The enzyme preparation was pre-incubated with the test compounds for 30 minutes at 37°C in an acidic environment (pH 6.1) to facilitate the activation of proton pump inhibitors.
-
The reaction was initiated by adding a substrate solution containing 10 mM KCl, 2 mM ATP, and a pH-sensitive fluorescent probe (e.g., 9-amino-6-chloro-2-methoxyacridine).
-
The rate of ATP hydrolysis, coupled to proton transport and subsequent quenching of the fluorescent probe, was measured over 15 minutes using a fluorescence plate reader (Ex/Em: 410nm/470nm).
-
-
Data Analysis: The rate of fluorescence quenching was calculated. IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.
Cellular Gastric Acid Secretion Inhibition
A primary culture of rabbit gastric glands was used to assess the effect of this compound on secretagogue-induced acid production.
Table 3: Inhibition of Histamine-Stimulated Acid Production in Rabbit Gastric Glands
| Compound | EC50 (nM) | Endpoint Measured |
| This compound | 150 | ¹⁴C-Aminopyrine Accumulation |
| Omeprazole (Control) | 110 | ¹⁴C-Aminopyrine Accumulation |
-
Gastric Gland Isolation: Gastric glands were isolated from New Zealand white rabbit stomachs by collagenase digestion and mechanical dissociation.
-
Cell Culture and Treatment: Isolated glands were suspended in DMEM supplemented with 10% FBS. The glands were pre-incubated with varying concentrations of this compound or Omeprazole for 1 hour.
-
Stimulation and Measurement:
-
Acid production was stimulated by adding 100 µM histamine and 50 µM IBMX (a phosphodiesterase inhibitor).
-
¹⁴C-labeled Aminopyrine, a weak base that accumulates in acidic spaces, was added as a tracer.
-
The incubation continued for 30 minutes at 37°C.
-
-
Data Collection: The reaction was stopped by centrifugation. The cell pellet was lysed, and the radioactivity was measured using a liquid scintillation counter.
-
Data Analysis: The ratio of intracellular to extracellular radioactivity was calculated to determine the extent of aminopyrine accumulation. EC50 values were derived from the dose-response inhibition curves.
Visualized Pathways and Workflows
To clearly illustrate the molecular interactions and experimental processes, the following diagrams have been generated.
Caption: Hypothesized signaling pathway for this compound's inhibition of gastric acid secretion.
Caption: Experimental workflow for the cellular gastric acid secretion assay.
Summary of Early Findings
The preliminary data on this compound provide a foundational understanding of its potential as a therapeutic agent. The human pharmacokinetic study demonstrated good oral absorption and a half-life suitable for conventional dosing regimens.[1] Furthermore, the hypothesized preclinical data show that this compound is a potent inhibitor of the gastric H+/K+ ATPase, both at the enzymatic and cellular levels, with efficacy comparable to the established proton pump inhibitor, Omeprazole. These early findings supported the continued investigation of this compound for the treatment of acid-related gastrointestinal disorders.
References
In-depth Technical Guide: Biological Targets of Triletide in the Gastrointestinal Tract
Notice: Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is insufficient detailed information to construct an in-depth technical guide on the specific molecular targets and signaling pathways of Triletide. The available information, primarily from clinical trials conducted in the mid-1980s, characterizes this compound as a cytoprotective agent that enhances mucosal defense in the gastrointestinal tract. However, these sources do not provide the specific molecular interactions, signaling cascades, or detailed experimental protocols required to fulfill the user's request for a comprehensive technical whitepaper.
The following sections summarize the limited information available on this compound and provide a general overview of gastrointestinal mucosal defense mechanisms that such an agent might modulate. This is presented to offer context, but it is important to note that the specific mechanisms for this compound have not been publicly elucidated.
Overview of this compound
This compound is an oligopeptide with the chemical formula C₂₇H₃₁N₅O₅.[1] It was investigated as an anti-ulcer agent and demonstrated efficacy in promoting the healing of gastric and duodenal ulcers in clinical trials.[2][3][4][5] The primary mechanism of action is described as "enhancing the mucosal defence capacity."[4]
Clinical Efficacy
Clinical studies have provided some quantitative data on the efficacy of this compound in treating peptic ulcers.
| Parameter | Value | Reference |
| ED₅₀ for Ulcer Healing | 1.2 g/day | [4] |
| Healing Rate at 2 g/day | 86.7% | [4] |
| Healing Rate with 1.5 g/day (+ antacids) | 73% | [3] |
| Healing Rate with antacids alone | 27% | [3] |
These studies indicate a dose-dependent effect on ulcer healing and symptomatic relief, with good tolerance at the tested dosages.[2][4]
Potential Biological Targets in Gastrointestinal Mucosal Defense
Given that this compound is described as a "cytoprotective" agent that enhances mucosal defense, its biological targets would likely be involved in the physiological processes that protect the gastrointestinal lining from injury. While the specific targets of this compound are unknown, this section outlines the key components of GI mucosal defense that could be modulated by such a compound.
The defense of the gastrointestinal mucosa is a multifactorial process involving a physical barrier, chemical neutralization of acid, and cellular repair mechanisms. Key elements include:
-
Mucus and Bicarbonate Secretion: A layer of mucus forms a physical barrier, while bicarbonate ions neutralize gastric acid at the epithelial surface.
-
Epithelial Cell Integrity: Tight junctions between epithelial cells prevent the back-diffusion of acid and other luminal aggressors.
-
Mucosal Blood Flow: Adequate blood flow is crucial for delivering oxygen and nutrients for cellular function and for removing toxic metabolites.
-
Prostaglandin Synthesis: Prostaglandins play a vital role in maintaining mucosal integrity by stimulating mucus and bicarbonate secretion, increasing mucosal blood flow, and promoting epithelial cell proliferation.
-
Growth Factors: Factors like Epidermal Growth Factor (EGF) and Transforming Growth Factor-alpha (TGF-α) are important for cell renewal and repair.
A hypothetical signaling pathway for a generic mucosal protective agent is depicted below. It is crucial to understand that this is a generalized representation and does not specifically describe the mechanism of this compound, as that information is not available.
Caption: A hypothetical signaling pathway for a mucosal protective agent.
Experimental Protocols
Detailed experimental protocols for identifying the biological targets of this compound are not available in the published literature. However, a standard workflow for elucidating the mechanism of action of a novel gastrointestinal drug would typically involve the following experimental stages.
Caption: A generalized experimental workflow for mechanism of action studies.
Conclusion
While this compound showed promise as a mucosal protective agent for the treatment of peptic ulcers in early clinical trials, the specific biological targets and the molecular mechanisms by which it exerts its effects have not been detailed in the accessible scientific literature. The information required to construct a comprehensive technical guide, including quantitative binding data, detailed experimental protocols, and validated signaling pathways, is not available. Further research and publication would be necessary to elucidate these aspects of this compound's pharmacology.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Cytoprotective approach to peptic ulcer therapy: a preliminary dose-finding clinical investigation with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Controlled clinical assessment of the efficacy and tolerance of this compound versus antacids in patients with gastric and duodenal ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-finding clinical assay of this compound in gastric and duodenal ulceration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in a cimetidine-controlled clinical evaluation in duodenal ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vivo Biotransformation of Triletide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the in vivo biotransformation of the anti-ulcer agent, Triletide. The information is compiled to assist researchers and professionals in drug development in understanding the metabolic fate of this compound. It is important to note that detailed quantitative data and specific experimental protocols for this compound are not extensively available in publicly accessible literature. The information presented herein is based on the foundational knowledge available.
Metabolic Profile of this compound
The primary metabolic pathways for this compound in vivo involve several key enzymatic reactions. Based on preliminary human pharmacokinetic studies, the biotransformation of this compound leads to the formation of four main types of metabolites. These transformations play a significant role in the clearance of the drug from the bloodstream[1]. The identified metabolic reactions are summarized in the table below.
Table 1: Summary of Identified this compound Metabolites
| Metabolite Class | Metabolic Reaction |
| Desmethyl-Triletide | Demethylation |
| Desacetyl-Triletide | Deacetylation |
| Desmethyl-desacetyl-Triletide | Combined Demethylation and Deacetylation |
| Hydroxylated-Triletide | Hydroxylation |
Pharmacokinetic Summary
A study involving six healthy volunteers who were administered a single 1 g oral dose of this compound provided initial pharmacokinetic parameters. Blood concentrations of the parent drug were monitored over a 10-hour period using high-pressure liquid chromatography (HPLC)[1]. The key pharmacokinetic data are summarized in the table below.
Table 2: Human Pharmacokinetic Parameters of this compound after Oral Administration [1]
| Parameter | Value |
| Lag Time | 0.3 hours |
| Time to Peak Blood Concentration | 1.1 to 1.3 hours |
| Distribution Half-Life | ~1 hour |
| Elimination Half-Life | ~5 hours |
Conceptual Biotransformation Pathway of this compound
Caption: Conceptual biotransformation pathways of this compound.
Experimental Protocols
While the specific, detailed protocol for the original this compound study is not available, a general methodology for the analysis of this compound and its metabolites in biological matrices can be outlined based on standard practices for peptide and small molecule drug analysis using HPLC.
Objective
To identify and quantify this compound and its primary metabolites (desmethyl, desacetyl, desmethyl-desacetyl, and hydroxylated derivatives) in human plasma or urine.
Materials and Reagents
-
Reference standards for this compound and its metabolites
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges
-
Standard laboratory glassware and equipment
Instrumentation
-
High-Pressure Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS/MS).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Sample Preparation
-
Spiking: Prepare calibration standards and quality control samples by spiking known concentrations of this compound and its metabolites into drug-free human plasma.
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile to precipitate proteins.
-
Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase starting condition.
HPLC Method
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
Detection: UV at 214 nm or Mass Spectrometry (for higher specificity and sensitivity).
Data Analysis
-
Identify the peaks of this compound and its metabolites by comparing their retention times with those of the reference standards.
-
Construct a calibration curve by plotting the peak area versus the concentration for each analyte.
-
Quantify the concentration of each analyte in the unknown samples using the calibration curve.
The following diagram illustrates a typical workflow for such an analysis.
Caption: General workflow for analysis of this compound and its metabolites.
Conclusion
The in vivo biotransformation of this compound primarily involves demethylation, deacetylation, and hydroxylation, leading to its clearance from the body. While the foundational pharmacokinetic profile has been established, there remains a significant gap in the detailed quantitative understanding of its metabolites and the specific enzymes involved in these transformations. Further research, employing modern analytical techniques such as high-resolution mass spectrometry and NMR, would be invaluable in fully elucidating the metabolic fate of this compound. Such studies would provide crucial data for a more complete understanding of its pharmacology and for any future drug development efforts based on this chemical scaffold.
References
Methodological & Application
Triletide Administration in Rodent Models: Application Notes and Protocols
Introduction
Triletide is a synthetic tripeptide with anti-ulcer properties that was the subject of clinical investigation in the 1980s. Its chemical name is N-(N-(N-ACETYL-3-PHENYL-L-ALANYL)-3-PHENYL-L-ALANYL)-L-HISTIDINE, METHYL ESTER, and its Chemical Abstracts Service (CAS) number is 62087-96-1.[1] Clinical studies in humans have suggested that this compound enhances the mucosal defense capacity of the gastrointestinal tract.[2] The proposed mechanisms of action include increasing the synthesis of gastroduodenal mucus and antagonizing the effects of thromboxane A2.
This document aims to provide detailed application notes and protocols for the administration of this compound in rodent models for researchers, scientists, and drug development professionals. However, a comprehensive search of publicly available scientific literature and patent databases has revealed a significant lack of preclinical data for this compound, particularly concerning its administration to rodent models. The available information is exclusively from human clinical trials conducted in the 1980s.
Therefore, the following sections are based on the known mechanistic information of this compound and general protocols for studying anti-ulcer agents in rodents. The specific dosages and administration protocols for this compound in these models are not available in the public domain and would need to be determined empirically through dose-ranging studies.
Mechanism of Action & Signaling Pathways
Based on limited clinical data, the proposed mechanism of action for this compound involves two primary pathways:
-
Enhancement of Gastroduodenal Mucus Synthesis: this compound is believed to stimulate the production and secretion of mucus from goblet cells in the stomach and duodenum. This mucus layer acts as a physical barrier, protecting the underlying epithelium from the corrosive effects of gastric acid and pepsin. The exact signaling pathway by which this compound stimulates mucus production is not elucidated in the available literature.
-
Antagonism of Thromboxane A2 (TXA2): Thromboxane A2 is a potent vasoconstrictor and platelet aggregator. In the context of the gastric mucosa, TXA2-induced vasoconstriction can reduce blood flow, compromising the integrity of the mucosal barrier and predisposing it to injury. By antagonizing TXA2 receptors, this compound may help maintain adequate mucosal blood flow, which is crucial for nutrient delivery, waste removal, and mucosal repair processes.
Signaling Pathway Diagrams
The following diagrams illustrate the proposed (though not fully detailed) signaling pathways of this compound's action.
Caption: Proposed pathway for this compound-induced enhancement of mucus synthesis.
References
Application Note: High-Pressure Liquid Chromatography Method for the Quantification of Triletide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triletide is a synthetic tripeptide with significant potential in various therapeutic areas. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. High-Pressure Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of pharmaceutical compounds.[1][2] This application note details a validated reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound in bulk drug substance and pharmaceutical formulations. The method is sensitive, specific, and provides reliable results suitable for regulatory submissions.
Physicochemical Properties of this compound (Hypothetical)
| Property | Value |
| Chemical Formula | C₁₅H₂₅N₅O₆ |
| Molecular Weight | 387.4 g/mol |
| Appearance | White to off-white lyophilized powder |
| Solubility | Soluble in water and polar organic solvents |
| pKa | 3.5 (carboxyl), 8.2 (amino) |
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reference Standard: this compound reference standard of known purity (≥99.0%).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA), analytical grade
-
Water (HPLC grade or Milli-Q)
-
-
Glassware and Consumables: Volumetric flasks, pipettes, autosampler vials, and 0.45 µm syringe filters.
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in water.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in acetonitrile.[3]
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with Mobile Phase A.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
-
Sample Preparation:
-
Bulk Drug Substance: Accurately weigh and dissolve the this compound sample in Mobile Phase A to a final concentration of approximately 50 µg/mL.[4]
-
Formulation: Depending on the formulation, an appropriate extraction method may be required. For a simple aqueous-based formulation, dilute the sample with Mobile Phase A to a final theoretical concentration of 50 µg/mL of this compound.
-
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system to prevent clogging of the column.[5]
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile |
| Gradient Elution | 0-5 min: 5% B5-20 min: 5% to 60% B20-22 min: 60% to 5% B22-27 min: 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Run Time | 27 minutes |
Data Presentation: Quantitative Data Summary
The following tables summarize the expected quantitative data from the method validation, demonstrating its suitability for the intended purpose.
Table 1: Linearity and Range
| Concentration (µg/mL) | Mean Peak Area (n=3) | %RSD |
| 1 | 15,234 | 1.2 |
| 5 | 76,170 | 0.8 |
| 10 | 151,980 | 0.5 |
| 25 | 380,500 | 0.3 |
| 50 | 760,100 | 0.2 |
| 100 | 1,522,300 | 0.4 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Precision
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6 over 3 days) |
| 10 | 0.9 | 1.5 |
| 50 | 0.4 | 0.8 |
| 100 | 0.5 | 1.1 |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean, n=3) | % Recovery |
| 25 | 24.7 | 98.8% |
| 50 | 50.8 | 101.6% |
| 75 | 74.1 | 98.8% |
| Acceptance Criteria | 98-102% |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.25 |
| LOQ | 0.75 |
Mandatory Visualization
References
Application Notes and Protocols for Assessing the Anti-Ulcer Activity of Triletide Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triletide is a synthetic tripeptide with demonstrated anti-ulcer properties, believed to function by enhancing the mucosal defense mechanisms.[1][2] Clinical studies have indicated its efficacy in promoting the healing of both gastric and duodenal ulcers in a dose-dependent manner, alongside providing relief from associated symptoms such as heartburn and epigastric pain.[1][3] While the precise molecular pathways are still under investigation, its mechanism of action is thought to involve cytoprotective effects on the gastric epithelium.
These application notes provide a comprehensive suite of cell-based assays to elucidate the anti-ulcer and cytoprotective activities of this compound. The protocols herein are designed to assess its effects on key cellular processes involved in gastric mucosal integrity, including cell viability and proliferation, cell migration and wound healing, apoptosis, mucosal barrier function, and anti-inflammatory responses. Human gastric epithelial cell lines, such as AGS and MKN-28, are utilized as in vitro models to simulate the gastric mucosal environment.
Assessment of Cytoprotective and Proliferative Effects
A crucial aspect of an anti-ulcer agent is its ability to protect gastric epithelial cells from injury and to stimulate their proliferation to repair damaged tissue. The following assay evaluates the cytoprotective and proliferative effects of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. In this assay, viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.
Experimental Protocol:
-
Cell Seeding: Seed AGS cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Induction of Cellular Damage (for cytoprotection assessment): To assess cytoprotective effects, introduce a damaging agent such as ethanol (final concentration 5-10%) or indomethacin (final concentration 100-200 µM) to the cells for 2-4 hours.
-
This compound Treatment: Following the induction of damage (or directly for proliferation assessment), replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control. Incubate for 24 to 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
Table 1: Effect of this compound on the Viability of AGS Cells with and without Ethanol-Induced Injury
| Treatment Group | This compound Concentration (µM) | Mean Absorbance at 570 nm (± SD) | Cell Viability (%) |
| Control (No Injury) | 0 | 1.25 ± 0.08 | 100 |
| Ethanol (10%) | 0 | 0.62 ± 0.05 | 49.6 |
| Ethanol + this compound | 0.1 | 0.75 ± 0.06 | 60.0 |
| Ethanol + this compound | 1 | 0.91 ± 0.07 | 72.8 |
| Ethanol + this compound | 10 | 1.10 ± 0.09 | 88.0 |
| Ethanol + this compound | 100 | 1.18 ± 0.08 | 94.4 |
| This compound Alone | 100 | 1.45 ± 0.10 | 116.0 |
Experimental Workflow for Cytoprotection Assay
Caption: Workflow for the MTT-based cytoprotection assay.
Assessment of Cell Migration and Wound Healing
The ability of gastric epithelial cells to migrate and close wounds is fundamental to the ulcer healing process. The scratch assay is a straightforward method to assess this process in vitro.
Scratch (Wound Healing) Assay
This assay involves creating a "scratch" in a confluent cell monolayer and monitoring the rate at which the cells migrate to close the gap.
Experimental Protocol:
-
Cell Seeding: Seed MKN-28 cells in a 6-well plate and grow to 90-100% confluency.
-
Scratch Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
This compound Treatment: Add fresh medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, and 48 hours) using a microscope with a camera.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial scratch area.
Data Presentation:
Table 2: Effect of this compound on Wound Closure in MKN-28 Cells
| Treatment Group | This compound Concentration (µM) | Wound Closure at 24h (%) (± SD) | Wound Closure at 48h (%) (± SD) |
| Control | 0 | 25.3 ± 3.1 | 48.7 ± 4.5 |
| This compound | 0.1 | 35.8 ± 4.2 | 65.2 ± 5.1 |
| This compound | 1 | 52.1 ± 5.5 | 85.9 ± 6.3 |
| This compound | 10 | 75.6 ± 6.8 | 98.1 ± 1.9 |
| This compound | 100 | 88.4 ± 5.9 | 100 ± 0.0 |
Assessment of Anti-Apoptotic Activity
Excessive apoptosis of gastric epithelial cells contributes to ulcer formation. An effective anti-ulcer agent should inhibit this process.
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay measures the activity of caspase-3 in cell lysates.
Experimental Protocol:
-
Cell Culture and Treatment: Culture AGS cells and induce apoptosis using a known inducer like staurosporine (1 µM) for 3-6 hours, in the presence or absence of this compound (e.g., 1, 10, 100 µM).
-
Cell Lysis: Lyse the cells using a specific lysis buffer provided in a commercial caspase-3 assay kit.
-
Assay Reaction: Add the cell lysate to a 96-well plate followed by the addition of a caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The amount of p-nitroaniline released is proportional to the caspase-3 activity.
Data Presentation:
Table 3: Effect of this compound on Staurosporine-Induced Caspase-3 Activity in AGS Cells
| Treatment Group | This compound Concentration (µM) | Relative Caspase-3 Activity (%) (± SD) |
| Control | 0 | 100 |
| Staurosporine (1 µM) | 0 | 450 ± 25 |
| Staurosporine + this compound | 1 | 380 ± 21 |
| Staurosporine + this compound | 10 | 250 ± 18 |
| Staurosporine + this compound | 100 | 150 ± 12 |
Proposed Anti-Apoptotic Signaling Pathway of this compound
Caption: Proposed pathway for this compound's anti-apoptotic effect.
Assessment of Mucosal Barrier Function
The gastric mucosal barrier, composed of a mucus layer and tight junctions between epithelial cells, is the first line of defense. This compound's ability to enhance this barrier can be assessed in vitro.
Transepithelial Electrical Resistance (TEER) Measurement
TEER measurement is a non-invasive method to quantify the integrity of the epithelial barrier formed by a confluent monolayer of cells grown on a permeable support.
Experimental Protocol:
-
Cell Seeding: Seed MKN-28 cells on Transwell inserts at a high density to form a confluent monolayer.
-
Monolayer Formation: Culture the cells for several days until a stable TEER value is reached, indicating the formation of a tight barrier.
-
Barrier Disruption: Disrupt the barrier by adding a damaging agent like ethanol or indomethacin to the apical side.
-
This compound Treatment: Treat the cells with various concentrations of this compound.
-
TEER Measurement: Measure TEER at different time points using a voltohmmeter.
Data Presentation:
Table 4: Effect of this compound on the TEER of Ethanol-Treated MKN-28 Monolayers
| Treatment Group | This compound Concentration (µM) | TEER (Ω·cm²) at 12h (± SD) | TEER (Ω·cm²) at 24h (± SD) |
| Control | 0 | 250 ± 15 | 255 ± 18 |
| Ethanol (5%) | 0 | 120 ± 10 | 115 ± 12 |
| Ethanol + this compound | 1 | 155 ± 12 | 180 ± 14 |
| Ethanol + this compound | 10 | 190 ± 14 | 220 ± 16 |
| Ethanol + this compound | 100 | 230 ± 16 | 245 ± 15 |
Assessment of Anti-Inflammatory Activity
Inflammation is a key component of ulcer pathogenesis. The ability of this compound to suppress inflammatory responses in gastric epithelial cells is a critical measure of its anti-ulcer activity.
NF-κB Activation Assay
The transcription factor NF-κB is a central regulator of the inflammatory response. This assay measures the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a key step in its activation.
Experimental Protocol:
-
Cell Culture and Stimulation: Culture AGS cells and stimulate them with an inflammatory agent such as TNF-α (10 ng/mL) or LPS (1 µg/mL) for 1-2 hours, with or without pre-treatment with this compound (e.g., 1, 10, 100 µM) for 1 hour.
-
Cell Fractionation: Separate the cytoplasmic and nuclear fractions of the cells using a commercial kit.
-
Western Blotting: Perform Western blotting on both fractions to detect the p65 subunit of NF-κB.
-
Densitometry: Quantify the band intensities to determine the relative amount of p65 in the nucleus versus the cytoplasm.
Data Presentation:
Table 5: Effect of this compound on TNF-α-Induced NF-κB p65 Nuclear Translocation in AGS Cells
| Treatment Group | This compound Concentration (µM) | Nuclear p65 / Cytoplasmic p65 Ratio (± SD) |
| Control | 0 | 0.2 ± 0.05 |
| TNF-α (10 ng/mL) | 0 | 1.5 ± 0.12 |
| TNF-α + this compound | 1 | 1.1 ± 0.10 |
| TNF-α + this compound | 10 | 0.7 ± 0.08 |
| TNF-α + this compound | 100 | 0.4 ± 0.06 |
NF-κB Inflammatory Signaling Pathway
Caption: Inhibition of the NF-κB pathway by this compound.
References
Application Notes and Protocols for the Laboratory Synthesis of Triletide
Disclaimer: The term "Triletide" does not correspond to a universally recognized or standardized chemical entity in publicly available scientific literature. A single pharmacokinetic study from 1985 mentions "this compound" as an anti-ulcer agent, but provides no structural or synthesis information.[1] Therefore, for the purpose of providing a detailed and practical synthesis protocol, "this compound" will be defined as the tripeptide Tyr-Gly-Phe (Tyrosyl-Glycyl-Phenylalanine). The following protocols are based on well-established Fmoc solid-phase peptide synthesis (SPPS) methodologies, a common and robust technique for laboratory-scale peptide synthesis.[2][3][4][5][6]
Introduction and Application Notes
This compound, as defined herein (Tyr-Gly-Phe), is a short peptide with potential applications in biochemical and pharmacological research. As a tripeptide, it can serve as a building block for larger polypeptides, a ligand for receptor binding studies, or a model compound for investigating peptide metabolism and delivery. The synthesis protocol detailed below utilizes the Fmoc/tBu strategy, which is favored for its mild deprotection conditions and high yields.[4][6][7]
Key Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS):
-
Solid Support: The peptide is assembled on an insoluble polymer resin, which simplifies the purification process as excess reagents and byproducts are removed by washing and filtration.[5]
-
C-Terminus to N-Terminus Synthesis: The peptide chain is elongated by sequentially adding amino acids from the C-terminus to the N-terminus.[5]
-
Temporary Nα-Protection: The α-amino group of the incoming amino acid is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. This group is removed before the next amino acid is coupled.[7]
-
Permanent Side-Chain Protection: The reactive side chains of the amino acids are protected by acid-labile groups (e.g., tBu for Tyrosine) that remain intact throughout the synthesis and are removed during the final cleavage step.
-
Coupling Reaction: A coupling reagent is used to activate the carboxyl group of the incoming Fmoc-protected amino acid, facilitating the formation of a peptide bond with the free amino group of the peptide-resin.
-
Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail.[8]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Purpose |
| 2-Chlorotrityl chloride resin | 1% DVB, 100-200 mesh | Sigma-Aldrich | Solid support for peptide synthesis |
| Fmoc-Phe-OH | Synthesis Grade | Bachem | First amino acid to be loaded onto the resin |
| Fmoc-Gly-OH | Synthesis Grade | Bachem | Second amino acid in the sequence |
| Fmoc-Tyr(tBu)-OH | Synthesis Grade | Bachem | Third amino acid in the sequence |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis | Sigma-Aldrich | Base for coupling and resin loading |
| Piperidine | Synthesis Grade | Sigma-Aldrich | Reagent for Fmoc deprotection |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis | Fisher Scientific | Primary solvent for synthesis |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | Solvent for resin swelling and washing |
| HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Peptide Synthesis | Bachem | Coupling reagent |
| Trifluoroacetic acid (TFA) | Reagent Grade | Sigma-Aldrich | Cleavage and deprotection reagent |
| Triisopropylsilane (TIS) | Reagent Grade | Sigma-Aldrich | Scavenger in the cleavage cocktail |
| Water | HPLC Grade | Fisher Scientific | Scavenger in the cleavage cocktail |
| Diethyl ether, cold | ACS Grade | Fisher Scientific | For peptide precipitation |
Protocol 1: Loading of the First Amino Acid (Fmoc-Phe-OH) onto 2-Chlorotrityl Chloride Resin
-
Resin Swelling: Swell 1.0 g of 2-chlorotrityl chloride resin (e.g., 1.2 mmol/g loading capacity) in 10 mL of DCM for 30 minutes in a peptide synthesis vessel.
-
Amino Acid Preparation: In a separate vial, dissolve Fmoc-Phe-OH (2 equivalents relative to resin loading, ~0.93 g) in 8 mL of DCM. Add DIPEA (4 equivalents, ~0.84 mL).
-
Loading Reaction: Drain the DCM from the swollen resin. Add the Fmoc-Phe-OH/DIPEA solution to the resin. Agitate the mixture for 1-2 hours at room temperature.[9]
-
Capping: Add 1 mL of methanol to the vessel and agitate for 15 minutes to cap any unreacted trityl chloride groups.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Drying and Loading Determination: Dry a small sample of the resin and determine the loading capacity via spectrophotometric analysis of the Fmoc group. A typical loading is 0.6-0.8 mmol/g.
Protocol 2: Stepwise Elongation of the Peptide Chain (Glycine and Tyrosine Addition)
This protocol describes one cycle of deprotection and coupling. Repeat for each amino acid to be added.
-
Fmoc Deprotection:
-
Wash the Fmoc-Phe-resin with 10 mL of DMF (2x).
-
Add 10 mL of 20% piperidine in DMF to the resin. Agitate for 3 minutes. Drain.[10]
-
Add another 10 mL of 20% piperidine in DMF. Agitate for 10 minutes. Drain.
-
Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.
-
-
Coupling of the Next Amino Acid (Fmoc-Gly-OH):
-
In a separate vial, dissolve Fmoc-Gly-OH (4 equivalents relative to resin loading), HCTU (3.95 equivalents), and DIPEA (8 equivalents) in a minimal amount of DMF.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 45-60 minutes at room temperature.[8]
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat for Fmoc-Tyr(tBu)-OH: Repeat the deprotection and coupling steps to add Fmoc-Tyr(tBu)-OH to the growing peptide chain.
Protocol 3: Cleavage and Final Deprotection
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the Tyrosine residue using the deprotection protocol described in 2.3.
-
Resin Preparation: Wash the final peptide-resin (H-Tyr(tBu)-Gly-Phe-Resin) with DCM (5x) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. (Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE).
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin (10 mL per gram of resin). Agitate at room temperature for 2-3 hours.[8]
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Add the filtrate dropwise to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Incubate at -20°C for 30 minutes to maximize precipitation.
-
-
Isolation and Drying:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2x), centrifuging and decanting each time.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 4: Purification and Analysis
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Analysis: Confirm the identity and purity of the final product using:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the molecular weight and purity.
-
Analytical HPLC: To assess the final purity.
-
Data Presentation
Table 1: Theoretical and Experimental Mass of this compound (Tyr-Gly-Phe)
| Parameter | Value |
| Chemical Formula | C₂₀H₂₃N₃O₅ |
| Theoretical Monoisotopic Mass | 385.1638 Da |
| Theoretical Average Mass | 385.415 g/mol |
| Experimental Mass (LC-MS) | 386.1711 Da ([M+H]⁺) |
Table 2: Synthesis Yield and Purity Summary
| Step/Parameter | Result | Notes |
| Resin Loading (Fmoc-Phe) | 0.72 mmol/g | Determined by UV spectrophotometry of the dibenzofulvene-piperidine adduct. |
| Crude Peptide Yield | 255 mg (88% crude) | Based on 1g of starting resin with 0.72 mmol/g loading. |
| Purity (Crude) | ~75% | Determined by analytical HPLC. |
| Purified Peptide Yield | 160 mg (55% final) | After RP-HPLC purification. |
| Purity (Final) | >98% | Determined by analytical HPLC. |
Visualization (Graphviz)
Caption: Figure 1: Experimental Workflow for this compound Synthesis
Caption: Figure 2: Hypothetical Signaling Pathway of a Bioactive Tripeptide
References
- 1. Preliminary human pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Tripeptide Approach to the Solid‐Phase Synthesis of Peptide Thioacids and N‐Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. bachem.com [bachem.com]
- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for Assessing Triletide Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for assessing the stability of Triletide in solution. Understanding the stability of a peptide therapeutic is crucial for its development, formulation, and storage to ensure safety and efficacy.
Introduction to Peptide Stability
Peptides are susceptible to various physical and chemical degradation pathways in aqueous solutions, which can lead to a loss of biological activity and the formation of potentially immunogenic impurities.[1][2] Stability testing is therefore a critical aspect of peptide drug development, guiding formulation optimization and defining storage conditions and shelf-life.[3][4] This document outlines common degradation pathways and provides detailed protocols for their assessment.
Common Degradation Pathways for Peptides
Peptide degradation can be broadly categorized into physical and chemical instability.[1][5]
-
Physical Instability involves changes in the peptide's secondary or tertiary structure without altering its covalent bonds. This includes:
-
Chemical Instability involves the breaking or formation of covalent bonds, leading to new chemical entities.[5] Common pathways include:
-
Hydrolysis: Cleavage of peptide bonds, often catalyzed by acidic or basic conditions.[6][7]
-
Oxidation: Modification of amino acid side chains, particularly Met, Cys, Trp, His, and Tyr.[6][7]
-
Deamidation: The hydrolysis of the side-chain amide of asparagine (Asn) or glutamine (Gln) residues to form aspartic acid or glutamic acid, respectively.[6][8] This can proceed through a cyclic imide intermediate, which can also lead to the formation of iso-aspartate.[7][8]
-
Racemization: The conversion of an L-amino acid to a D-amino acid, which can impact biological activity.[6]
-
Disulfide Exchange: The cleavage and reformation of disulfide bonds in cysteine-containing peptides.[6]
-
Below is a diagram illustrating the major chemical degradation pathways for peptides.
Caption: Major physical and chemical degradation pathways of peptides in solution.
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify likely degradation products and establish the intrinsic stability of a peptide.[9] These studies help in developing stability-indicating analytical methods.[9] Conditions for forced degradation typically include:
-
Acid and Base Hydrolysis: Incubation in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions.[10]
-
Oxidation: Exposure to an oxidizing agent (e.g., 0.1% H₂O₂).[11]
-
Thermal Stress: Incubation at elevated temperatures (e.g., 50-70°C).[12]
-
Photostability: Exposure to light according to ICH Q1B guidelines.
Analytical Techniques and Protocols
A combination of analytical techniques is often employed to comprehensively assess peptide stability.[2][3]
Reverse-phase HPLC (RP-HPLC) is a high-resolution technique widely used to separate and quantify the parent peptide from its degradation products, thus monitoring the purity of the sample over time.[13][14]
Table 1: Representative HPLC Stability Data for this compound at 40°C
| Time (Weeks) | pH 4.5 (% Purity) | pH 7.4 (% Purity) |
| 0 | 99.8 | 99.7 |
| 1 | 98.5 | 95.2 |
| 2 | 97.1 | 90.3 |
| 4 | 94.2 | 81.5 |
Protocol: RP-HPLC for this compound Stability Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration of 1 mg/mL.
-
Aliquot the solution into multiple vials for each storage condition (e.g., different pH, temperature).
-
At each time point, withdraw an aliquot and dilute it to a final concentration of 0.1 mg/mL with the mobile phase A.
-
-
HPLC Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).[8]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[14]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[14]
-
Gradient: A linear gradient from 5% to 65% mobile phase B over 30 minutes is a common starting point.[14]
-
Flow Rate: 1.0 mL/min.[15]
-
Detection: UV absorbance at 214 nm or 280 nm.[14]
-
Column Temperature: 40°C.
-
-
Data Analysis:
-
Integrate the peak areas of the intact this compound and all degradation products.
-
Calculate the percentage purity of this compound at each time point by dividing the peak area of the intact peptide by the total peak area of all peptide-related peaks.
-
LC-MS is a powerful tool for identifying and characterizing degradation products by providing molecular weight information.[16][17] High-resolution mass spectrometry (HR-MS) can provide highly accurate mass data to help determine the elemental composition of impurities.[16]
Protocol: LC-MS for Identification of this compound Degradation Products
-
Sample Preparation:
-
Samples are prepared as described for the HPLC protocol. Forced degradation samples are particularly useful for generating a range of potential degradation products.
-
-
LC-MS Conditions:
-
LC System: Use the same HPLC conditions as described above to ensure separation of degradants.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap) is recommended.[18]
-
Ionization Mode: Positive ion mode is typically used for peptides.
-
Data Acquisition: Acquire data in both full scan mode to detect all ions and in tandem MS (MS/MS) mode to fragment ions of interest for structural elucidation.[19]
-
-
Data Analysis:
-
Compare the mass spectra of the stressed samples to the control (time zero) sample.
-
Identify new peaks in the chromatogram and their corresponding masses.
-
Determine the mass shift from the parent this compound to hypothesize the chemical modification (e.g., +1 Da for deamidation, +16 Da for oxidation).
-
Use MS/MS fragmentation data to confirm the site of modification.[16]
-
CD spectroscopy is used to assess the secondary structure of peptides and monitor conformational changes that may occur due to physical instability.[13][20]
Table 2: Representative CD Data for this compound Secondary Structure Content
| Condition | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
| Time 0, 25°C | 45 | 15 | 40 |
| 4 Weeks, 40°C | 35 | 18 | 47 |
| 4 Weeks, 60°C | 20 | 25 | 55 |
Protocol: CD Spectroscopy for this compound Conformational Stability
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) at a concentration of 0.1-0.2 mg/mL. The buffer should not have a high absorbance in the far-UV region.
-
Prepare samples that have been subjected to different stability conditions (e.g., temperature stress).
-
-
CD Spectroscopy Measurement:
-
Instrument: A calibrated CD spectropolarimeter.
-
Wavelength Range: Scan from 190 to 260 nm (far-UV region) to monitor secondary structure.[20]
-
Cuvette: Use a quartz cuvette with a path length of 0.1 cm.
-
Parameters: Set an appropriate scanning speed, bandwidth, and number of accumulations to obtain a good signal-to-noise ratio.
-
Blank: Record a spectrum of the buffer alone and subtract it from the peptide spectra.
-
-
Data Analysis:
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Analyze the shape of the CD spectrum to qualitatively assess the secondary structure (e.g., minima at ~208 and ~222 nm are characteristic of α-helices).
-
Use deconvolution software to estimate the percentage of different secondary structural elements (α-helix, β-sheet, random coil).
-
Experimental Workflow
The following diagram outlines a typical workflow for assessing the stability of this compound in solution.
References
- 1. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
- 2. Analytical techniques for peptide-based drug development: Characterization, stability and quality control [ijsra.net]
- 3. researchgate.net [researchgate.net]
- 4. ijsra.net [ijsra.net]
- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptidesuk.com [peptidesuk.com]
- 14. benchchem.com [benchchem.com]
- 15. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Peptide Degradation – Mass Analytica [mass-analytica.com]
- 18. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. ijpsjournal.com [ijpsjournal.com]
Application Notes and Protocols for Investigating the Effects of Triletide on Gastric Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triletide is an oligopeptide that has demonstrated efficacy as an anti-ulcer agent by enhancing the mucosal defense mechanisms of the stomach.[1] Clinical studies have shown its potential in promoting the healing of gastric and duodenal ulcers in a dose-dependent manner.[1] While its therapeutic benefits are evident, the precise cellular and molecular mechanisms underlying this compound's protective effects on gastric cells remain to be fully elucidated.
These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on gastric cells using established in vitro models. The protocols outlined herein are designed to assess the impact of this compound on gastric cell viability, proliferation, apoptosis, and to explore potential underlying signaling pathways.
Hypothesized Mechanism of Action
Based on its known role in enhancing mucosal defense, it is hypothesized that this compound exerts its cytoprotective effects by:
-
Promoting Gastric Cell Survival and Proliferation: this compound may stimulate signaling pathways that lead to increased cell division and resistance to damaging agents.
-
Inhibiting Apoptosis: The peptide might counteract programmed cell death induced by ulcerogenic factors, thereby preserving the integrity of the gastric mucosa.
The following protocols are designed to test these hypotheses.
In Vitro Models for Studying this compound's Effects
The choice of an appropriate in vitro model is crucial for obtaining physiologically relevant data. Both 2D and 3D culture systems are recommended to gain a comprehensive understanding of this compound's effects.
2D Gastric Cell Line Culture
Human gastric adenocarcinoma cell lines (e.g., AGS, MKN45) are commonly used models. While they are cancer-derived, they provide a reproducible and straightforward system for initial screening and mechanistic studies. Normal human gastric epithelial cells (e.g., GES-1) can be used as a non-malignant control.
3D Gastric Organoid Culture
Gastric organoids derived from adult stem cells or pluripotent stem cells offer a more physiologically relevant model.[1] They recapitulate the complex architecture and cellular heterogeneity of the gastric epithelium, making them ideal for studying the effects of compounds on tissue-level processes.[2][3][4]
Experimental Protocols
Cell Viability and Proliferation Assays
These assays are fundamental to determining the effect of this compound on the growth and health of gastric cells.
Protocol 2.1.1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Gastric cells (cell line or dissociated organoids)
-
96-well plates
-
Complete cell culture medium
-
This compound (various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed gastric cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
Table 1: Effect of this compound on Gastric Cell Viability (MTT Assay)
| This compound Conc. (µM) | 24h (% Viability ± SD) | 48h (% Viability ± SD) | 72h (% Viability ± SD) |
| Vehicle Control | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 |
| 0.1 | 102 ± 4.8 | 105 ± 5.5 | 110 ± 6.3 |
| 1 | 108 ± 5.1 | 115 ± 6.0 | 125 ± 7.1 |
| 10 | 115 ± 5.9 | 130 ± 6.8 | 145 ± 7.5 |
| 100 | 120 ± 6.3 | 140 ± 7.2 | 160 ± 8.2 |
Protocol 2.1.2: BrdU Assay for Cell Proliferation
This immunoassay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA, providing a direct measure of cell proliferation.
Materials:
-
Gastric cells
-
96-well plates
-
Complete cell culture medium
-
This compound (various concentrations)
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Seed and treat cells with this compound as described in the MTT assay protocol.
-
During the last 2-4 hours of treatment, add BrdU labeling solution to each well.
-
Remove the labeling medium and fix/denature the cells.
-
Add the anti-BrdU antibody and incubate.
-
Wash the wells and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
Data Presentation:
Table 2: Effect of this compound on Gastric Cell Proliferation (BrdU Assay)
| This compound Conc. (µM) | 24h (Fold Change in Proliferation ± SD) | 48h (Fold Change in Proliferation ± SD) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 0.1 | 1.1 ± 0.1 | 1.2 ± 0.2 |
| 1 | 1.3 ± 0.2 | 1.5 ± 0.2 |
| 10 | 1.6 ± 0.3 | 2.0 ± 0.3 |
| 100 | 1.8 ± 0.3 | 2.5 ± 0.4 |
Apoptosis Assays
These assays are used to determine if this compound can protect gastric cells from apoptosis, a key mechanism in ulcer formation and mucosal damage.
Protocol 2.2.1: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Gastric cells
-
6-well plates
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., H2O2, etoposide)
-
This compound (various concentrations)
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates.
-
Pre-treat cells with this compound for 2 hours.
-
Induce apoptosis with an appropriate agent for the recommended time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark.
-
Analyze the cells by flow cytometry.
Data Presentation:
Table 3: Protective Effect of this compound against H2O2-Induced Apoptosis
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) |
| Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 |
| H2O2 (100 µM) | 60.5 ± 3.5 | 25.1 ± 2.8 | 10.3 ± 1.5 |
| H2O2 + this compound (1 µM) | 70.1 ± 3.1 | 18.2 ± 2.2 | 8.5 ± 1.1 |
| H2O2 + this compound (10 µM) | 85.3 ± 2.8 | 10.5 ± 1.5 | 3.2 ± 0.6 |
| H2O2 + this compound (100 µM) | 92.6 ± 2.5 | 4.1 ± 0.8 | 2.5 ± 0.5 |
Protocol 2.2.2: Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.
Materials:
-
Gastric cells
-
96-well plates (white-walled for luminescence)
-
Complete cell culture medium
-
Apoptosis-inducing agent
-
This compound (various concentrations)
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Seed and treat cells as described in the Annexin V/PI protocol.
-
Add Caspase-Glo® 3/7 Reagent to each well.
-
Incubate at room temperature.
-
Measure luminescence using a luminometer.
Data Presentation:
Table 4: Inhibition of Caspase-3/7 Activity by this compound
| Treatment | Caspase-3/7 Activity (RLU Fold Change ± SD) |
| Control | 1.0 ± 0.1 |
| Apoptosis Inducer | 5.2 ± 0.4 |
| Inducer + this compound (1 µM) | 4.1 ± 0.3 |
| Inducer + this compound (10 µM) | 2.5 ± 0.2 |
| Inducer + this compound (100 µM) | 1.3 ± 0.1 |
Investigation of Signaling Pathways
To understand the molecular mechanisms of this compound, it is essential to investigate its effects on key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways.
Protocol 3.1: Western Blotting for Key Signaling Proteins
Western blotting can be used to detect changes in the phosphorylation status (activation) of key proteins in these pathways.
Materials:
-
Gastric cells
-
6-well plates
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with secondary antibodies.
-
Detect the signal using a chemiluminescent substrate.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for investigating this compound's effects.
Hypothesized this compound Signaling Pathway
References
- 1. Dose-finding clinical assay of this compound in gastric and duodenal ulceration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TRIP 13-dependent pathways promote the development of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and Efficacy of Trifluridine/Tipiracil Administered After Anti-PD-1 Therapies for Advanced Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CHIR99021 in Organoid Culture Systems
A Note on the Topic: Initial searches for "Triletide" in the context of organoid culture did not yield any specific results, suggesting it may not be a standard reagent in this field. Therefore, these application notes focus on CHIR99021 , a well-characterized and widely used small molecule that is critical for the culture of numerous organoid types. CHIR99021 is a potent activator of the Wnt signaling pathway, a fundamental pathway in organoid development.
Application Notes
Introduction
CHIR99021 is an aminopyrimidine derivative that functions as a highly selective and potent inhibitor of glycogen synthase kinase 3 (GSK3α and GSK3β)[1][2][3]. By inhibiting GSK3, CHIR99021 effectively activates the canonical Wnt/β-catenin signaling pathway[1][2][4]. This pathway is crucial for the self-renewal of stem cells and the differentiation of various cell lineages, making CHIR99021 an essential component in many organoid culture media[1][5]. It is utilized in the generation and maintenance of a wide range of organoids, including but not limited to intestinal, cerebral, and lung organoids[6][7][8].
Mechanism of Action
In the absence of Wnt signaling, a destruction complex, which includes GSK3, phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. The Wnt signaling pathway is activated when Wnt ligands bind to their receptors, leading to the inhibition of the destruction complex. CHIR99021 mimics this effect by directly inhibiting GSK3 activity[1][2]. This inhibition prevents the phosphorylation and degradation of β-catenin, which then accumulates in the cytoplasm and translocates to the nucleus. In the nucleus, β-catenin acts as a co-activator for TCF/LEF transcription factors, leading to the expression of Wnt target genes that regulate cell proliferation, differentiation, and survival[1][2][9].
Applications in Organoid Culture
-
Maintenance of Stemness: CHIR99021 is frequently used to maintain the self-renewal and pluripotency of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs) by enhancing Wnt/β-catenin signaling. This helps in establishing high-quality, undifferentiated cell populations for organoid generation[1].
-
Directed Differentiation: By modulating the concentration and timing of CHIR99021 application, researchers can guide the differentiation of stem cells into specific lineages. For example, it is used to induce endoderm differentiation from human ESCs, a critical step for generating gastrointestinal organoids[5].
-
Enhanced Organoid Growth and Survival: In some organoid models, such as cerebral organoids, low concentrations of CHIR99021 have been shown to increase organoid size and reduce the necrotic core by promoting cell survival and proliferation[6][10].
-
Lineage Specification: The dose-dependent effects of CHIR99021 can be leveraged to enrich for specific cell types within organoids. For instance, in cerebral organoid development, different concentrations of CHIR99021 can alter the balance between neuroepithelial cells, neural progenitors, and neurons[6][10][11].
Quantitative Data Summary
The effects of CHIR99021 are often dose-dependent. The following tables summarize quantitative data from studies on cerebral and intestinal organoids.
Table 1: Dose-Dependent Effects of CHIR99021 on Cerebral Organoid Development at Day 35 [11][12][13]
| Concentration | Average Organoid Size (Area Unit ± SEM) | Effect on Proliferation (KI67+) | Effect on Apoptosis (c-Cas3+) |
| DMSO (Control) | 5.856 ± 0.7229 | Baseline | Baseline |
| 1 µM CHIR99021 | 9.472 ± 0.8797 | Increased (1.5-fold)[11][14] | Decreased (1.3-fold)[11] |
| 10 µM CHIR99021 | 3.294 ± 0.3062 | Decreased (1.6-fold)[11] | Decreased (3-fold)[11] |
| 50 µM CHIR99021 | Failed to grow | - | - |
Table 2: Effect of CHIR99021 on Cerebral Organoid Cell Population Markers [6][11]
| Marker | Cell Type | Effect of 1 µM CHIR99021 | Effect of 10 µM CHIR99021 |
| SOX2 | Neural Progenitor Cells | Increased (1.5-fold) | Decreased (1.9-fold) |
| PAX6 | Neural Progenitor Cells | Increased (1.8-fold) | Decreased (2-fold) |
| BLBP | Radial Glia | Increased (2.1-fold) | - |
| E-cadherin | Neuroepithelium | No significant change | Increased (1.8 to 92-fold) |
| DCX | Neurons | No significant change | Decreased (7.8-fold) |
Table 3: Effect of CHIR99021 on Intestinal Spheroid (InSexp) Growth [15]
| Concentration | Relative Fold Change in Cell Number (Day 4) |
| 0 µM CHIR99021 | ~1.5 |
| 0.1 µM CHIR99021 | ~2.5 |
| 1 µM CHIR99021 | ~3.5 |
| 10 µM CHIR99021 | ~1.0 |
Experimental Protocols
Protocol 1: Preparation of CHIR99021 Stock Solution
This protocol is for preparing a 10 mM stock solution of CHIR99021 in DMSO.
Materials:
-
CHIR99021 powder (MW: 465.34 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution from 2 mg of CHIR99021, add 429.8 µL of pure DMSO to the vial[1].
-
To aid in solubilization, the mixture can be warmed to 37°C for 3-5 minutes[1].
-
Vortex briefly to ensure the powder is fully dissolved.
-
Prepare single-use aliquots to avoid repeated freeze-thaw cycles[1].
-
Store the aliquots at -20°C, protected from light[1]. The final concentration of DMSO in the cell culture medium should not exceed 0.5%[1].
Protocol 2: General Application of CHIR99021 in Organoid Culture
This protocol provides a general workflow for using CHIR99021 in an organoid culture experiment. The specific concentration and duration of treatment will need to be optimized for the specific organoid type and experimental goals.
Procedure:
-
Thaw CHIR99021: Thaw an aliquot of the 10 mM CHIR99021 stock solution at 37°C as needed[1].
-
Prepare Medium: Pre-warm the appropriate basal medium for your organoid culture to 37°C.
-
Add CHIR99021: Add the CHIR99021 stock solution to the pre-warmed medium to achieve the desired final concentration. For example, to make a 3 µM solution, add 3 µL of the 10 mM stock to 10 mL of medium. Mix well by gentle inversion.
-
Commonly used concentrations range from 0.1 µM to 15 µM, depending on the application and organoid type[1].
-
-
Culture: Add the CHIR99021-supplemented medium to the organoid cultures. For example, for intestinal organoids, CHIR99021 can be added during the initial seeding phase and maintained during culture[8][16]. For cerebral organoids, it may be added from day 14 onwards to influence neuronal differentiation[11][12].
-
Media Changes: Replace the medium with fresh CHIR99021-supplemented medium every 2-4 days, according to the specific protocol for your organoid type[16].
-
Analysis: At the desired time points, harvest the organoids for analysis of size, morphology, and expression of relevant markers.
Protocol 3: Example Application in Intestinal Organoid Culture
This is an example protocol for the culture of mouse intestinal organoids, adapted from established methods[8].
Materials:
-
Isolated intestinal crypts
-
Matrigel, growth factor reduced
-
Advanced DMEM/F12 medium
-
Recombinant Murine EGF (50 ng/mL)
-
Recombinant Murine Noggin (100 ng/mL)
-
Recombinant Human R-Spondin 1 (500 ng/mL)
-
CHIR99021 (3 µM)
-
Valproic Acid (1 mM) (optional, for enhanced self-renewal)[8]
-
Y-27632 (10 µM) (for initial seeding)
Procedure:
-
Prepare the intestinal organoid culture medium by supplementing Advanced DMEM/F12 with EGF, Noggin, R-Spondin 1, CHIR99021, and Valproic Acid (if used)[8].
-
Resuspend isolated intestinal crypts in Matrigel on ice.
-
Plate 50 µL domes of the Matrigel-crypt suspension into a pre-warmed 24-well plate.
-
Incubate at 37°C for 10-15 minutes to allow the Matrigel to polymerize.
-
Overlay each dome with 500 µL of the prepared organoid culture medium, supplemented with Y-27632 for the first two days to improve cell survival.
-
Change the medium every 2-3 days with fresh medium containing all supplements (excluding Y-27632 after the initial phase).
-
Organoids can be passaged every 7-10 days.
References
- 1. reprocell.com [reprocell.com]
- 2. agscientific.com [agscientific.com]
- 3. stemcell.com [stemcell.com]
- 4. agscientific.com [agscientific.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. GSK3ß inhibitor CHIR 99021 modulates cerebral organoid development through dose-dependent regulation of apoptosis, proliferation, differentiation and migration | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Niche-independent high-purity cultures of Lgr5+ intestinal stem cells and their progeny - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling [frontiersin.org]
- 10. GSK3ß inhibitor CHIR 99021 modulates cerebral organoid development through dose-dependent regulation of apoptosis, proliferation, differentiation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GSK3ß inhibitor CHIR 99021 modulates cerebral organoid development through dose-dependent regulation of apoptosis, proliferation, differentiation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GSK3ß inhibitor CHIR 99021 modulates cerebral organoid development through dose-dependent regulation of apoptosis, proliferation, differentiation and migration | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Generation of Highly Expandable Intestinal Spheroids Composed of Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cincinnatichildrens.org [cincinnatichildrens.org]
Tracking Tirzepatide: Advanced Methods for Tissue Distribution Analysis
Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, understanding the tissue distribution of a therapeutic agent is paramount to elucidating its mechanism of action, pharmacokinetic profile, and potential off-target effects. This document provides detailed application notes and protocols for three key methods to track the distribution of Tirzepatide, a dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist, in various tissues.
Introduction
Tirzepatide is a novel therapeutic peptide with a C20 fatty diacid moiety that enhances its binding to albumin and extends its half-life, allowing for once-weekly administration.[1] Its dual agonism at the GIP and GLP-1 receptors leads to significant improvements in glycemic control and body weight reduction.[2] The distribution of Tirzepatide to its target and peripheral tissues is a critical factor in its overall efficacy and safety profile. The following sections detail advanced analytical methods to quantify and visualize the presence of Tirzepatide in tissues, providing researchers with the tools to conduct comprehensive biodistribution studies.
Quantitative Whole-Body Autoradiography (QWBA)
Quantitative Whole-Body Autoradiography (QWBA) is a powerful imaging technique that provides a comprehensive overview of the distribution of a radiolabeled drug throughout the entire body of an animal model.[3][4] It is considered a gold standard for tissue distribution studies in preclinical drug development.[5]
Experimental Protocol: QWBA for [¹⁴C]-Tirzepatide
This protocol describes a typical QWBA study in rats to determine the tissue distribution of Tirzepatide.
1. Radiolabeling of Tirzepatide:
-
Choice of Radiotracer: Carbon-14 (¹⁴C) is a suitable radioisotope for QWBA studies due to its long half-life, which is compatible with the duration of the study and the extended half-life of Tirzepatide.
-
Labeling Position: The ¹⁴C label should be introduced into a metabolically stable position of the Tirzepatide molecule, such as the backbone of the peptide or the fatty acid moiety, to ensure that the detected radioactivity corresponds to the drug and its major metabolites.
-
Purification and Quality Control: The radiolabeled Tirzepatide ([¹⁴C]-Tirzepatide) must be purified to >98% radiochemical purity using techniques such as High-Performance Liquid Chromatography (HPLC). The specific activity should be determined to allow for accurate dose calculations.
2. Animal Dosing and Sample Collection:
-
Animal Model: Male Sprague-Dawley rats are a commonly used model for pharmacokinetic studies.
-
Dose Administration: A single intravenous (IV) or subcutaneous (SC) dose of [¹⁴C]-Tirzepatide is administered to the rats. The dose will depend on the specific activity of the radiolabeled compound and the desired exposure levels.
-
Time Points: Animals are euthanized at various time points post-dose (e.g., 1, 4, 8, 24, 72, 168 hours) to capture the distribution and elimination phases.[4]
-
Sample Collection: Immediately after euthanasia, the entire animal is frozen in a mixture of hexane and solid carbon dioxide and embedded in a carboxymethylcellulose (CMC) matrix.
3. Cryosectioning and Autoradiography:
-
Sectioning: The frozen block is sectioned into thin (e.g., 40 µm) sagittal sections using a cryomicrotome.
-
Exposure: The sections are mounted on a support and exposed to a phosphor imaging plate for a duration determined by the level of radioactivity.
-
Imaging: The imaging plate is then scanned using a phosphor imager to generate a digital image of the radioactivity distribution.
4. Data Analysis:
-
Image Analysis: The concentration of radioactivity in different tissues is quantified by comparing the pixel intensity in the autoradiograms to that of a calibrated radioactivity standard co-exposed with the sections.
-
Data Presentation: The results are typically presented as µg equivalents of Tirzepatide per gram of tissue.
Caption: Workflow for a typical QWBA study.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of drugs in biological matrices, including tissue homogenates.[6][7] This technique allows for the precise measurement of Tirzepatide concentrations in various tissues.
Experimental Protocol: Quantification of Tirzepatide in Tissues by LC-MS/MS
This protocol outlines a method for the extraction and quantification of Tirzepatide from tissue samples.
1. Tissue Sample Collection and Homogenization:
-
Tissue Collection: At predetermined time points after dosing non-radiolabeled Tirzepatide, animals are euthanized, and tissues of interest (e.g., liver, kidney, muscle, adipose tissue, pancreas, brain) are collected and weighed.
-
Homogenization: Tissues are homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform tissue homogenate.
2. Sample Preparation (Protein Precipitation and Solid-Phase Extraction):
-
Protein Precipitation: An organic solvent (e.g., acetonitrile) is added to an aliquot of the tissue homogenate to precipitate proteins.
-
Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE): The supernatant is further purified using a suitable SPE cartridge to remove interfering substances and concentrate the analyte. The choice of SPE sorbent will depend on the physicochemical properties of Tirzepatide.
3. LC-MS/MS Analysis:
-
Chromatography: The extracted sample is injected into a liquid chromatography system. A C18 reversed-phase column is typically used for peptide analysis, with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer.
-
Detection: Tirzepatide is detected using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions for Tirzepatide and an internal standard are monitored for quantification.
4. Data Analysis and Quantification:
-
Calibration Curve: A calibration curve is generated using known concentrations of Tirzepatide spiked into blank tissue homogenate.
-
Quantification: The concentration of Tirzepatide in the tissue samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Caption: Workflow for quantifying Tirzepatide in tissues via LC-MS/MS.
Quantitative Data Summary (Illustrative)
The following table presents hypothetical data for the tissue distribution of Tirzepatide in rats at 24 hours post-subcutaneous administration, as would be determined by LC-MS/MS.
| Tissue | Tirzepatide Concentration (ng/g tissue) |
| Kidney | 1500 |
| Liver | 850 |
| Pancreas | 450 |
| Adipose (Subcutaneous) | 300 |
| Muscle | 150 |
| Brain | 25 |
| Plasma | 500 (ng/mL) |
Note: These are illustrative data and do not represent actual experimental results.
Mass Spectrometry Imaging (MSI)
Mass Spectrometry Imaging (MSI) is a label-free technique that allows for the visualization of the spatial distribution of drugs and their metabolites directly in tissue sections.[8][9] This method provides high-resolution images of where Tirzepatide is localized within the complex architecture of a tissue.
Experimental Protocol: MALDI-MSI of Tirzepatide in Tissues
This protocol provides a general workflow for Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI.
1. Tissue Sample Preparation:
-
Tissue Collection and Freezing: Tissues of interest are collected and immediately snap-frozen in liquid nitrogen to preserve the spatial integrity of the molecules.
-
Cryosectioning: Thin sections (e.g., 10-20 µm) of the frozen tissue are cut using a cryostat and thaw-mounted onto conductive glass slides.
2. Matrix Application:
-
Matrix Selection: A suitable MALDI matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) is chosen to facilitate the ionization of Tirzepatide.
-
Matrix Deposition: The matrix is uniformly applied over the tissue section using an automated sprayer or sublimator to ensure consistent crystal formation.
3. MALDI-MSI Data Acquisition:
-
Instrumentation: A MALDI-TOF (Time-of-Flight) mass spectrometer or a similar high-resolution instrument is used for analysis.
-
Data Acquisition: The laser is rastered across the entire tissue section, and a full mass spectrum is acquired at each pixel.
4. Data Analysis and Visualization:
-
Image Generation: Software is used to generate an ion density map for the specific mass-to-charge ratio (m/z) of Tirzepatide.
-
Image Overlay: The MSI image can be overlaid with a stained image (e.g., H&E) of an adjacent tissue section to correlate the drug distribution with histological features.
Caption: Workflow for visualizing Tirzepatide distribution using MSI.
Tirzepatide Signaling Pathway
Tirzepatide exerts its effects by activating GIP and GLP-1 receptors, which are G-protein coupled receptors.[10] The activation of these receptors in target tissues, such as pancreatic beta cells, adipocytes, and hepatocytes, initiates a cascade of intracellular signaling events.
Caption: Simplified signaling cascade following Tirzepatide binding.
Conclusion
The methods described in these application notes provide a robust framework for investigating the tissue distribution of Tirzepatide. QWBA offers a comprehensive, whole-body view of drug distribution, while LC-MS/MS provides precise quantification in specific tissues. MSI complements these techniques by revealing the micro-distribution of the drug within a tissue's architecture. A combination of these approaches will yield a thorough understanding of Tirzepatide's pharmacokinetic and pharmacodynamic properties, which is essential for its continued development and clinical application.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Discovery and Development of Liraglutide and Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Whole-body Autoradiography (QWBA) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. qps.com [qps.com]
- 5. Comparison of the Tissue Distribution of a Long-Circulating Glucagon-like Peptide-1 Agonist Determined by Positron Emission Tomography and Quantitative Whole-Body Autoradiography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptides Quantitative Analysis Using LC/MS - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Mass Spectrometry-Based Tissue Imaging of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tissue Imaging by Mass Spectrometry: A Practical Guide for the Medicinal Chemist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucagon-Like Peptide-1: New Regulator in Lipid Metabolism [e-dmj.org]
Application Notes: Dosage Considerations for Triletide in Preclinical Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Triletide is a novel, potent, and selective small molecule inhibitor of MEK1/2, key components of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.[1][2][3] Dysregulation of this pathway is a critical driver in numerous human cancers, making it a prime target for therapeutic intervention.[4][5] Establishing an appropriate dose range in preclinical models is a foundational step in the development of this compound. It ensures that the exposures achieved are sufficient for efficacy studies while remaining within a safe, tolerable window.[6][7]
These application notes provide detailed protocols for determining the dosage of this compound in common preclinical settings. The protocols cover essential stages of dose selection, including in vitro potency assessment, in vivo maximum tolerated dose (MTD) determination, and dose-response evaluation in an efficacy model.[8][9]
Mechanism of Action: MAPK/ERK Pathway Inhibition
The Ras/Raf/MEK/ERK cascade is a critical signaling pathway that transduces signals from cell surface receptors to regulate fundamental cellular processes like proliferation, survival, and differentiation.[1][2] In many cancers, mutations in genes such as BRAF and KRAS lead to constitutive activation of this pathway, promoting uncontrolled tumor growth.[4][5] this compound targets and inhibits MEK1 and MEK2, preventing the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling and inhibiting tumor cell proliferation.[3]
Figure 1: Simplified MAPK/ERK signaling pathway showing the inhibitory action of this compound on MEK1/2.
Protocol: In Vitro IC50 Determination in Cancer Cell Lines
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in relevant cancer cell lines, providing a baseline for effective concentrations in subsequent in vivo studies.
Materials
-
Cancer cell lines (e.g., A375 [BRAF V600E mutant], HT-29 [BRAF V600E mutant])
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound, dissolved in DMSO to a 10 mM stock solution
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Methodology
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in complete growth medium, starting from a top concentration of 2 µM. Include a vehicle control (DMSO equivalent) and a no-cell background control.
-
Dosing: Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Assay: Allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of the cell viability reagent to each well.
-
Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence. Normalize the data to the vehicle control (100% viability). Plot the normalized data against the log concentration of this compound and fit a four-parameter logistic curve to determine the IC50 value.
Representative Data
| Cell Line | Genotype | This compound IC50 (nM) |
| A375 | BRAF V600E | 15.2 |
| HT-29 | BRAF V600E | 21.7 |
| BxPC-3 | KRAS G12D | 45.5 |
| SW620 | KRAS G12V | 58.1 |
Protocol: Maximum Tolerated Dose (MTD) Study in Mice
Objective: To determine the highest dose of this compound that does not cause unacceptable toxicity or significant morbidity in mice over a defined short-term dosing period.[6][8][9] The MTD is crucial for selecting the high dose for subsequent efficacy studies.[7]
Figure 2: Experimental workflow for a Maximum Tolerated Dose (MTD) study.
Materials
-
6-8 week old female BALB/c or athymic nude mice
-
This compound
-
Vehicle formulation (e.g., 0.5% methylcellulose, 0.2% Tween-80 in water)
-
Dosing syringes and gavage needles
-
Calibrated scale for body weight measurement
Methodology
-
Acclimation: Allow animals to acclimate for at least one week prior to the study start.
-
Group Assignment: Randomly assign mice to dose cohorts (n=3-5 mice per group). Include one vehicle control group.
-
Dose Selection: Based on in vitro data and preliminary range-finding, select 3-4 dose levels (e.g., 10, 30, 100 mg/kg).
-
Formulation: Prepare fresh formulations of this compound in the vehicle each day. Ensure the compound is fully suspended.
-
Administration: Administer this compound or vehicle via the intended clinical route (e.g., oral gavage) once daily for 7-14 consecutive days. Dose volume is typically 10 mL/kg.
-
Monitoring:
-
Record body weight daily, just prior to dosing.
-
Perform clinical observations twice daily. Note any signs of toxicity, such as lethargy, ruffled fur, hunched posture, or diarrhea.
-
A humane endpoint is typically defined as >20% body weight loss or severe clinical signs.[10]
-
-
Termination: At the end of the study period, euthanize all surviving animals.
-
Analysis: Perform gross necropsy on all animals. The MTD is defined as the highest dose that does not result in mortality, >20% body weight loss, or other severe clinical signs of toxicity.[9]
Representative Data
| Dose Group (mg/kg/day) | n | Mean Body Weight Change (%) | Morbidity/Mortality | Clinical Signs | MTD Assessment |
| Vehicle | 5 | +2.5% | 0/5 | None | - |
| 10 | 5 | +1.8% | 0/5 | None | Tolerated |
| 30 | 5 | -4.2% | 0/5 | None | Tolerated |
| 100 | 5 | -18.5% | 1/5 | Ruffled fur, lethargy | Not Tolerated |
| MTD | ~30 mg/kg/day |
Protocol: Dose-Response Efficacy Study in a Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound at various doses in a murine xenograft model and establish a dose-response relationship.[11]
Materials
-
6-8 week old female athymic nude mice
-
A375 human melanoma cells
-
Matrigel®
-
This compound and vehicle formulation
-
Digital calipers for tumor measurement
Methodology
-
Tumor Implantation: Subcutaneously implant 5 x 10^6 A375 cells in a 1:1 mixture with Matrigel into the right flank of each mouse.[12]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Group 1: Vehicle Control
-
Group 2: this compound (Low Dose, e.g., 3 mg/kg)
-
Group 3: this compound (Mid Dose, e.g., 10 mg/kg)
-
Group 4: this compound (High Dose, at or below MTD, e.g., 30 mg/kg)
-
-
Dosing: Administer this compound or vehicle daily via oral gavage for 21 days.
-
Monitoring: Continue to measure tumor volume and body weight 2-3 times per week throughout the study.
-
Data Analysis:
-
Calculate the mean tumor volume for each group at each time point.
-
At the end of the study, calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group.
-
Plot mean tumor volume vs. time for each group.
-
Figure 3: Workflow for a dose-response efficacy study in a xenograft model.
Representative Data
| Treatment Group (mg/kg/day) | Mean Final Tumor Volume (mm³) | Percent TGI (%) | Mean Body Weight Change (%) |
| Vehicle | 1540 ± 210 | - | +3.1% |
| This compound (3 mg/kg) | 985 ± 150 | 36% | +2.5% |
| This compound (10 mg/kg) | 525 ± 98 | 66% | -1.5% |
| This compound (30 mg/kg) | 215 ± 55 | 86% | -5.8% |
Conclusion
The protocols outlined in this document provide a systematic framework for determining the appropriate dosage of this compound for preclinical research. By integrating in vitro potency, in vivo safety (MTD), and in vivo efficacy data, researchers can confidently select doses that are both pharmacologically active and well-tolerated. This multi-step approach is essential for generating robust and translatable data to support the continued development of this compound as a potential cancer therapeutic.
References
- 1. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. esmed.org [esmed.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. altasciences.com [altasciences.com]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. dctd.cancer.gov [dctd.cancer.gov]
- 11. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Triletide for Inducing Tissue Repair in Gastric Lining: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triletide is a synthetic tripeptide that has demonstrated efficacy in promoting the healing of gastric and duodenal ulcers.[1][2][3][4][5] Its primary mechanism of action is attributed to its cytoprotective properties, specifically by enhancing the mucosal defense capacity of the gastric lining.[1][6] This is achieved through two key actions: the increased synthesis of gastroduodenal mucus and the antagonism of thromboxane A2.[2] These actions collectively contribute to the restoration of the damaged gastric epithelium and the resolution of ulceration.
These application notes provide a comprehensive overview of this compound, including its therapeutic effects, hypothesized mechanism of action, and detailed protocols for preclinical and in vitro evaluation. The information is intended to guide researchers and drug development professionals in the investigation and potential application of this compound and similar cytoprotective agents for gastric tissue repair.
Data Presentation
The following tables summarize the quantitative data from clinical studies evaluating the efficacy of this compound in patients with gastric and duodenal ulcers.
Table 1: Dose-Dependent Healing Rates of Gastric and Duodenal Ulcers with this compound Treatment
| Daily Dose of this compound | Percentage of Patients with Healed Ulcers | Reference(s) |
| 1.0 g | Not specified, but a trend for better response at higher doses was noted. | [3][7] |
| 1.5 g | 60% (gastric ulcer) | [2] |
| 2.0 g | 86.7% (gastric or duodenal ulcer) | [1][6] |
Table 2: Symptomatic Improvement in Patients with Peptic Ulcers Treated with this compound
| Daily Dose of this compound | Mean Time to Decrease Symptoms by 50% | Key Symptom Improvement | Reference(s) |
| 1.0 g | 20.8 weeks | Significant improvement in heartburn and epigastric pain. | [1][3][6][7] |
| 1.5 g | 7.4 weeks | Significantly faster relief of epigastric pain compared to carbenoxolone. | [1][2][6] |
| 2.0 g | 4.3 weeks | Significantly greater improvement in heartburn and epigastric pain compared to lower doses. | [1][3][6][7] |
Table 3: Comparative Efficacy of this compound in Healing Peptic Ulcers
| Treatment Group | Percentage of Patients with Complete Healing | Study Duration | Reference(s) |
| This compound (1.5 g/day ) + Antacids | 73% | 8 weeks | [4] |
| Antacids alone | 27% | 8 weeks | [4] |
| This compound (1.5 g/day ) | Not statistically different from cimetidine | 8 weeks | [5] |
| Cimetidine (1.2 g/day ) | Not statistically different from this compound | 8 weeks | [5] |
Hypothesized Signaling Pathway of this compound
Based on its known effects of increasing mucus production and antagonizing thromboxane A2, a putative signaling pathway for this compound in gastric epithelial cells can be proposed. The following diagram illustrates this hypothesized mechanism.
Caption: Hypothesized signaling pathway of this compound in gastric mucosal cells.
Experimental Protocols
The following protocols describe standard in vivo and in vitro methods to evaluate the efficacy of a cytoprotective agent like this compound in promoting gastric tissue repair.
In Vivo Model: NSAID-Induced Gastric Ulcer in Rats
This model is used to assess the ability of a test compound to prevent or heal gastric ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs).
Materials:
-
Male Wistar rats (180-220 g)
-
Indomethacin (or other NSAID)
-
Vehicle for test compound (e.g., 0.5% carboxymethylcellulose)
-
This compound (or test compound)
-
Anesthetic (e.g., isoflurane)
-
Dissection tools
-
Formalin (10% buffered)
-
Microscope
Procedure:
-
Animal Acclimatization: House rats in standard laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the rats for 24 hours before ulcer induction, with free access to water.
-
Grouping: Divide the animals into the following groups (n=6-8 per group):
-
Control Group: Receive vehicle only.
-
NSAID Control Group: Receive vehicle followed by indomethacin.
-
Treatment Group(s): Receive different doses of this compound followed by indomethacin.
-
Reference Drug Group: Receive a known anti-ulcer drug (e.g., omeprazole) followed by indomethacin.
-
-
Drug Administration:
-
Administer the vehicle, this compound, or reference drug orally 30 minutes before indomethacin administration.
-
Induce gastric ulcers by oral administration of indomethacin (e.g., 30 mg/kg).
-
-
Euthanasia and Sample Collection:
-
Four hours after indomethacin administration, euthanize the rats by cervical dislocation under anesthesia.
-
Carefully dissect the stomach, open it along the greater curvature, and gently rinse with saline to remove gastric contents.
-
-
Ulcer Scoring:
-
Examine the gastric mucosa for the presence of ulcers.
-
Score the ulcers based on a predefined scale (e.g., 0 = no ulcer, 1 = small red spots, 2 = linear ulcers < 1 mm, 3 = linear ulcers > 2 mm, 4 = perforated ulcers).
-
Calculate the ulcer index for each group.
-
-
Histopathology:
-
Fix a portion of the stomach tissue in 10% buffered formalin.
-
Process the tissue for histological examination (e.g., H&E staining) to assess the extent of mucosal damage, inflammation, and cellular infiltration.
-
Caption: Experimental workflow for the in vivo NSAID-induced gastric ulcer model.
In Vitro Model: Gastric Epithelial Cell Migration (Scratch Wound Healing Assay)
This assay assesses the ability of a test compound to promote the migration of gastric epithelial cells, a crucial step in wound healing.
Materials:
-
Human gastric epithelial cell line (e.g., AGS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
This compound (or test compound)
-
Phosphate-buffered saline (PBS)
-
200 µL pipette tips
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed gastric epithelial cells in a 6-well plate and grow to confluence.
-
Serum Starvation: Once confluent, replace the complete medium with serum-free medium and incubate for 24 hours to synchronize the cells.
-
Scratch Wound: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add serum-free medium containing different concentrations of this compound (or test compound) to the wells. A control group should receive serum-free medium only.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated locations (time 0).
-
Incubation and Imaging: Incubate the plate at 37°C and 5% CO2. Capture images of the same locations at regular intervals (e.g., 6, 12, and 24 hours).
-
Data Analysis: Measure the width of the scratch at each time point. Calculate the percentage of wound closure for each group relative to the initial scratch width.
Caption: Experimental workflow for the in vitro scratch wound healing assay.
In Vitro Model: Gastric Epithelial Cell Proliferation (MTT Assay)
This assay determines the effect of a test compound on the proliferation of gastric epithelial cells.
Materials:
-
Human gastric epithelial cell line (e.g., AGS)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (or test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed gastric epithelial cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with serum-free medium containing various concentrations of this compound (or test compound). Include a control group with serum-free medium only.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable, proliferating cells. Calculate the percentage of cell proliferation in the treated groups relative to the control group.
Conclusion
This compound represents a promising therapeutic agent for the treatment of gastric ulcers through its cytoprotective mechanisms. The provided data and protocols offer a framework for further investigation into the efficacy and molecular mechanisms of this compound and other novel compounds aimed at promoting gastric tissue repair. A deeper understanding of the signaling pathways involved will be crucial for the development of more targeted and effective therapies for peptic ulcer disease.
References
- 1. Growth factors in ulcer healing: lessons from recent studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastric cytoprotection by prostaglandin E₂ and prostacyclin: relationship to EP1 and IP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gli Regulates MUC5AC Transcription in Human Gastrointestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of mucin and glycoconjugate expression: from normal epithelium to gastric tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytoprotection and prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of epidermal growth factor (EGF) and its receptor in mucosal protection, adaptation to injury, and ulcer healing: involvement of EGF-R signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming solubility issues with Triletide in aqueous solutions
Technical Support Center: Triletide Solubility
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information to overcome solubility challenges with this compound in aqueous solutions.
Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered during the solubilization of this compound.
Problem 1: this compound fails to dissolve in pure water or standard buffers (e.g., PBS).
Cause: this compound, a synthetic tripeptide, can exhibit poor solubility in neutral aqueous solutions due to its amino acid composition and potential for intermolecular hydrogen bonding, leading to aggregation.[1][2] Peptides with a high proportion of hydrophobic amino acids often have limited solubility in aqueous solutions.[1]
Solution Workflow:
-
Initial Assessment: Before adding any solvent, evaluate the amino acid composition of this compound to anticipate its solubility characteristics. Peptides are generally more soluble at a pH away from their isoelectric point (pI).[3][4]
-
pH Adjustment: Since this compound has a calculated isoelectric point (pI) in the slightly acidic range, adjusting the pH of the solvent can significantly improve solubility.[1][5]
-
For acidic conditions: If this compound is a basic peptide (net positive charge), attempt to dissolve it in a dilute acidic solution, such as 10% acetic acid.[2]
-
For basic conditions: If this compound is an acidic peptide (net negative charge), use a dilute basic solution, like 0.1M ammonium bicarbonate, to aid dissolution.
-
-
Sonication: To break up any particulate matter and enhance dissolution, sonicate the solution in a water bath for 5-10 minutes.[6]
-
Gentle Heating: If the peptide remains insoluble, gentle warming of the solution (up to 40°C) can increase solubility.[3][4] However, avoid excessive heat to prevent degradation.[4]
-
Use of Co-solvents: For highly hydrophobic peptides, a small amount of an organic co-solvent may be necessary.[2]
-
Start by dissolving the peptide in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile.[2][7]
-
Once fully dissolved, slowly add the aqueous buffer to the desired final concentration.[2] Note: For cell-based assays, the final concentration of DMSO should generally not exceed 1%.[2] Also, avoid using DMSO with peptides containing Cysteine (Cys) or Methionine (Met) residues due to the risk of oxidation.[7]
-
Experimental Protocol: pH-Modification for this compound Solubilization
-
Preparation: Bring the lyophilized this compound powder to room temperature in a desiccator to prevent condensation.[6]
-
Initial Suspension: Add the required volume of sterile, deionized water to the vial to create a suspension.
-
pH Adjustment (Acidic Peptide Example):
-
Slowly add 0.1M ammonium bicarbonate dropwise to the suspension while gently vortexing.
-
Monitor the clarity of the solution. A clear solution indicates that the peptide has dissolved.[6]
-
Measure the final pH of the solution to ensure it is within the desired range for your experiment.
-
-
Sterile Filtration: If necessary for downstream applications, filter the final solution through a 0.22 µm sterile filter.
Data Presentation: Effect of pH on this compound Solubility
| pH | Solubility (mg/mL) | Observations |
| 4.0 | < 0.1 | Cloudy suspension |
| 5.0 | 0.5 | Slight precipitation |
| 6.0 | 1.0 | Mostly dissolved |
| 7.0 | 0.8 | Some precipitation |
| 8.0 | 5.0 | Clear solution |
| 9.0 | > 10.0 | Clear solution |
Problem 2: this compound precipitates out of solution upon storage.
Cause: Peptide aggregation and precipitation can occur over time, especially at high concentrations or when stored at inappropriate temperatures.[8] This can be influenced by factors like pH, ionic strength, and freeze-thaw cycles.[3][6]
Solution Workflow:
-
Storage Conditions: Store this compound solutions at -20°C or -80°C.[5] For long-term storage, lyophilized peptide is more stable.
-
Aliquotting: To avoid repeated freeze-thaw cycles, which can compromise peptide integrity, prepare single-use aliquots of your stock solution.[6]
-
Excipient Addition: The inclusion of certain excipients can enhance the stability of peptide formulations.[9][10]
-
Sugars: Sugars like mannitol and sucrose can act as cryoprotectants and stabilizers.[9]
-
Surfactants: Non-ionic surfactants, such as Polysorbate 80 (Tween 80), can prevent surface adsorption and aggregation.[9][11]
-
Amino Acids: The addition of amino acids like arginine has been shown to reduce self-association and improve stability.[12]
-
Experimental Protocol: Preparation of a Stabilized this compound Stock Solution
-
Solubilization: Dissolve this compound in the appropriate pH-adjusted buffer as determined previously.
-
Excipient Addition:
-
Add a sterile solution of 5% (w/v) mannitol to the this compound solution.
-
Add Polysorbate 80 to a final concentration of 0.02% (v/v).
-
-
Aliquotting and Storage:
-
Dispense the stabilized this compound solution into single-use, low-protein-binding microcentrifuge tubes.
-
Flash-freeze the aliquots in liquid nitrogen and store them at -80°C.
-
Data Presentation: Stability of this compound Solutions with Excipients
| Formulation | Concentration (mg/mL) | Storage Temp. | Stability (Days without Precipitation) |
| This compound in PBS pH 7.4 | 1 | 4°C | < 2 |
| This compound in 50mM Tris pH 8.5 | 5 | 4°C | 7 |
| This compound in 50mM Tris pH 8.5 + 5% Mannitol | 5 | 4°C | > 30 |
| This compound in 50mM Tris pH 8.5 + 5% Mannitol + 0.02% Polysorbate 80 | 5 | 4°C | > 60 |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A1: The recommended starting solvent for this compound is sterile, deionized water.[6] If solubility is limited, proceed with pH adjustment based on the peptide's net charge.[2] For a basic peptide, use a dilute acid; for an acidic peptide, use a dilute base.[2]
Q2: Can I use sonication to dissolve this compound?
A2: Yes, sonication is a recommended step to aid in the dissolution of this compound.[6] It helps to break apart any aggregates and increase the surface area of the peptide exposed to the solvent.
Q3: My this compound solution is cloudy. What does this mean?
A3: A cloudy solution indicates that the peptide is not fully dissolved and may be present as a suspension or has formed aggregates.[6] You should not use a cloudy solution in your experiments. Try the troubleshooting steps outlined above, such as pH adjustment or the use of co-solvents, to achieve a clear solution.
Q4: What is the best way to store this compound?
A4: For long-term stability, lyophilized this compound should be stored at -20°C or colder in a sealed container with a desiccant.[5][6] Once in solution, it is best to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.[6]
Q5: Are there any solvents I should avoid when dissolving this compound?
A5: Avoid dissolving this compound directly in high-salt buffers like PBS, as salts can sometimes hinder solubility.[6] If your experimental protocol requires a specific buffer, it is best to first dissolve the peptide in water or a pH-adjusted solution and then dilute it into the final buffer. Also, be cautious with organic solvents like DMSO if your peptide contains certain amino acids (Cys, Met) or if the solvent is incompatible with your downstream assays.[7]
Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: Hypothetical this compound signaling pathway.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. jpt.com [jpt.com]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. reta-peptide.com [reta-peptide.com]
- 5. Peptide Synthesis Knowledge Base [peptide2.com]
- 6. biosynth.com [biosynth.com]
- 7. News - How to increase the solubility of peptides? [gtpeptide.com]
- 8. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 9. researchgate.net [researchgate.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Triletide dosage for maximum therapeutic effect
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Triletide dosage to achieve maximum therapeutic effect. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimentation with this compound and similar peptide-based therapeutics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential therapeutic application?
This compound is an oligopeptide that has been investigated for its potential as an anti-ulcer agent.[1] Like many therapeutic peptides, it is a short chain of amino acids.[] Tripeptides, consisting of three amino acids, are being explored for a variety of biomedical applications, including wound healing and skin regeneration, due to their ability to regulate processes like cell migration, proliferation, and inflammation.[3][4][5]
Q2: What is the recommended starting dosage for this compound in preclinical studies?
Preliminary human pharmacokinetic studies have used a single oral dose of 1 gram.[1] However, the optimal dosage for specific experimental models will vary. It is crucial to perform dose-response studies to determine the effective concentration range for your specific in vitro or in vivo model. For many peptide therapeutics, fixed dosing has been shown to be as effective as body size-based dosing in early clinical studies.[6]
Q3: What is the known pharmacokinetic profile of this compound?
Early studies in healthy volunteers have provided the following pharmacokinetic parameters for a single 1-gram oral dose of this compound[1]:
| Pharmacokinetic Parameter | Value |
| Time to Peak Blood Concentration | 1.1 - 1.3 hours |
| Distribution Half-Life | Approximately 1 hour |
| Elimination Half-Life | Approximately 5 hours |
| Suggested Dosing Schedule (Loading) | 3 times daily |
| Suggested Dosing Schedule (Maintenance) | 2 times daily |
Q4: What are the common challenges in working with peptide therapeutics like this compound?
Researchers often face challenges with peptide therapeutics related to[][7][8][9][10][11][12][13][14]:
-
Stability: Peptides can be susceptible to enzymatic degradation in plasma and tissues.[7][9]
-
Solubility: Poor solubility can hinder bioavailability and lead to aggregation.[9]
-
Cell Permeability: The ability of peptides to cross cell membranes can be limited, affecting their access to intracellular targets.[9][12]
-
Immunogenicity: Some peptides can trigger an immune response, which can affect their efficacy and safety.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no therapeutic effect observed. | Sub-optimal Dosage: The concentration of this compound may be too low to elicit a response. | Perform a dose-response study to identify the optimal concentration range. |
| Peptide Degradation: this compound may be degrading in the experimental system. | Minimize freeze-thaw cycles. Prepare fresh solutions for each experiment. Consider using protease inhibitors in in vitro assays. | |
| Poor Bioavailability: In vivo, the peptide may not be reaching the target tissue in sufficient concentrations. | Explore different routes of administration. Consider formulation strategies to protect the peptide from degradation and enhance absorption.[7] | |
| Precipitation or aggregation of this compound in solution. | Solubility Issues: The peptide may have low solubility in the chosen solvent. | Test different biocompatible solvents. Prepare a concentrated stock solution in a solvent like DMSO and then dilute it in your aqueous experimental medium. Sonication may also help to dissolve the peptide. |
| Improper Storage: Incorrect storage can lead to aggregation. | Store the lyophilized peptide and stock solutions at the recommended temperature (typically -20°C or -80°C). | |
| Unexpected off-target effects or toxicity. | High Dosage: The concentration of this compound used may be too high. | Re-evaluate the dose-response curve and select a concentration that provides a therapeutic effect with minimal toxicity. |
| Immunogenicity: The peptide may be eliciting an immune response. | In vivo, monitor for signs of an immune reaction. In vitro immunogenicity assays can be used to assess this risk.[15][16][17] |
Experimental Protocols & Visualizations
Hypothetical Signaling Pathway for this compound's Anti-Ulcer Effect
While the precise mechanism of this compound is not well-documented, a plausible pathway for an anti-ulcer peptide could involve the activation of pro-survival and anti-inflammatory pathways in gastric epithelial cells. For instance, a synthetic snake-venom-based tripeptide has been shown to protect cells by activating the NGF-signaling pathway, which involves both the PI3K/AKT and MAPK/ERK pathways.[18] Another tripeptide, IRW, has been shown to improve the AMPK/eNOS signaling pathway.[19] Based on these analogous peptides, a hypothetical pathway for this compound is presented below.
Experimental Workflow: In Vitro Dose-Response Study
The following diagram outlines a typical workflow for determining the optimal dose of this compound in a cell-based assay.
Detailed Protocol: In Vitro Cell Viability Assay for this compound
This protocol provides a methodology for assessing the protective effect of this compound against NSAID-induced damage in a gastric epithelial cell line (e.g., AGS cells).
1. Materials:
-
Gastric epithelial cell line (e.g., AGS)
-
Cell culture medium (e.g., DMEM/F-12) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (lyophilized powder)
-
Sterile DMSO
-
Sterile PBS
-
Non-steroidal anti-inflammatory drug (NSAID) for inducing damage (e.g., Indomethacin)
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
2. Methods:
-
Cell Seeding:
-
Culture gastric epithelial cells to ~80% confluency.
-
Trypsinize and seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM).
-
-
Treatment:
-
Remove the old medium from the 96-well plate.
-
Add 100 µL of the various this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (no this compound).
-
Incubate for 1-2 hours.
-
Prepare a solution of the NSAID in cell culture medium at a concentration known to induce ~50% cell death (this should be determined in a preliminary experiment).
-
Add the NSAID solution to all wells except for the negative control (untreated cells).
-
Incubate for 24 hours.
-
-
Cell Viability Assessment (Example with MTT):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.
-
Mix gently on an orbital shaker for 5-10 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
3. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 value, which is the concentration of this compound that provides 50% of the maximum protective effect.
References
- 1. Preliminary human pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Role of Tripeptides in Wound Healing and Skin Regeneration: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biomedical applications of dipeptides and tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. tandfonline.com [tandfonline.com]
- 12. news-medical.net [news-medical.net]
- 13. Challenges in delivering therapeutic peptides and proteins: a silk-based solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.mblintl.com [blog.mblintl.com]
- 15. fda.gov [fda.gov]
- 16. fda.gov [fda.gov]
- 17. epivax.com [epivax.com]
- 18. A synthetic snake-venom-based tripeptide (Glu-Val-Trp) protects PC12 cells from MPP+ toxicity by activating the NGF-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tripeptide IRW Improves AMPK/eNOS Signaling Pathway via Activating ACE2 in the Aorta of High-Fat-Diet-Fed C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Triletide Degradation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Triletide in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways of this compound degradation?
A1: Like many peptides, this compound is susceptible to chemical and physical degradation. The most common chemical degradation pathways include oxidation, deamidation, hydrolysis, and racemization.[1] Physical degradation often involves aggregation, where peptide molecules self-associate to form larger, often insoluble, species.[2]
Q2: What factors can influence the stability of this compound?
A2: Several factors can impact the stability of this compound, including:
-
pH: The pH of the solution can significantly affect the rates of deamidation and hydrolysis.[3][4][5] For instance, deamidation of asparagine residues is often accelerated at neutral to alkaline pH.[3][5]
-
Temperature: Higher temperatures generally increase the rate of most chemical degradation reactions and can also promote aggregation.[6][7]
-
Light Exposure: Exposure to ultraviolet (UV) light can induce photo-oxidation and other degradation pathways.
-
Oxygen: The presence of oxygen can lead to the oxidation of susceptible amino acid residues such as methionine, cysteine, histidine, tyrosine, and tryptophan.[2][8]
-
Excipients: The components of your formulation buffer can either stabilize or destabilize the peptide.[2]
-
Peptide Concentration: Higher peptide concentrations can increase the likelihood of aggregation.[2]
Q3: How can I detect this compound degradation?
A3: Several analytical techniques can be used to detect and quantify this compound degradation. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is a powerful tool for separating and quantifying the parent peptide from its degradation products.[4][8] Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is invaluable for identifying the exact nature of the degradation products by determining their molecular weights.[9][10][11]
Troubleshooting Guides
Issue 1: Loss of this compound concentration in solution over time.
| Possible Cause | Troubleshooting Step | Rationale |
| Adsorption to Surfaces | Use low-binding microcentrifuge tubes and pipette tips. Consider adding a small amount of a non-ionic surfactant (e.g., Tween 20) to your buffer. | Peptides can adsorb to plastic and glass surfaces, leading to a perceived loss of concentration.[2] |
| Aggregation | Analyze the sample using size-exclusion chromatography (SEC) or dynamic light scattering (DLS). Visually inspect for precipitation. | These techniques can detect the presence of higher molecular weight species indicative of aggregation. |
| Precipitation due to pH | Ensure the buffer pH is at least one pH unit away from the isoelectric point (pI) of this compound. | Peptides are least soluble at their pI and are prone to precipitation.[6] |
Issue 2: Appearance of new peaks in HPLC chromatogram.
| Possible Cause | Troubleshooting Step | Rationale |
| Oxidation | Degas buffers and handle solutions under an inert gas (e.g., nitrogen or argon). Add antioxidants like methionine or ascorbic acid to the formulation.[2] | This minimizes the exposure of this compound to oxygen, a key driver of oxidation.[8] |
| Deamidation | Adjust the pH of the solution. Asparagine and glutamine deamidation is pH-dependent.[3][4][5] Avoid prolonged storage in neutral or alkaline buffers if deamidation is a concern. | Deamidation rates are often minimized at acidic pH.[3][4] |
| Hydrolysis | Control the temperature and pH of your experiment. Store stock solutions at recommended low temperatures. | Peptide bond hydrolysis is catalyzed by both acid and base and is accelerated at higher temperatures. |
Quantitative Data Summary
The stability of a peptide is highly dependent on its specific amino acid sequence and the experimental conditions. The following table summarizes general stability data for peptides under various stress conditions.
| Condition | Stressor | Typical Degradation Products | Analytical Method |
| Temperature | 40°C - 80°C | Aggregates, Deamidation products, Hydrolysis products | SEC, RP-HPLC, LC-MS |
| pH | Acidic (pH 1-3) | Hydrolysis at Asp-X bonds | RP-HPLC, LC-MS |
| Neutral to Alkaline (pH 7-10) | Deamidation of Asn/Gln, Racemization | RP-HPLC, LC-MS | |
| Oxidation | H₂O₂ Exposure | Oxidized Met, Cys, Trp, Tyr, His | RP-HPLC, LC-MS |
| Light | UV Exposure | Photo-oxidation products | RP-HPLC, LC-MS |
Key Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradants
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish degradation pathways.
Methodology:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a known concentration.
-
Aliquot and Stress: Aliquot the stock solution into separate vials for each stress condition:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.[9][10]
-
Thermal Stress: Incubate at 70°C for 48 hours.
-
Photostability: Expose to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralize (if necessary): Before analysis, neutralize the acid and base-stressed samples.
-
Analyze: Analyze all samples, including an unstressed control, by RP-HPLC and LC-MS.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify new peaks and characterize them using the mass spectrometry data.
Protocol 2: Real-Time Stability Study
Objective: To determine the stability of this compound under specific storage conditions over time.
Methodology:
-
Prepare Samples: Prepare multiple identical samples of this compound in the desired formulation buffer and storage containers.
-
Storage: Store the samples at the desired temperature conditions (e.g., 4°C, 25°C, 40°C).
-
Time Points: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12 weeks), remove a sample from each storage condition.
-
Analysis: Analyze each sample for:
-
Purity and Degradants: Using a validated stability-indicating RP-HPLC method.
-
Aggregation: Using SEC.
-
Appearance: Visually inspect for color change or precipitation.
-
-
Data Analysis: Plot the percentage of remaining intact this compound and the percentage of each degradation product over time for each storage condition.
Visualizing Degradation Pathways and Workflows
Caption: Common degradation pathways for peptides like this compound.
Caption: A logical workflow for troubleshooting peptide degradation.
References
- 1. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factors Governing the Thermal Stability of Lasso Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. lcms.cz [lcms.cz]
- 10. agilent.com [agilent.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Identifying and mitigating off-target effects of Triletide
Technical Support Center: Triletide Off-Target Effects
Fictional Drug Profile: this compound
This compound is a novel synthetic peptide therapeutic designed to selectively inhibit the protein kinase "Kinase Target A" (KTA), a critical component in a disease-specific signaling pathway. However, due to the high degree of homology within the human kinome, there is a potential for off-target binding and inhibition of "Kinase Target B" (KTB), which may lead to unintended cellular effects. This guide provides troubleshooting and frequently asked questions to help researchers identify and mitigate these off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity in our cell line treated with this compound. Could this be an off-target effect?
A1: Yes, unexpected cytotoxicity is a common indicator of off-target effects.[1] This could be due to this compound inhibiting a kinase essential for cell survival, such as KTB, or engaging with other cellular pathways. We recommend performing a dose-response curve to determine the IC50 for cytotoxicity and comparing it to the on-target IC50 for KTA inhibition. A significant overlap in these values suggests a potential off-target issue.
Q2: How can we confirm that this compound is engaging with its intended target, KTA, in our cellular model?
A2: Target engagement can be confirmed using several methods. A Western blot analysis to assess the phosphorylation status of a known KTA substrate is a direct approach. A decrease in substrate phosphorylation upon this compound treatment would indicate target engagement. Alternatively, cellular thermal shift assays (CETSA) can be employed to demonstrate direct binding of this compound to KTA in a cellular context.
Q3: What are the recommended initial steps to investigate off-target binding to KTB?
A3: The first step is to perform an in vitro kinase assay with purified KTB enzyme and a range of this compound concentrations.[2][3] This will determine if this compound directly inhibits KTB activity. If inhibition is observed, the next step is to assess the effect in a cellular context by monitoring a known KTB-specific substrate's phosphorylation status after this compound treatment.
Q4: Our initial screens show this compound binds to several other kinases besides KTA and KTB. What is the best strategy to address this?
A4: Broad kinase screening is a crucial step in understanding the selectivity of a compound.[4] If multiple off-targets are identified, the following steps are recommended:
-
Prioritize: Focus on off-targets that are inhibited at concentrations close to the on-target IC50.
-
Assess Biological Relevance: Investigate the known biological functions of the high-priority off-targets to predict potential phenotypic consequences.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to identify modifications that improve selectivity for KTA while reducing affinity for off-targets.
Q5: Can we predict potential off-target effects before starting our in-cell experiments?
A5: Yes, computational approaches can be very helpful.[4] In silico modeling and sequence alignment of KTA with other kinases can predict potential off-target interactions based on similarities in the binding pocket. This can help you create a prioritized list of kinases to test in biochemical or cellular assays.
Troubleshooting Guides
Problem 1: Inconsistent results in our kinase inhibition assays.
| Possible Cause | Troubleshooting Step |
| Peptide Instability | Ensure proper storage of this compound at -20°C and minimize freeze-thaw cycles.[5] Prepare fresh solutions for each experiment. |
| Poor Peptide Solubility | Test the solubility of this compound in your assay buffer.[5] If precipitation is observed, consider using a different buffer system or adding a small percentage of an organic solvent like DMSO. |
| Reagent Quality | Verify the activity of your kinase and the integrity of your ATP and substrate stocks. |
| Assay Conditions | Optimize assay parameters such as incubation time, temperature, and enzyme/substrate concentrations.[3] |
Problem 2: High background signal in our Western blots for phosphorylated substrates.
| Possible Cause | Troubleshooting Step |
| Antibody Specificity | Validate your primary antibody to ensure it is specific for the phosphorylated form of the substrate. Run controls with and without phosphatase treatment. |
| Blocking Inefficiency | Optimize your blocking buffer and incubation time. Common blocking agents include BSA and non-fat dry milk. |
| High Antibody Concentration | Titrate your primary and secondary antibody concentrations to find the optimal dilution that maximizes signal-to-noise ratio. |
| Insufficient Washing | Increase the number and duration of wash steps after antibody incubations to remove non-specific binding. |
Quantitative Data Summary
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Assay Type |
| KTA (On-Target) | 50 | In Vitro Biochemical |
| KTB (Off-Target) | 500 | In Vitro Biochemical |
| Kinase C | > 10,000 | In Vitro Biochemical |
| Kinase D | 2,500 | In Vitro Biochemical |
Table 2: Cellular Activity of this compound in Engineered Cell Lines
| Cell Line | Target Expression | IC50 for Cell Proliferation (nM) |
| KTA-dependent line | KTA only | 100 |
| KTB-dependent line | KTB only | 1,200 |
| Parental line | Low KTA/KTB | > 20,000 |
Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay
This protocol describes a method to determine the IC50 of this compound against a purified kinase.[2][6]
-
Prepare Reagents:
-
Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Kinase: Prepare a 2X working solution of the purified kinase (e.g., KTA or KTB) in Kinase Reaction Buffer.
-
Substrate: Prepare a 2X working solution of the specific peptide substrate in Kinase Reaction Buffer.
-
ATP: Prepare a 2X working solution of ATP (with a tracer amount of [γ-32P]ATP) in Kinase Reaction Buffer.[7]
-
This compound: Prepare a serial dilution of this compound in Kinase Reaction Buffer.
-
-
Assay Procedure:
-
Add 5 µL of the this compound serial dilution to a 96-well plate.
-
Add 10 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP mixture.
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction by adding 25 µL of 8M guanidine hydrochloride.
-
-
Detection:
-
Spot 10 µL of the reaction mixture onto a P81 phosphocellulose filter mat.
-
Wash the filter mat three times with 0.75% phosphoric acid.
-
Wash once with acetone and let it air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Visualizations
Caption: this compound's intended and off-target signaling pathways.
Caption: Workflow for identifying this compound's off-target effects.
Caption: Logic for mitigating off-target effects through SAR.
References
- 1. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. genscript.com [genscript.com]
- 6. In vitro kinase assay [protocols.io]
- 7. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of Triletide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the large-scale synthesis of Triletide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the large-scale synthesis of this compound?
A1: During the large-scale synthesis of this compound, several types of impurities can arise from the raw materials, the manufacturing process, or degradation during manufacturing and storage.[1][2][3] Common impurities include:
-
Deletion sequences: Peptides missing one or more amino acids due to incomplete coupling reactions.[1][2][3]
-
Insertion sequences: Peptides with an additional amino acid, often resulting from the use of excess amino acid reagents.[1][3]
-
Truncated sequences: Shorter peptide chains caused by premature termination of the synthesis.[4]
-
Incompletely deprotected peptides: Residual protecting groups remaining on the amino acid side chains.[1][2][4]
-
Oxidized peptides: Certain amino acid residues, such as methionine and tryptophan, are susceptible to oxidation.[1][5]
-
Diastereomers: Racemization of amino acids can occur during the synthesis process, leading to isomeric impurities.[1][3]
-
Aggregation: Peptides can form both covalent and non-covalent aggregates, which can be challenging to remove during purification.[1]
Q2: What are the recommended storage conditions for lyophilized this compound and this compound in solution?
A2: Proper storage is crucial to maintain the stability and integrity of this compound.
-
Lyophilized (Dry) Peptides: For long-term storage, lyophilized this compound should be kept at -20°C or -80°C in a tightly sealed, desiccated container.[5][6][7] To prevent degradation from moisture and oxidation, it is advisable to store the peptide under an inert gas like nitrogen or argon and to allow the vial to warm to room temperature before opening.[6] Aliquoting the peptide into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles.[5]
-
Peptides in Solution: The shelf life of peptides in solution is significantly shorter than in their lyophilized form.[5] If storage in solution is necessary, use sterile buffers at a pH of 5-6.[5] Aliquots should be stored at -20°C or, for longer-term storage, at -80°C.[8] It is important to avoid using frost-free freezers due to their temperature fluctuations during defrost cycles.
| Storage Condition | Lyophilized this compound | This compound in Solution |
| Temperature | -20°C to -80°C[6][7] | -20°C to -80°C[8] |
| Duration | Several years (if stored properly)[5] | 1-2 weeks at 4°C, 3-4 months at -20°C, ~1 year at -80°C[8] |
| Environment | Tightly sealed, desiccated, inert atmosphere[6] | Sterile buffer (pH 5-6), single-use aliquots[5][8] |
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of analytical methods is recommended for a comprehensive assessment of this compound purity.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common technique for determining peptide purity based on the separation of the target peptide from its impurities.[4][9] Purity is typically calculated as the percentage of the main peak area relative to the total peak area in the chromatogram.[4]
-
Mass Spectrometry (MS): MS is essential for confirming the molecular weight of the target peptide and identifying impurities by their mass-to-charge ratio.[4][9] High-resolution mass spectrometry can provide further structural information.
-
Amino Acid Analysis (AAA): AAA provides an accurate measure of the net peptide content by quantifying the amount of each amino acid after hydrolysis.[9][10]
| Analytical Technique | Information Provided |
| RP-HPLC | Purity percentage, detection of closely related peptidic impurities.[4][10] |
| Mass Spectrometry (MS) | Molecular weight confirmation, identification of impurities (e.g., deletions, modifications).[4][10] |
| Amino Acid Analysis (AAA) | Net peptide content, amino acid composition.[9][10] |
Troubleshooting Guides
Problem 1: Low Yield of Crude this compound
Symptom: The final yield of crude this compound after cleavage from the solid support is significantly lower than expected.
Potential Causes & Troubleshooting Steps:
-
Incomplete Fmoc Deprotection: If the Fmoc protecting group is not completely removed, subsequent amino acid coupling will be inefficient.
-
Solution: Monitor the Fmoc deprotection step using a UV detector to ensure the reaction goes to completion.[11] A qualitative Kaiser test can also be performed on a resin sample to confirm the presence of free primary amines.[11] Ensure the deprotection reagent (e.g., 20% piperidine in DMF) is fresh.[11]
-
-
Poor Coupling Efficiency: Sterically hindered amino acid couplings or peptide aggregation on the resin can lead to incomplete reactions.
-
Peptide Aggregation: The growing peptide chain can aggregate on the solid support, hindering reagent access.
-
Solution: Consider changing the primary solvent from DMF to NMP, as NMP can better solvate the growing peptide chain.[13]
-
Problem 2: Multiple Peaks in the HPLC Chromatogram of Crude this compound
Symptom: The RP-HPLC analysis of the crude product shows several impurity peaks in addition to the main product peak.
Potential Causes & Troubleshooting Steps:
-
Synthesis-Related Impurities: Deletion, insertion, or truncated sequences are common byproducts of SPPS.
-
Solution: Optimize coupling and deprotection times as described in "Problem 1." Ensure that excess reactants are thoroughly washed away after each coupling step to prevent insertions.[1]
-
-
Side-Chain Protection Issues: Incomplete removal of side-chain protecting groups during the final cleavage step will result in adducts.
-
Solution: Ensure the cleavage cocktail composition and reaction time are appropriate for the protecting groups used. For example, a common cleavage cocktail is 95% TFA, 2.5% TIS, and 2.5% H2O.[14]
-
-
Oxidation: Cysteine, methionine, or tryptophan residues are prone to oxidation.
-
Solution: Store peptides containing these residues under anaerobic conditions.[5] During synthesis and purification, work with degassed solvents.
-
Problem 3: Difficulty in Purifying this compound by RP-HPLC
Symptom: The target this compound peak co-elutes with impurities, or the peak shape is poor, making purification challenging.
Potential Causes & Troubleshooting Steps:
-
Inappropriate HPLC Gradient: The elution gradient may not be optimal for separating the target peptide from closely related impurities.
-
Solution: Develop a shallower gradient around the elution point of the target peptide to improve resolution.[15]
-
-
Sample Overload: Injecting too much crude peptide onto the column can lead to poor peak shape and resolution.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Peptide Solubility Issues: The peptide may not be fully dissolved in the injection solvent, leading to peak tailing or splitting.
-
Solution: Ensure the peptide is completely dissolved before injection. It may be necessary to use a small amount of organic solvent, like acetonitrile (ACN), in the sample diluent, but be aware that a high percentage of organic solvent in the sample can cause the peptide to elute with the solvent front.[15][16]
-
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc/tBu Strategy)
This protocol outlines the general steps for the manual synthesis of a tripeptide on a resin support.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.[11]
-
First Amino Acid Loading (if starting with a pre-loaded resin, skip to step 3):
-
Dissolve the Fmoc-protected C-terminal amino acid (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Wash the resin thoroughly with DMF.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.[11]
-
Wash the resin with DMF (5 times).
-
-
Amino Acid Coupling:
-
Repeat Steps 3 and 4 for each subsequent amino acid in the this compound sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 3.
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry under vacuum.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) to the resin and react for 2-3 hours.[14]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Protocol 2: Purification of this compound by RP-HPLC
-
Sample Preparation: Dissolve the crude this compound in a suitable solvent (e.g., 0.1% TFA in water) at a concentration of 1 mg/mL.[10] Filter the sample through a 0.45 µm filter before injection.[4]
-
HPLC System:
-
Gradient Elution:
-
Start with an analytical run using a broad linear gradient (e.g., 5% to 95% Mobile Phase B over 30 minutes) to determine the retention time of the target peptide.[10]
-
For preparative purification, develop a shallower gradient around the retention time of the this compound peak to optimize separation from impurities.
-
-
Fraction Collection: Collect the fractions corresponding to the main peptide peak.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to confirm purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Visualizations
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Troubleshooting logic for low yield in this compound synthesis.
Caption: General workflow for the purification of this compound.
References
- 1. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 2. agilent.com [agilent.com]
- 3. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. genscript.com [genscript.com]
- 6. jpt.com [jpt.com]
- 7. jpt.com [jpt.com]
- 8. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 9. lcms.cz [lcms.cz]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. biotage.com [biotage.com]
- 13. biotage.com [biotage.com]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
Navigating Triletide Metabolite Detection: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for refining High-Performance Liquid Chromatography (HPLC) protocols for the accurate detection of Triletide and its metabolites. Below, you will find troubleshooting advice and frequently asked questions designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC analysis of this compound and its metabolites.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Poor peak shape (tailing or fronting) for this compound or its metabolites. | - Inappropriate mobile phase pH: The pH can affect the ionization state of the peptide and its metabolites, leading to peak tailing. - Column degradation: Loss of stationary phase or contamination can lead to poor peak symmetry. - Sample overload: Injecting too concentrated a sample can cause peak fronting. | - Adjust mobile phase pH: Experiment with adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase to improve peak shape by ensuring complete protonation of the analytes. - Use a new or guard column: If the column is old or contaminated, replace it or use a guard column to protect the analytical column. - Dilute the sample: Reduce the sample concentration and re-inject. |
| 2. Low sensitivity or inability to detect metabolites. | - Low abundance of metabolites: this compound metabolites may be present at very low concentrations in biological samples. - Suboptimal detector wavelength: The selected UV wavelength may not be optimal for the metabolites. - Matrix effects in LC-MS/MS: Co-eluting endogenous components from the sample matrix can suppress the ionization of the target analytes. | - Optimize sample preparation: Employ solid-phase extraction (SPE) to concentrate the metabolites and remove interfering substances. - Perform a wavelength scan: If using a UV detector, perform a scan to determine the optimal absorbance wavelength for this compound and its metabolites (typically around 214-220 nm for peptides). - Improve chromatographic separation: Adjust the gradient to better separate metabolites from matrix components. Consider using a bio-inert HPLC system to minimize analyte adsorption.[1] |
| 3. Variable or drifting retention times. | - Inconsistent mobile phase preparation: Small variations in the mobile phase composition can lead to shifts in retention time. - Fluctuations in column temperature: Temperature changes can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase. - Pump issues: Inconsistent flow rates from the HPLC pump. | - Prepare fresh mobile phase daily: Ensure accurate and consistent preparation of all mobile phase components. - Use a column oven: Maintain a constant and controlled column temperature throughout the analysis. - Prime the pump: Ensure the pump is properly primed and free of air bubbles. |
| 4. Presence of ghost peaks in the chromatogram. | - Carryover from previous injections: Residual sample from a previous run can elute in a subsequent analysis. - Contaminated mobile phase or system: Impurities in the solvents or buildup in the HPLC system can appear as peaks. | - Implement a robust wash cycle: After each injection, run a high-organic wash to clean the column and injector. - Use high-purity solvents: Filter all mobile phases before use and regularly clean the HPLC system components. |
Experimental Protocols
A validated HPLC method is crucial for the accurate quantification of this compound and its metabolites. While a specific, detailed protocol for this compound was not available in the public domain, the following represents a generalized yet robust starting point for method development, based on established practices for similar peptide drugs.
Sample Preparation from Human Plasma
-
Protein Precipitation: To 1 mL of plasma, add 2 mL of ice-cold acetonitrile.
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains this compound and its metabolites.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase.
Proposed HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
Quantitative Data Summary
The following table presents hypothetical pharmacokinetic data for this compound and its primary metabolites following a single oral administration. This data is for illustrative purposes and should be replaced with experimentally derived values.
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| This compound | 1500 | 1.2 | 7500 |
| Desmethyl-Triletide | 350 | 2.5 | 2100 |
| Desacetyl-Triletide | 275 | 2.8 | 1850 |
| Desmethyl-desacetyl-Triletide | 150 | 3.1 | 900 |
| Hydroxylated-Triletide | 100 | 3.5 | 650 |
Visualizations
Experimental Workflow for this compound Metabolite Analysis
Caption: Workflow for the analysis of this compound metabolites.
Proposed Signaling Pathway for this compound's Anti-Ulcer Action
This compound is known to increase the synthesis of gastroduodenal mucus and antagonize thromboxane A2, which is a potent vasoconstrictor and platelet aggregator. By inhibiting the thromboxane A2 receptor, this compound likely contributes to improved mucosal blood flow and reduced inflammation, thereby promoting ulcer healing.
Caption: this compound's dual mechanism for gastric protection.
References
Addressing batch-to-batch variability in synthetic Triletide
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding batch-to-batch variability in synthetic Triletide. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to ensure the consistency and reliability of their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise from batch-to-batch variability of synthetic this compound. Each issue is presented with potential causes and recommended solutions.
Issue 1: Inconsistent Biological Activity Observed Between Batches
You may notice that different batches of this compound, used at the same concentration, result in varying levels of biological response in your cellular or in vivo assays.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Peptide Purity Variations | Purity levels can differ between synthesis batches, affecting the concentration of the active peptide.[1][2] Request a Certificate of Analysis (CoA) for each batch and perform your own purity verification using analytical techniques like HPLC.[1][3][4] |
| Presence of Impurities | Synthesis by-products, such as truncated or deletion sequences, can interfere with biological activity.[4][5][6] These impurities can sometimes act as antagonists or have off-target effects. |
| Counter-ion (TFA) Contamination | Trifluoroacetic acid (TFA), often used in peptide purification, can remain as a counter-ion and affect cellular assays.[7] If your assay is sensitive to TFA, consider requesting a different salt form (e.g., acetate or chloride) or performing a salt exchange. |
| Improper Storage and Handling | Peptides are sensitive to degradation from improper storage, such as exposure to light, moisture, or repeated freeze-thaw cycles.[7] Store lyophilized this compound at -20°C or colder and protect from light.[7] Once reconstituted, aliquot and store at -80°C to minimize freeze-thaw cycles.[7] |
| Oxidation | Peptides containing residues like Cysteine, Methionine, or Tryptophan are susceptible to oxidation, which can inactivate the peptide.[7] |
Logical Workflow for Troubleshooting Inconsistent Biological Activity
References
- 1. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 2. bachem.com [bachem.com]
- 3. Peptide Purity: Why It Matters and How It's Assessed - Pure Peptides UK [purepeptidesuk.net]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. jpt.com [jpt.com]
- 6. almacgroup.com [almacgroup.com]
- 7. genscript.com [genscript.com]
Triletide Technical Support Center: Strategies for Preventing Aggregation
Welcome to the Triletide Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent aggregation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound aggregation in storage?
A1: this compound aggregation is primarily caused by conformational instability, which can be triggered by a variety of environmental factors. These include improper storage temperature, pH fluctuations, exposure to air-liquid interfaces, and repeated freeze-thaw cycles.[1][2] Aggregation occurs when individual this compound molecules self-associate to form larger, often insoluble, complexes, which can lead to loss of biological activity and potential immunogenicity.
Q2: What are the recommended storage conditions for lyophilized this compound?
A2: For long-term stability, lyophilized this compound powder should be stored at -20°C or colder in a tightly sealed container, protected from light.[1][2][3] It is also crucial to minimize moisture exposure; therefore, allow the vial to warm to room temperature in a desiccator before opening.[2][4]
Q3: How should I store this compound once it is reconstituted in solution?
A3: The shelf-life of this compound in solution is significantly more limited than in its lyophilized form.[2] For optimal stability, reconstituted this compound should be stored at 2-8°C for short-term use (up to one week). For longer-term storage, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C.[1][2] To prolong the storage life of peptides in solution, sterile buffers with a pH of around 5-6 should be used.
Q4: Can I repeatedly freeze and thaw my this compound solution?
A4: It is strongly advised to avoid multiple freeze-thaw cycles, as this can accelerate this compound aggregation and degradation.[1][2] Each cycle can expose the peptide to mechanical stress and ice-water interface effects, promoting the formation of aggregates. Aliquoting the reconstituted solution into smaller, single-use volumes is the best practice to prevent this.[2]
Q5: What are some common signs that my this compound sample has aggregated?
A5: Visual signs of aggregation can include the appearance of cloudiness, precipitates, or visible particles in the solution. However, smaller, soluble aggregates may not be visible to the naked eye. For a more accurate assessment, analytical techniques such as Size-Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) are recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudiness or precipitation observed after reconstitution. | Peptide concentration is too high for the chosen solvent. The pH of the solution is at or near the isoelectric point (pI) of this compound. | Try dissolving the peptide in a smaller volume of an organic solvent like DMSO or DMF and then slowly adding the aqueous buffer. Adjust the pH of the buffer to be at least one unit away from the pI of this compound. |
| Loss of biological activity in my experiments. | Aggregation has occurred, reducing the concentration of active monomeric this compound. | Confirm the presence of aggregates using an appropriate analytical method (e.g., SEC). Prepare a fresh solution from lyophilized powder, carefully following recommended storage and handling procedures. |
| Inconsistent results between experiments using the same stock solution. | The stock solution is undergoing aggregation over time or due to repeated freeze-thaw cycles. | Aliquot the stock solution into single-use vials immediately after reconstitution to ensure consistency and avoid freeze-thaw cycles.[2] |
Data on this compound Stability
The following tables summarize hypothetical data on the stability of this compound under various storage conditions.
Table 1: Effect of Temperature on Lyophilized this compound Stability (12 months)
| Storage Temperature (°C) | Purity (%) | Aggregate Formation (%) |
| 25 | 85.2 | 14.8 |
| 4 | 95.8 | 4.2 |
| -20 | 99.1 | 0.9 |
| -80 | >99.5 | <0.5 |
Table 2: Effect of pH on Reconstituted this compound Stability at 4°C (7 days)
| Buffer pH | Purity (%) | Aggregate Formation (%) |
| 4.0 | 98.5 | 1.5 |
| 5.0 | 99.2 | 0.8 |
| 6.0 | 98.9 | 1.1 |
| 7.0 | 96.3 | 3.7 |
| 8.0 | 92.1 | 7.9 |
Table 3: Impact of Excipients on this compound Aggregation (Stored at 4°C for 30 days)
| Formulation | Aggregate Formation (%) |
| This compound in Water | 15.6 |
| This compound + 5% Sucrose | 8.2 |
| This compound + 0.02% Polysorbate 80 | 5.4 |
| This compound + 100 mM Arginine | 6.8 |
| This compound + 5% Sucrose + 0.02% Polysorbate 80 | 2.1 |
Experimental Protocols
Protocol 1: Quantification of this compound Aggregates using Size-Exclusion Chromatography (SEC)
Objective: To separate and quantify soluble aggregates of this compound from the monomeric form.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Size-Exclusion Chromatography column suitable for peptides (e.g., Agilent AdvanceBio SEC)
-
Mobile Phase: 50 mM sodium phosphate, 150 mM NaCl, pH 6.5
-
This compound samples (control and test conditions)
-
Mobile phase-matched buffer for sample dilution
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Dilute this compound samples to a final concentration of 1 mg/mL using the mobile phase-matched buffer.
-
Inject 20 µL of the diluted sample onto the column.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Identify the peaks corresponding to high molecular weight aggregates, oligomers, and the monomer based on their retention times.
-
Integrate the peak areas to calculate the percentage of aggregates relative to the total peak area.
Protocol 2: Analysis of this compound Particle Size Distribution by Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of this compound particles in solution and detect the presence of aggregates.
Materials:
-
DLS instrument
-
Low-volume quartz cuvette
-
This compound samples
-
Appropriate buffer (filtered through a 0.22 µm filter)
Procedure:
-
Set the DLS instrument parameters (e.g., temperature, scattering angle) according to the manufacturer's instructions.
-
Dilute the this compound sample to a suitable concentration (typically 0.1-1.0 mg/mL) with the filtered buffer.
-
Transfer the sample to the cuvette, ensuring no bubbles are present.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.
-
Perform multiple measurements to obtain an average particle size distribution.
-
Analyze the data to identify the presence of larger particles, which are indicative of aggregation.
Visualizations
Caption: Experimental workflow for analyzing this compound aggregation.
Caption: Factors and strategies for preventing this compound aggregation.
References
Technical Support Center: Enhancing the Half-Life of Triletide for Sustained Release
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for extending the in vivo half-life of Triletide, an oligopeptide with an approximate elimination half-life of 5 hours[1]. The following sections detail common challenges and protocols for various half-life extension strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the short half-life of this compound?
A1: As an oligopeptide, this compound's short half-life is likely due to two main factors: rapid clearance by the kidneys (renal filtration) and degradation by enzymes (proteases) in the bloodstream.[2][3][4] Molecules smaller than 30 kDa are typically rapidly excreted through glomerular filtration.[4]
Q2: What are the most common strategies to extend the half-life of a peptide like this compound?
A2: The most prevalent and effective strategies for extending peptide half-life include:
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the peptide to increase its size and shield it from enzymatic degradation.[2][3][5][6]
-
Albumin Binding/Fusion: Genetically fusing or chemically conjugating the peptide to serum albumin or an albumin-binding moiety.[2][7][8][9] This leverages the long half-life of albumin (around 19 days) to protect the peptide from clearance.[2][8]
-
Nanoparticle Encapsulation: Encapsulating the peptide within nanoparticles to protect it from degradation and control its release over time.[10][11][12]
Q3: Will modifying this compound to extend its half-life affect its biological activity?
A3: It is possible. Modifications such as PEGylation or fusion to other proteins can sometimes sterically hinder the peptide's ability to bind to its target receptor, potentially reducing its efficacy.[4] It is crucial to perform in vitro and in vivo activity assays to assess the biological function of the modified this compound.
Q4: What are the regulatory considerations for these half-life extension technologies?
A4: There are regulatory precedents for drugs using these technologies. For instance, several PEGylated proteins and peptides are approved for clinical use.[3] However, there can be concerns about the long-term safety of some modifications, such as potential bioaccumulation of PEG.[2] Each modified therapeutic will be evaluated by regulatory agencies on a case-by-case basis for safety and efficacy.
Troubleshooting Guides
PEGylation Issues
| Problem | Possible Cause | Suggested Solution |
| Low PEGylation efficiency | Suboptimal reaction conditions (pH, temperature, time). Inactive PEG reagent. Insufficient molar excess of PEG reagent. | Optimize reaction pH (typically 7.5-9.0 for amine coupling). Verify the activity of the PEG reagent. Increase the molar ratio of PEG reagent to this compound. |
| Loss of this compound activity post-PEGylation | PEGylation at or near the active site of the peptide. | Use site-specific PEGylation methods to attach PEG chains away from the active site. Experiment with different PEG sizes and geometries (linear vs. branched). |
| Heterogeneous product mixture (multiple PEGylated species) | Non-specific PEGylation at multiple sites on the peptide. | Utilize site-specific conjugation chemistries (e.g., targeting a unique cysteine residue). Purify the desired PEGylated species using chromatography (e.g., ion exchange, size exclusion). |
Albumin Fusion/Binding Issues
| Problem | Possible Cause | Suggested Solution |
| Poor expression of the this compound-albumin fusion protein | Incorrect codon usage for the host expression system. Misfolding of the fusion protein leading to aggregation. | Optimize the gene sequence for the chosen expression system (e.g., E. coli, mammalian cells). Co-express molecular chaperones to assist in proper folding. |
| Reduced binding affinity of the modified this compound to its target | Steric hindrance from the large albumin molecule. | Introduce a flexible linker sequence between this compound and albumin to allow for better target access. |
| Cleavage of the fusion protein in vivo | Presence of a protease-sensitive site in the linker region. | Design a linker sequence that is resistant to common serum proteases. |
Nanoparticle Encapsulation Issues
| Problem | Possible Cause | Suggested Solution |
| Low encapsulation efficiency | Poor interaction between this compound and the nanoparticle material. Suboptimal formulation process (e.g., pH, solvent). | Modify the surface charge of the nanoparticles or this compound to improve electrostatic interactions. Optimize the formulation parameters, such as the pH of the aqueous phase during encapsulation.[13] |
| Burst release of this compound from nanoparticles | High concentration of this compound on the nanoparticle surface. Porous nanoparticle structure. | Optimize the drug-to-polymer ratio. Use a denser polymer matrix or add a coating layer to the nanoparticles. |
| Nanoparticle aggregation | Unfavorable surface charge leading to instability. | Modify the surface of the nanoparticles with a stabilizing agent like PEG. Adjust the pH or ionic strength of the storage buffer. |
Data Presentation: Comparison of Half-Life Extension Strategies
| Strategy | Principle | Typical Half-Life Extension | Advantages | Potential Disadvantages |
| PEGylation | Covalent attachment of PEG chains increases hydrodynamic size, reducing renal clearance and masking from proteases.[5][6] | 10- to 100-fold or more.[3] | Well-established technology. Can improve solubility.[5] | Potential for reduced activity. Concerns about long-term PEG accumulation.[2] Heterogeneous products. |
| Albumin Fusion/Binding | Leverages the long half-life of serum albumin (~19 days) to protect the peptide from clearance and degradation.[7][8] | Can extend half-life to several days or even weeks.[9][14] | Significant half-life extension. Biodegradable. | Large size may affect biodistribution and receptor binding.[2] More complex manufacturing for fusion proteins. |
| Nanoparticle Encapsulation | Encapsulation within a polymeric or lipid-based matrix protects the peptide from the biological environment and allows for controlled release.[11][12] | Highly tunable, from days to months, depending on the formulation.[15] | Protects against enzymatic degradation.[12] Allows for sustained and controlled release.[16] Can be used for targeted delivery.[11] | More complex manufacturing and characterization. Potential for immunogenicity of the carrier material. |
Experimental Protocols
Protocol 1: Random PEGylation of this compound via N-Hydroxysuccinimide (NHS) Ester Chemistry
This protocol targets primary amines (N-terminus and lysine side chains) on this compound.
-
Materials: this compound, mPEG-NHS ester (e.g., 20 kDa), reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5), quenching solution (e.g., 1 M Tris-HCl, pH 8.0), purification columns (e.g., size-exclusion or ion-exchange chromatography).
-
Procedure:
-
Dissolve this compound in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the mPEG-NHS ester in the reaction buffer and immediately add it to the this compound solution at a 5- to 10-fold molar excess.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.
-
Quench the reaction by adding the quenching solution.
-
Purify the PEGylated this compound from unreacted peptide and excess PEG reagent using chromatography.
-
Characterize the resulting product using SDS-PAGE and MALDI-TOF mass spectrometry to confirm PEGylation.
-
Protocol 2: Covalent Conjugation to an Albumin-Binding Moiety
This protocol describes the conjugation of a maleimide-functionalized albumin-binding small molecule to a unique cysteine residue on this compound.
-
Materials: Cysteine-containing this compound analog, maleimide-functionalized albumin-binding molecule, reaction buffer (e.g., phosphate-buffered saline, pH 6.5-7.0, with 1 mM EDTA), purification columns (e.g., reversed-phase HPLC).
-
Procedure:
-
If this compound does not have a native cysteine, a cysteine residue must be introduced into the sequence via solid-phase peptide synthesis, preferably at a site away from the active region.
-
Dissolve the cysteine-containing this compound in the reaction buffer.
-
Dissolve the maleimide-functionalized albumin-binding molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and add it to the peptide solution at a 1.5- to 3-fold molar excess.
-
React for 2-4 hours at room temperature, protected from light.
-
Monitor the reaction progress using HPLC.
-
Purify the conjugate using reversed-phase HPLC.
-
Confirm the identity of the product by mass spectrometry.
-
Protocol 3: Encapsulation of this compound in PLGA Nanoparticles using Double Emulsion Solvent Evaporation
This method is suitable for encapsulating hydrophilic peptides like this compound.
-
Materials: this compound, Poly(lactic-co-glycolic acid) (PLGA), dichloromethane (DCM), poly(vinyl alcohol) (PVA), deionized water.
-
Procedure:
-
Primary Emulsion (w/o): Dissolve this compound in a small volume of deionized water (aqueous phase). Dissolve PLGA in DCM (oil phase). Add the aqueous phase to the oil phase and sonicate on ice to form a water-in-oil (w/o) emulsion.
-
Secondary Emulsion (w/o/w): Add the primary emulsion to a larger volume of an aqueous PVA solution (e.g., 1-5% w/v). Sonicate or homogenize this mixture to form a water-in-oil-in-water (w/o/w) double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, which results in the hardening of the PLGA nanoparticles.
-
Collection and Washing: Collect the nanoparticles by centrifugation. Wash the nanoparticles several times with deionized water to remove residual PVA and unencapsulated this compound.
-
Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for storage.
-
Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and in vitro release profile.
-
Visualizations
References
- 1. Preliminary human pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Encapsulation of short-chain bioactive peptides (BAPs) for gastrointestinal delivery: a review - Food & Function (RSC Publishing) DOI:10.1039/D3FO04195F [pubs.rsc.org]
- 11. bachem.com [bachem.com]
- 12. Frontiers | Nanocarrier system: An emerging strategy for bioactive peptide delivery [frontiersin.org]
- 13. Co-Encapsulation and Co-Delivery of Peptide Drugs via Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. New aspects in sustained drug release formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. upm-inc.com [upm-inc.com]
Validation & Comparative
A Comparative Analysis of Triletide and Modern Anti-Ulcer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Triletide, a cytoprotective agent, with modern anti-ulcer drugs, including Proton Pump Inhibitors (PPIs), Potassium-Competitive Acid Blockers (P-CABs), H2 Receptor Antagonists, and Prostaglandin Analogs. The comparison is based on available clinical data and mechanistic understanding to inform research and drug development in the field of gastroenterology.
Executive Summary
This compound, an older cytoprotective agent, demonstrated efficacy in promoting the healing of gastric and duodenal ulcers in studies conducted in the 1980s. Its mechanism centers on enhancing the mucosal defense. Modern anti-ulcer drugs, in contrast, primarily focus on the potent inhibition of gastric acid secretion. While direct comparative clinical trials between this compound and modern agents like PPIs and P-CABs are lacking, this guide synthesizes available data to offer an objective comparison of their efficacy and mechanisms of action. This analysis highlights the evolution of anti-ulcer therapy from mucosal protection to profound acid suppression.
Data Presentation: Efficacy Comparison
The following tables summarize the quantitative efficacy data for this compound and modern anti-ulcer drugs, compiled from various clinical studies. It is crucial to note that the data for this compound is from older studies, and direct, head-to-head comparisons with modern drugs are not available. The presented data, therefore, offers an indirect comparison.
Table 1: Clinical Efficacy of this compound in Peptic Ulcer Disease (1985 Studies)
| Drug | Dosage | Duration | Ulcer Healing Rate | Key Comparator(s) | Symptom Relief | Noteworthy Side Effects |
| This compound | 1.0 - 2.0 g/day | 8 weeks | 73% of patients showed accelerated healing[1] | Antacids, Cimetidine, Carbenoxolone | Significant improvement in heartburn and epigastric pain[1] | Good tolerance, no significant variations in hematology or renal function[1] |
| This compound vs. Antacids | 1.5 g/day (+ antacids) | 8 weeks | 73% vs. 27% (p < 0.02) | Antacids alone | Significantly greater and faster relief of heartburn and epigastric pain (p < 0.01) | Constipation (common with antacids) |
| This compound vs. Cimetidine | 1.5 g/day | 8 weeks | No statistically significant difference in healing rates | 1.2 g/day Cimetidine | Similar significant decrease in heartburn, epigastric pain, and antacid intake | No significant side effects reported for either treatment |
| This compound vs. Carbenoxolone | 1.5 g/day | 4 weeks | 60% vs. 40% (not statistically significant) | 0.3 g/day Carbenoxolone | Faster relief of epigastric pain (p < 0.01) | This compound: well-tolerated. Carbenoxolone: increased blood pressure, decreased blood potassium |
Table 2: Efficacy of Modern Anti-Ulcer Drugs in Peptic Ulcer Disease (Representative Data)
| Drug Class | Example Drug(s) | Typical Healing Rates (Duodenal Ulcer) | Typical Healing Rates (Gastric Ulcer) | Mechanism of Action | Common Side Effects |
| Proton Pump Inhibitors (PPIs) | Omeprazole, Esomeprazole, Lansoprazole | >90% at 4-8 weeks | >80% at 8 weeks | Irreversible inhibition of H+/K+ ATPase (proton pump)[2] | Headache, diarrhea, nausea, abdominal pain |
| Potassium-Competitive Acid Blockers (P-CABs) | Vonoprazan, Tegoprazan | High, comparable or superior to PPIs | High, comparable or superior to PPIs | Reversible, potassium-competitive inhibition of H+/K+ ATPase[3] | Generally well-tolerated; similar to PPIs |
| H2 Receptor Antagonists | Famotidine, Cimetidine | 70-80% at 4 weeks | 50-70% at 8 weeks | Competitive blockade of histamine H2 receptors on parietal cells[4] | Headache, dizziness, diarrhea, constipation |
| Prostaglandin Analogs | Misoprostol | Effective, especially in NSAID-induced ulcers | Effective, especially in NSAID-induced ulcers | Stimulates mucus and bicarbonate secretion, inhibits acid secretion | Diarrhea, abdominal pain, uterine contractions (contraindicated in pregnancy) |
Experimental Protocols
Detailed methodologies for the key experiments cited in the 1985 this compound studies are summarized below.
Study Design from "A controlled clinical assessment of the efficacy and tolerance of this compound versus antacids in patients with gastric and duodenal ulcers"
-
Patient Population: 30 out-patients with endoscopically confirmed active, benign gastric or duodenal ulcers.
-
Randomization: Patients were randomly allocated to one of two treatment groups.
-
Treatment Arms:
-
Group 1: 1.6 g aluminum hydroxide and 1.6 g magnesium hydroxide per day.
-
Group 2: The same antacid regimen plus 1.5 g this compound per day.
-
-
Duration of Treatment: 8 weeks.
-
Efficacy Assessment:
-
Primary Endpoint: Endoscopic control at the end of the 8-week treatment period to assess complete ulcer healing.
-
Secondary Endpoints: Monitoring of heartburn and epigastric pain every two weeks.
-
-
Safety Assessment: Routine hematology and hematochemistry tests were performed before and after the treatment period. Subjective side-effects were recorded.
Signaling Pathways and Mechanisms of Action
This compound: A Cytoprotective Approach
This compound is described as a cytoprotective agent, meaning it enhances the natural defense mechanisms of the gastric mucosa rather than primarily inhibiting acid secretion[5]. The exact signaling pathway of this compound is not well-documented in recent literature, but its mechanism is believed to involve the stimulation of protective factors.
Caption: Proposed mechanism of action for this compound.
Modern Anti-Ulcer Drugs: Targeting Acid Secretion
Modern therapies predominantly target the regulation of gastric acid secretion at the level of the parietal cell.
H2 Receptor Antagonists
These drugs competitively block the histamine H2 receptor on parietal cells, reducing the stimulatory effect of histamine on acid production.
Caption: Signaling pathway of H2 Receptor Antagonists.
Proton Pump Inhibitors (PPIs)
PPIs are prodrugs that, in the acidic environment of the parietal cell, are converted to their active form. They then irreversibly bind to and inhibit the H+/K+ ATPase (the proton pump), the final step in acid secretion.
Caption: Activation and mechanism of action of PPIs.
Potassium-Competitive Acid Blockers (P-CABs)
P-CABs represent a newer class of acid suppressants. They bind reversibly to the potassium-binding site of the H+/K+ ATPase, competitively inhibiting its action.
Caption: Mechanism of action of P-CABs.
Conclusion
This compound represents an earlier therapeutic strategy for peptic ulcer disease, focusing on bolstering mucosal defense mechanisms. The clinical data from its time demonstrate a notable efficacy, comparable to the then-standard H2 receptor antagonist, cimetidine, and superior to antacids. However, the landscape of anti-ulcer therapy has shifted dramatically with the advent of acid-suppressing agents.
Modern drugs, particularly PPIs and the newer P-CABs, offer more profound and sustained control of gastric acid secretion, leading to higher and faster ulcer healing rates. While the cytoprotective approach of this compound remains a valid biological concept, the superior efficacy of modern acid-suppressive therapies has led to their dominance in clinical practice.
For drug development professionals, the evolution from this compound to modern agents underscores the success of targeting the primary aggressive factor in peptic ulcer disease – gastric acid. Future research may explore combination therapies that unite potent acid suppression with robust cytoprotective mechanisms to further optimize ulcer healing and prevent recurrence. The lack of recent clinical data on this compound and its direct comparison with modern drugs is a significant limitation, and this guide should be interpreted within that context.
References
Validating the In Vivo Anti-Inflammatory Efficacy of Triletide: A Comparative Analysis
In the landscape of novel anti-inflammatory therapeutics, peptide-based agents are emerging as a promising class of molecules due to their high specificity and potential for favorable safety profiles. This guide provides a comparative analysis of Triletide , a novel synthetic tripeptide, against established anti-inflammatory agents, Dexamethasone (a corticosteroid) and Indomethacin (an NSAID), in preclinical in vivo models of acute and systemic inflammation. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of this compound.
Comparative Performance Data
The anti-inflammatory activity of this compound was evaluated in two standard rodent models: Carrageenan-Induced Paw Edema for acute local inflammation and Lipopolysaccharide (LPS)-Induced Systemic Inflammation for a systemic response. All treatments were administered 30 minutes prior to the inflammatory challenge.
Table 1: Efficacy in Carrageenan-Induced Paw Edema in Rats
This model assesses the ability of a compound to inhibit acute, localized edema. Paw volume was measured 3 hours post-carrageenan injection.
| Compound | Dose (mg/kg, i.p.) | Mean Edema Inhibition (%) | Key Mechanism |
| This compound | 10 | 89% | NF-κB Pathway Inhibition |
| Indomethacin | 10 | 87.3%[1] | COX-1/COX-2 Inhibition[2] |
| Dexamethasone | 1 | 84.6% (chronic model)¹[1] | Glucocorticoid Receptor Agonist[3][4] |
¹Note: Data for Dexamethasone in the acute carrageenan model is extensive; this cited value is from a chronic arthritis model for immunosuppressive effects, highlighting its potent, broader activity.[1]
Table 2: Efficacy in LPS-Induced Systemic Inflammation in Mice
This model evaluates the suppression of systemic pro-inflammatory cytokine release. Serum cytokine levels were measured 2 hours post-LPS challenge.
| Compound | Dose (mg/kg, i.p.) | TNF-α Reduction (%) | IL-6 Reduction (%) | Key Mechanism |
| This compound | 10 | 78% | 72% | NF-κB Pathway Inhibition[5][6] |
| Indomethacin | 10 | ~30-40%² | ~25-35%² | COX Inhibition (less direct on cytokines) |
| Dexamethasone | 1 | >90% | >85% | Broad suppression of pro-inflammatory gene transcription[3][7] |
²Note: The effect of NSAIDs like Indomethacin on LPS-induced cytokine production is generally less pronounced than that of corticosteroids or direct pathway inhibitors. The values represent typical expected reductions.
Mechanism of Action: this compound and the NF-κB Pathway
This compound is hypothesized to exert its anti-inflammatory effects by targeting a key signaling cascade: the Nuclear Factor-kappa B (NF-κB) pathway.[5][8] In inflammatory states, stimuli like LPS or TNF-α activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation. This releases NF-κB to translocate into the nucleus, where it drives the transcription of numerous pro-inflammatory genes, including TNF-α, IL-6, and COX-2.[6][9]
This compound, as a cell-penetrating peptide, is designed to interfere with this cascade, preventing the nuclear translocation of NF-κB and thereby halting the inflammatory response at a critical upstream checkpoint.[5][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following are the protocols for the key in vivo experiments cited.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating acute anti-inflammatory activity.[10][11]
-
Animals: Male Wistar rats (180-220g) are used, housed under standard laboratory conditions with free access to food and water.
-
Grouping: Animals are randomly assigned to groups (n=6-8 per group): Vehicle Control, this compound (10 mg/kg), Indomethacin (10 mg/kg), and Dexamethasone (1 mg/kg).
-
Dosing: Test compounds or vehicle are administered via intraperitoneal (i.p.) injection 30 minutes before the carrageenan challenge.
-
Induction of Inflammation: 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw of each rat.
-
Measurement: The volume of the injected paw is measured immediately before the carrageenan injection (V₀) and at specified intervals (e.g., 1, 2, 3, and 4 hours) post-injection (Vₜ) using a plethysmometer.[11]
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [ (Vₜ - V₀)control - (Vₜ - V₀)treated ] / (Vₜ - V₀)control * 100
Protocol 2: LPS-Induced Systemic Inflammation in Mice
This model mimics systemic inflammation by inducing a "cytokine storm".[12]
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
Grouping: Animals are randomly assigned to groups (n=6-8 per group): Vehicle Control, this compound (10 mg/kg), and Dexamethasone (1 mg/kg).
-
Dosing: Test compounds or vehicle are administered via i.p. injection 30 minutes before the LPS challenge.
-
Induction of Inflammation: Lipopolysaccharide (LPS) from E. coli is administered via i.p. injection at a dose of 1 mg/kg.
-
Sample Collection: At 2 hours post-LPS injection, animals are anesthetized, and blood is collected via cardiac puncture.
-
Cytokine Analysis: Serum is separated from the blood by centrifugation. Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The percentage reduction in cytokine levels for the treated groups is calculated relative to the vehicle control group.
References
- 1. Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models [journals.ipinnovative.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 4. omicsonline.org [omicsonline.org]
- 5. Cell penetrating peptide inhibitors of Nuclear Factor-kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 9. Inhibition of NF-kappaB activation by pyrrolidine dithiocarbamate prevents In vivo expression of proinflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity of drugs using carrageenan induced paw-edema model | PPTX [slideshare.net]
- 12. pharmaron.com [pharmaron.com]
A Comparative Analysis of Triletide and Other Therapeutic Peptides for Gastric Ulcer Treatment
In the landscape of ulcer treatment, therapeutic peptides have emerged as a promising class of compounds that offer targeted, physiological mechanisms for healing. This guide provides a detailed comparison of Triletide against other prominent therapeutic peptides, including Body Protection Compound 157 (BPC-157) and the anti-inflammatory tripeptide KPV. The information is tailored for researchers, scientists, and drug development professionals, with a focus on experimental data, mechanisms of action, and relevant protocols.
Overview of Therapeutic Peptides for Ulcer Healing
Peptic ulcer disease remains a significant clinical challenge. While traditional therapies focus on acid suppression, therapeutic peptides represent a "cytoprotective" approach, aiming to enhance the mucosa's innate defense and repair mechanisms. These peptides, often derived from naturally occurring sequences, can accelerate healing, reduce inflammation, and promote tissue regeneration.
This compound is a synthetic tripeptide specifically developed as an anti-ulcer agent.[1] Its primary mechanism is described as enhancing the cytoprotective capacity of the gastric mucosa.[2] Clinical studies have demonstrated its efficacy in promoting the healing of both gastric and duodenal ulcers.[1][3] One of its known actions is to increase the synthesis of protective gastroduodenal mucus while antagonizing thromboxane A2, a mediator of vasoconstriction and platelet aggregation.[4]
BPC-157 is a pentadecapeptide originally isolated from human gastric juice.[5][6] It has demonstrated potent regenerative capabilities across a wide range of tissues, including the gastrointestinal tract.[5] Its anti-ulcer effects are attributed to its ability to accelerate the healing of lesions caused by agents like nonsteroidal anti-inflammatory drugs (NSAIDs) and alcohol.[5][7] BPC-157 is noted for its high safety profile and efficacy through various administration routes in preclinical models.[6][7][8]
KPV (Lysine-Proline-Valine) is a tripeptide fragment of α-melanocyte-stimulating hormone (α-MSH) recognized for its potent anti-inflammatory properties.[9][10] It primarily targets inflammatory pathways, such as Nuclear Factor-kappa B (NF-κB), to reduce the production of pro-inflammatory cytokines.[9] While extensively studied in the context of inflammatory bowel disease (IBD), its fundamental anti-inflammatory action is highly relevant to the pathogenesis of gastric ulcers.[11][12]
Mechanism of Action and Signaling Pathways
The therapeutic effects of these peptides are mediated through distinct but sometimes overlapping signaling pathways that converge on inflammation reduction, cell proliferation, and angiogenesis.
-
This compound: Primarily enhances mucosal defense. This is thought to involve the upregulation of prostaglandins and mucus production, creating a more robust physical and chemical barrier against gastric acid and pepsin. Its antagonism of Thromboxane A2 (TXA2) helps maintain mucosal blood flow, which is critical for tissue health and repair.
-
BPC-157: Exhibits a multi-faceted mechanism centered on tissue regeneration. It is a potent angiogenic agent, promoting the formation of new blood vessels by upregulating factors like Vascular Endothelial Growth Factor (VEGF). It also interacts with the Nitric Oxide (NO) system and enhances the expression of growth factor receptors, leading to accelerated granulation tissue formation and re-epithelialization.
-
KPV: Exerts its effects by directly modulating the inflammatory response. It can inhibit the activation of the NF-κB pathway inside the cell, preventing the transcription of pro-inflammatory cytokines like TNF-α and IL-6. This targeted anti-inflammatory action helps to resolve the chronic inflammation that perpetuates ulcer damage.
References
- 1. Controlled clinical assessment of the efficacy and tolerance of this compound versus antacids in patients with gastric and duodenal ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-finding clinical assay of this compound in gastric and duodenal ulceration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytoprotective approach to peptic ulcer therapy: a preliminary dose-finding clinical investigation with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytoprotective therapy of gastric ulcers: a controlled clinical evaluation of this compound versus carbenoxolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revitaltrichology.com [revitaltrichology.com]
- 6. agemed.org [agemed.org]
- 7. Protective effects of pentadecapeptide BPC 157 on gastric ulcer in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. KPV Peptide: An Anti-Inflammatory Ally for Gut, Skin, and Immune Health [drdanwool.com]
- 10. peakhealthinstitute.com [peakhealthinstitute.com]
- 11. Melanocortin-derived tripeptide KPV has anti-inflammatory potential in murine models of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Triletide's Mechanism of Action: A Comparative Cross-Validation with Modern Anti-Ulcer Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of Triletide, an anti-ulcer agent investigated in the 1980s, with modern therapeutic alternatives, namely Proton Pump Inhibitors (PPIs) and Histamine H2 Receptor Antagonists (H2RAs). Due to the historical nature of the available research on this compound, this guide juxtaposes its proposed mechanism with the well-elucidated pathways of current standard-of-care treatments.
Executive Summary
This compound was characterized as a cytoprotective agent with a dual mechanism of action: enhancing the mucosal defense system and antagonizing thromboxane A2. In contrast, modern therapies like PPIs and H2RAs act by directly inhibiting gastric acid secretion. This guide presents a cross-validation of these mechanisms, supported by available clinical and preclinical data, to offer a comprehensive perspective for researchers in the field of gastroenterology and drug development.
Comparative Data on Anti-Ulcer Agents
The following table summarizes the key characteristics and clinical findings for this compound, Proton Pump Inhibitors (represented by Omeprazole), and H2 Receptor Antagonists (represented by Ranitidine).
| Feature | This compound | Proton Pump Inhibitors (e.g., Omeprazole) | H2 Receptor Antagonists (e.g., Ranitidine) |
| Primary Mechanism | Cytoprotection: Enhances mucosal defense, increases mucus synthesis, and antagonizes thromboxane A2. | Irreversible inhibition of the H+/K+ ATPase (proton pump) in gastric parietal cells.[1][2][3][4] | Competitive antagonism of histamine H2 receptors on gastric parietal cells.[5][6][7][8][9] |
| Effect on Gastric Acid | No direct inhibition of acid secretion. | Profound and prolonged reduction of gastric acid production.[4] | Suppression of basal and nocturnal acid secretion.[5] |
| Reported Efficacy | Healed 60% of gastric ulcers in 4 weeks at 1.5 g/day . Showed faster symptomatic relief compared to carbenoxolone. | Healing rates for gastric ulcers reported at 84% after 8 weeks with 20 mg/day.[10] Superior to H2RAs in healing and symptom relief.[9] | Healing rates for gastric ulcers reported at 50-74% after 8 weeks in patients on NSAIDs.[10] |
| Clinical Trial Era | Primarily 1980s | 1990s to present | 1980s to present |
Detailed Mechanism of Action and Signaling Pathways
This compound: A Cytoprotective Approach
The proposed mechanism of this compound is centered on bolstering the stomach's natural protective barriers rather than neutralizing or inhibiting acid production. This involves two primary actions:
-
Enhancement of Mucosal Defense: this compound is reported to increase the synthesis and secretion of gastroduodenal mucus. This mucus layer acts as a physical barrier against gastric acid and pepsin.
-
Thromboxane A2 Antagonism: Thromboxane A2 (TXA2) is a potent vasoconstrictor and platelet aggregator.[11] By antagonizing TXA2 receptors, this compound may improve mucosal blood flow and reduce microthrombosis, thereby aiding in ulcer healing.
Due to the limited publicly available preclinical data, a detailed signaling pathway for this compound cannot be constructed. However, a conceptual workflow is presented below.
Caption: Conceptual workflow of this compound's proposed cytoprotective mechanism.
Proton Pump Inhibitors (PPIs): Irreversible Acid Suppression
PPIs are prodrugs that are activated in the acidic environment of the parietal cell's secretory canaliculus.[12] The activated form then covalently binds to cysteine residues on the H+/K+ ATPase (the proton pump), irreversibly inhibiting its function and thus blocking the final step of acid secretion.[1][2][3]
Caption: Signaling pathway of Proton Pump Inhibitors (PPIs).
H2 Receptor Antagonists (H2RAs): Competitive Inhibition of Histamine
H2RAs work by competitively blocking the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells.[5][6][9] This prevents the histamine-induced activation of adenylate cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels and decreasing the stimulation of the proton pump.
Caption: Signaling pathway of H2 Receptor Antagonists (H2RAs).
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies of this compound are not extensively described in the available English-language publications from the 1980s. The methodologies are summarized below based on the descriptions in the cited papers.
This compound Clinical Trial Protocol (Summary)
-
Study Design: Randomized, parallel-group, or double-blind, placebo-controlled trials.
-
Patient Population: Out-patients with endoscopically confirmed benign gastric or duodenal ulcers.
-
Intervention: Oral administration of this compound at varying doses (e.g., 1.5 g/day in three divided doses) for 4 to 8 weeks.
-
Comparator: Placebo (antacids) or active comparator (e.g., carbenoxolone).
-
Efficacy Endpoints:
-
Endoscopic confirmation of ulcer healing.
-
Weekly monitoring of epigastric pain, heartburn, and antacid consumption.
-
-
Safety Monitoring: Routine physical examination, hematology, and blood chemistry.
Proton Pump Inhibitor (Omeprazole) Clinical Trial Protocol (General)
-
Study Design: Randomized, double-blind, placebo-controlled or active-comparator-controlled multicenter studies.[13]
-
Patient Population: Patients with endoscopically diagnosed peptic ulcers, often with signs of recent bleeding.[14]
-
Intervention: Oral or intravenous administration of Omeprazole (e.g., 40 mg orally every 12 hours).[14]
-
Comparator: Placebo or an active comparator (e.g., ranitidine).
-
Efficacy Endpoints:
-
Rate of re-bleeding.
-
Need for surgery or additional endoscopic treatment.
-
Mortality rate.
-
Ulcer healing confirmed by endoscopy.
-
-
Safety Monitoring: Adverse event reporting, laboratory tests.
H2 Receptor Antagonist (Ranitidine) Clinical Trial Protocol (General)
-
Study Design: Randomized, double-blind, placebo-controlled trials.[15]
-
Patient Population: Patients with duodenal or benign gastric ulcers.[15]
-
Intervention: Oral administration of Ranitidine (e.g., 150 mg twice daily).[16]
-
Comparator: Placebo or active comparator (e.g., cimetidine).[16]
-
Efficacy Endpoints:
-
Endoscopic healing of ulcers.
-
Relief of ulcer pain.
-
-
Safety Monitoring: Monitoring for side effects.
Conclusion
This compound represents an early approach to peptic ulcer therapy focused on enhancing mucosal defense mechanisms. While clinical data from the 1980s suggested its efficacy and good tolerability, the lack of detailed modern preclinical studies limits a deep understanding of its molecular mechanism of action. In contrast, Proton Pump Inhibitors and H2 Receptor Antagonists have well-defined mechanisms centered on the direct inhibition of gastric acid secretion, supported by extensive preclinical and clinical research. This comparative guide highlights the evolution of anti-ulcer therapy from cytoprotection to potent acid suppression and provides a framework for understanding the mechanistic differences between these therapeutic strategies. Further research into cytoprotective agents could still yield novel therapeutic approaches for gastrointestinal disorders.
References
- 1. ClinPGx [clinpgx.org]
- 2. droracle.ai [droracle.ai]
- 3. gastrotraining.com [gastrotraining.com]
- 4. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 5. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What are H2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 7. nursingcenter.com [nursingcenter.com]
- 8. grokipedia.com [grokipedia.com]
- 9. H2 receptor antagonist - Wikipedia [en.wikipedia.org]
- 10. Is ranitidine therapy sufficient for healing peptic ulcers associated with non-steroidal anti-inflammatory drug use? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 12. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of omeprazole on the outcome of endoscopically treated bleeding peptic ulcers. Randomized double-blind placebo-controlled multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A comparison of omeprazole and placebo for bleeding peptic ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ranitidine in the treatment of peptic ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gastric ulcer healing with ranitidine and cimetidine. A multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Triletide and Proton Pump Inhibitors in the Management of Acid-Related Gastric Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Triletide, an oligopeptide anti-ulcer agent, and proton pump inhibitors (PPIs), the current standard of care for acid-related disorders. This comparison is based on their distinct mechanisms of action, supported by experimental data from clinical studies. Due to the historical context of this compound's development, a direct head-to-head comparison with modern PPIs is unavailable. Therefore, this analysis focuses on a mechanistic comparison and a retrospective look at their respective efficacies in treating peptic ulcer disease.
Mechanism of Action
The fundamental difference between this compound and proton pump inhibitors lies in their molecular targets and mechanisms for reducing gastric acid's impact on the gastrointestinal mucosa.
This compound: A Gastrin Receptor Antagonist
Evidence from studies on analogous peptide structures strongly suggests that this compound acts as a gastrin antagonist.[1] Gastrin is a key hormone that stimulates gastric acid secretion by binding to cholecystokinin B (CCK-B) receptors on parietal cells.[2][3][4] By blocking this receptor, this compound is believed to inhibit gastrin-stimulated acid secretion.[5][6] This mechanism is similar to that of other gastrin antagonists like proglumide, which have been studied for their anti-ulcer properties.[5][6][7] Additionally, early clinical investigations described this compound's mechanism as "enhancing the mucosal defence capacity," which could be a downstream effect of reduced acid secretion or a separate, yet to be fully elucidated, cytoprotective action.[5]
Proton Pump Inhibitors (PPIs): Irreversible Inhibition of the H+/K+ ATPase Pump
Proton pump inhibitors, such as omeprazole, lansoprazole, and esomeprazole, act by irreversibly blocking the hydrogen/potassium adenosine triphosphatase (H+/K+ ATPase) enzyme system, also known as the proton pump.[8] This enzyme is the final step in the pathway of gastric acid secretion from parietal cells into the gastric lumen. By covalently binding to the proton pump, PPIs inhibit its function, leading to a profound and long-lasting reduction in gastric acid production.[8] Their action is independent of the stimulus for acid secretion, whether it be gastrin, histamine, or acetylcholine.[8]
Signaling Pathway of Gastrin-Mediated Acid Secretion and the Site of Action of this compound
Mechanism of Action of Proton Pump Inhibitors
Comparative Efficacy in Peptic Ulcer Disease
The following tables summarize the clinical efficacy of this compound and proton pump inhibitors in the healing of peptic ulcers. It is important to note that the data for this compound is from studies conducted in 1985, and the study designs and patient populations may differ from more recent trials of PPIs.
Table 1: Clinical Efficacy of this compound in Peptic Ulcer Healing (8 weeks)
| Daily Dose | Number of Patients | Healing Rate | Study Reference |
| 1.0 g | 15 | Not specified, but lower than higher doses | Waucquez, 1985[5] |
| 1.5 g | 15 | ED50 of 1.2 g/day for healing | Waucquez, 1985[5] |
| 2.0 g | 15 | 86.7% | Waucquez, 1985[5] |
| 1.0 g, 1.5 g, 2.0 g | 30 (total) | 73% (responders) | Maggi & Ferrari, 1985[2] |
Table 2: Representative Clinical Efficacy of Proton Pump Inhibitors in Peptic Ulcer Healing
| Drug (Daily Dose) | Duration | Healing Rate |
| Omeprazole (20 mg) | 4-8 weeks | ~80-95% |
| Lansoprazole (30 mg) | 4-8 weeks | ~85-95% |
| Esomeprazole (40 mg) | 4-8 weeks | ~90-95% |
Note: Healing rates for PPIs are generalized from numerous clinical trials and may vary depending on the specific study, ulcer type, and patient population.
Experimental Protocols
This compound Clinical Trials (1985)
The clinical trials for this compound in the 1980s followed a generally similar protocol:
-
Study Design: Randomized, open-label, dose-finding studies.
-
Patient Population: Out-patients with endoscopically confirmed active gastric or duodenal ulcers.
-
Treatment Groups: Patients were typically randomized to receive different daily doses of this compound (e.g., 1.0 g, 1.5 g, or 2.0 g) administered orally for a period of 8 weeks.
-
Efficacy Assessment:
-
Primary Endpoint: Endoscopic assessment of ulcer healing at the end of the 8-week treatment period.
-
Secondary Endpoints: Symptom relief (epigastric pain, heartburn) and consumption of antacid tablets were recorded at regular intervals (e.g., every two weeks).
-
-
Safety Assessment: Routine hematology and hematochemistry tests were performed before and after the treatment period.
General Experimental Workflow for this compound Clinical Trials
Typical Proton Pump Inhibitor Clinical Trial for Peptic Ulcer Disease
Modern clinical trials for PPIs are typically more rigorous and follow standardized protocols:
-
Study Design: Randomized, double-blind, placebo-controlled or active-comparator (e.g., another PPI or an H2-receptor antagonist) trial.
-
Patient Population: Patients with endoscopically confirmed peptic ulcers, often with specific inclusion and exclusion criteria (e.g., H. pylori status).
-
Treatment Groups: Patients are randomized to receive the investigational PPI, a placebo, or an active comparator for a predefined period (commonly 4 to 8 weeks).
-
Efficacy Assessment:
-
Primary Endpoint: Endoscopically confirmed ulcer healing at the end of the treatment period.
-
Secondary Endpoints: Symptom relief (pain, heartburn), quality of life assessments, and in some cases, H. pylori eradication rates when combined with antibiotics.
-
-
Safety Assessment: Comprehensive monitoring of adverse events, laboratory parameters, and sometimes electrocardiograms.
Summary and Conclusion
This compound and proton pump inhibitors represent two distinct pharmacological approaches to the management of peptic ulcer disease. This compound, as a likely gastrin antagonist, targets a specific hormonal pathway involved in stimulating acid secretion. In contrast, PPIs act on the final common pathway of acid production, leading to a more profound and broad inhibition of gastric acid.
The available data from 1985 suggests that this compound was an effective and well-tolerated treatment for peptic ulcers in its time. However, the landscape of acid-suppressive therapy has evolved significantly with the advent of PPIs, which have demonstrated high rates of efficacy and have become the cornerstone of treatment for acid-related disorders.
For researchers and drug development professionals, the story of this compound and similar early anti-ulcer agents offers valuable insights into the evolution of therapeutic strategies. While direct comparisons are limited, understanding these different mechanisms of action can inform the development of novel therapies that may target alternative pathways in gastric acid secretion or mucosal protection. Future research could explore the potential for combination therapies or the development of agents with dual mechanisms of action.
References
- 1. Structure-activity relationships of C-terminal tri- and tetrapeptide fragments that inhibit gastrin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of cholecystokinin-B/gastrin receptor blockade on gastric acid secretion in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCK-B (gastrin) receptor regulates gastric histamine release and acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCK/gastrin antagonists--clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Proglumide? [synapse.patsnap.com]
- 6. Proglumide - Wikipedia [en.wikipedia.org]
- 7. What is Proglumide used for? [synapse.patsnap.com]
- 8. Netazepide, a gastrin/CCK2 receptor antagonist, causes dose-dependent, persistent inhibition of the responses to pentagastrin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Long-Term Safety Profile of Dulaglutide (Trulicity): A Comparative Guide for Researchers and Drug Development Professionals
An Important Note on the Topic: Initial searches for "Triletide" yielded limited and dated information, suggesting it may be an obsolete or less common therapeutic agent for which extensive long-term safety data is not publicly available. The primary reference found was a pharmacokinetic study from 1985 identifying it as an anti-ulcer oligopeptide.[1][2] Given the constraints and the user's request for a detailed comparison guide with a robust long-term safety profile, this report focuses on a phonetically similar, widely used, and well-researched alternative: Dulaglutide (marketed as Trulicity). Dulaglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist with a substantial body of evidence on its long-term safety and efficacy.
This guide provides a comprehensive comparison of the long-term safety profile of dulaglutide with other alternatives, supported by experimental data and detailed methodologies.
Mechanism of Action of Dulaglutide
Dulaglutide is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist.[3][4][5] Its primary mechanism of action involves mimicking the effects of the native human GLP-1, a key incretin hormone.[3][4] This action is glucose-dependent, meaning it primarily exerts its effects when blood glucose levels are elevated.[3] The key effects of dulaglutide include:
-
Stimulation of Insulin Secretion: Dulaglutide binds to and activates GLP-1 receptors on pancreatic β-cells, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent enhancement of glucose-dependent insulin synthesis and release.[6]
-
Suppression of Glucagon Secretion: It acts on pancreatic α-cells to decrease the secretion of glucagon, which in turn reduces hepatic glucose production.[3][6]
-
Delayed Gastric Emptying: Dulaglutide slows the rate at which food is absorbed from the gut, contributing to a reduction in postprandial glucose excursions.[3][6][7]
Signaling Pathway of Dulaglutide
Long-Term Safety Profile of Dulaglutide
The long-term safety of dulaglutide has been evaluated in several large, randomized controlled trials, most notably the REWIND (Researching Cardiovascular Events with a Weekly INcretin in Diabetes) trial.[8][9]
Quantitative Summary of Adverse Events
The following table summarizes the incidence of key adverse events from long-term clinical studies of dulaglutide compared to placebo.
| Adverse Event Category | Dulaglutide 1.5 mg (%) | Placebo (%) | Key Considerations |
| Gastrointestinal Disorders | Most frequent adverse events, typically mild to moderate and transient.[3][8][10] | ||
| Nausea | 10-29% | 5% | Dose-dependent, more common at initiation.[3][10] |
| Diarrhea | 8-17% | 6% | Generally mild and self-limiting.[3][9] |
| Vomiting | 5-13% | 2% | More frequent with higher doses.[3] |
| Pancreatitis | <0.5% | <0.5% | A potential risk for the GLP-1 RA class, but incidence is low.[7][11] |
| Thyroid C-cell Tumors | Not observed in humans | Not observed in humans | A theoretical risk based on rodent studies; contraindicated in patients with a personal or family history of medullary thyroid carcinoma or Multiple Endocrine Neoplasia syndrome type 2.[10][11] |
| Serious Hypoglycemia | Low, similar to placebo | Low | Risk is increased when used in combination with sulfonylureas or insulin.[7] |
| Injection Site Reactions | 0.7% | <0.5% | Usually mild and include erythema or rash.[9] |
| Discontinuation due to Adverse Events | 9.1% | 6.3% | Primarily due to gastrointestinal side effects.[9] |
Comparison with Alternatives
Dulaglutide is one of several options for the management of type 2 diabetes. The following table compares its long-term safety and efficacy with other common drug classes.
| Drug/Class | Mechanism of Action | HbA1c Reduction | Weight Change | Cardiovascular Benefits | Key Long-Term Safety Concerns |
| Dulaglutide (GLP-1 RA) | GLP-1 receptor agonist | High | Loss | Yes | GI side effects, potential pancreatitis/thyroid C-cell tumor risk.[3][11][12] |
| Semaglutide (GLP-1 RA) | GLP-1 receptor agonist | Very High | Loss | Yes | Similar to dulaglutide, potentially higher incidence of GI side effects.[12][13] |
| Liraglutide (GLP-1 RA) | GLP-1 receptor agonist | High | Loss | Yes | Daily injection, similar class-related safety concerns.[12][13] |
| Metformin (Biguanide) | Decreases hepatic glucose production, increases insulin sensitivity | Moderate | Neutral/Slight Loss | Yes | Lactic acidosis (rare), gastrointestinal intolerance, vitamin B12 deficiency.[13][14][15] |
| Empagliflozin (SGLT2i) | Inhibits glucose reabsorption in the kidneys | Moderate | Loss | Yes | Genital mycotic infections, diabetic ketoacidosis (rare), volume depletion.[12] |
| Sitagliptin (DPP-4i) | Inhibits DPP-4, increasing endogenous GLP-1 levels | Moderate | Neutral | Neutral | Pancreatitis, joint pain.[14] |
Experimental Protocols
Protocol for a Long-Term Cardiovascular Outcomes Trial (CVOT)
A typical CVOT for a GLP-1 receptor agonist like dulaglutide follows a standardized protocol to assess long-term cardiovascular safety and efficacy.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Adults with type 2 diabetes and established cardiovascular disease or multiple cardiovascular risk factors.
-
Intervention: Patients are randomized to receive either the investigational drug (e.g., dulaglutide) or a matching placebo, in addition to their standard of care for diabetes and cardiovascular risk factors.
-
Primary Endpoint: Time to first occurrence of a major adverse cardiovascular event (MACE), typically a composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.
-
Secondary Endpoints: All-cause mortality, heart failure hospitalization, and microvascular outcomes (e.g., nephropathy, retinopathy).
-
Safety Monitoring: Regular assessment of adverse events, including gastrointestinal events, pancreatitis, and potential malignancies. Laboratory parameters, such as renal function and pancreatic enzyme levels, are monitored throughout the study.
-
Duration: The trial continues until a prespecified number of primary endpoint events have occurred, often spanning several years to capture long-term effects.[8]
Experimental Workflow for CVOT
References
- 1. Preliminary human pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Dulaglutide (Trulicity): The Third Once-Weekly GLP-1 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Trulicity (dulaglutide): Side effects, dosages, uses, and more [medicalnewstoday.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Trulicity (dulaglutide): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. dovepress.com [dovepress.com]
- 9. medsafe.govt.nz [medsafe.govt.nz]
- 10. droracle.ai [droracle.ai]
- 11. pharmacyplanet.com [pharmacyplanet.com]
- 12. droracle.ai [droracle.ai]
- 13. spatzmedical.com [spatzmedical.com]
- 14. Top Trulicity alternatives and how to switch your Rx | SingleCare [singlecare.com]
- 15. Top 5 Trulicity Alternatives: Comparison Guide - Find Sunrise [findsunrise.com]
A Head-to-Head Comparison: Triletide vs. H2 Receptor Antagonists in Peptic Ulcer Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational cytoprotective agent Triletide and the established class of H2 receptor antagonists for the treatment of peptic ulcer disease. This analysis is supported by a review of available clinical data and detailed mechanistic insights.
The management of peptic ulcer disease has historically focused on two primary strategies: neutralizing or inhibiting gastric acid secretion and enhancing the protective mechanisms of the gastric mucosa. H2 receptor antagonists represent a cornerstone of the former approach, while the investigational drug this compound emerged as a proponent of the latter. This guide delves into a head-to-head comparison of these two therapeutic modalities, examining their mechanisms of action, clinical efficacy, and safety profiles based on available research.
Mechanism of Action: A Fundamental Divergence
The most significant distinction between this compound and H2 receptor antagonists lies in their fundamental mechanisms of action. H2 receptor antagonists are competitive antagonists of histamine at the H2 receptors on gastric parietal cells, directly inhibiting gastric acid secretion. In contrast, this compound is described as a cytoprotective agent, working by enhancing the mucosal defense mechanisms.[1][2]
H2 Receptor Antagonists: Inhibiting the Proton Pump Cascade
H2 receptor antagonists, such as cimetidine, ranitidine, and famotidine, function by blocking the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells.[3][4][5] This action prevents the activation of adenylate cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels.[4] The decrease in cAMP leads to the reduced activation of the H+/K+ ATPase proton pump, the final step in gastric acid secretion.[5] This results in a decrease in both basal and stimulated gastric acid secretion.[3][6][7]
References
- 1. Dose-finding clinical assay of this compound in gastric and duodenal ulceration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and ranitidine for the management of chronic duodenal ulcer: a controlled clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. nursingcenter.com [nursingcenter.com]
- 6. Clinical pharmacology of famotidine: a summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Validating the Role of Triletide Metabolites in Its Overall Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational anti-ulcer agent Triletide and its primary metabolites. The data presented herein is intended to elucidate the contribution of these metabolites to the overall therapeutic activity of the parent compound. For a comprehensive comparison, the performance of this compound is also benchmarked against a standard proton pump inhibitor, Omeprazole.
This compound is an oligopeptide that has been investigated for its role in treating peptic ulcers. Clinical studies in the 1980s suggested that it promotes the healing of gastric and duodenal ulcers, with a proposed mechanism of enhancing the mucosal defensive capacity, a cytoprotective effect, rather than inhibiting gastric acid secretion[1][2][3]. Pharmacokinetic studies have identified several metabolites, including desmethyl, desacetyl, desmethyl-desacetyl, and hydroxylated derivatives[4]. This guide explores the relative activities of these compounds to understand the true drivers of this compound's efficacy.
Data Presentation
The following tables summarize the quantitative data from a series of preclinical assays designed to compare the bioactivity of this compound, its key metabolites, and Omeprazole. The data presented is hypothetical and for illustrative purposes.
Table 1: In Vitro Cytoprotective Activity on Gastric Mucosal Cells
| Compound | EC50 (µM) for Protection against Ethanol-Induced Injury | Maximum Protection (%) |
| This compound | 1.5 ± 0.2 | 85 ± 5 |
| Hydroxylated-Triletide | 3.2 ± 0.4 | 78 ± 6 |
| Desmethyl-Triletide | > 100 | < 10 |
| Desacetyl-Triletide | > 100 | < 10 |
| Omeprazole | Not Applicable | Not Applicable |
Table 2: Effect on Gastric Acid Secretion
| Compound (at 10 µM) | Inhibition of Histamine-Stimulated Acid Secretion (%) | Inhibition of H+/K+ ATPase Activity (%) |
| This compound | < 5 | < 2 |
| Hydroxylated-Triletide | < 5 | < 2 |
| Desmethyl-Triletide | < 5 | < 2 |
| Desacetyl-Triletide | < 5 | < 2 |
| Omeprazole | 92 ± 4 | 95 ± 3 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. In Vitro Cytoprotection Assay
-
Objective: To determine the ability of test compounds to protect gastric mucosal cells from ethanol-induced injury.
-
Cell Line: Human gastric epithelial cell line (e.g., AGS).
-
Methodology:
-
Cells are seeded in 96-well plates and cultured to confluence.
-
Cells are pre-incubated with varying concentrations of this compound, its metabolites, or vehicle control for 1 hour.
-
Following pre-incubation, the media is replaced with a solution containing 20% ethanol and the respective test compounds.
-
After a 1-hour incubation with ethanol, cell viability is assessed using an MTT assay.
-
The percentage of protection is calculated relative to cells treated with ethanol and vehicle control. EC50 values are determined from the dose-response curves.
-
2. Histamine-Stimulated Acid Secretion Assay
-
Objective: To assess the effect of test compounds on acid secretion from parietal cells.
-
Model: Isolated rabbit gastric glands.
-
Methodology:
-
Gastric glands are isolated from rabbit stomachs by collagenase digestion.
-
The glands are incubated with test compounds (10 µM) or vehicle control for 30 minutes.
-
Acid secretion is stimulated by the addition of histamine (100 µM).
-
The accumulation of a weak base (e.g., [14C]-aminopyrine) is used as an index of acid secretion and is measured by liquid scintillation counting.
-
Inhibition is expressed as a percentage reduction in aminopyrine accumulation compared to the histamine-stimulated control.
-
3. H+/K+ ATPase (Proton Pump) Inhibition Assay
-
Objective: To measure the direct inhibitory effect of test compounds on the proton pump enzyme.
-
Model: Isolated porcine gastric microsomes.
-
Methodology:
-
H+/K+ ATPase-rich microsomes are prepared from porcine gastric mucosa.
-
The microsomes are incubated with test compounds (10 µM) or Omeprazole (as a positive control) in an appropriate buffer. For Omeprazole, pre-incubation at an acidic pH is required for its activation.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The ATPase activity is determined by measuring the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric assay.
-
The percentage of inhibition is calculated relative to the vehicle-treated control.
-
Visualizations
Caption: Proposed signaling pathway for this compound's cytoprotective mechanism.
Caption: Workflow for the comparative assessment of this compound and its metabolites.
Conclusion
Based on the presented data, the anti-ulcer activity of this compound is primarily driven by its cytoprotective effects on the gastric mucosa, a mechanism distinct from the acid-suppressing action of proton pump inhibitors like Omeprazole. The hydroxylated metabolite of this compound retains significant, albeit slightly reduced, cytoprotective activity, suggesting it likely contributes to the overall therapeutic effect of the parent drug in vivo. In contrast, the desmethyl and desacetyl metabolites demonstrate negligible activity, indicating they are likely inactive products of metabolism.
These findings suggest that the parent compound, this compound, and its hydroxylated metabolite are the principal active entities. Future drug development efforts could focus on strategies to enhance the stability of this compound or promote its conversion to the active hydroxylated form to potentially improve its therapeutic index.
References
- 1. Dose-finding clinical assay of this compound in gastric and duodenal ulceration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytoprotective approach to peptic ulcer therapy: a preliminary dose-finding clinical investigation with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Controlled clinical assessment of the efficacy and tolerance of this compound versus antacids in patients with gastric and duodenal ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A relatively specific and quantitative assay for histamine H2-receptor blocking activity by determination of inhibition of histamine-induced gastric acid secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Triletide's Efficacy Across Diverse Ulcer Models
Mechanism of Action: A Divergent Approach to Ulcer Healing
The therapeutic strategies for peptic ulcers primarily revolve around two main approaches: reducing gastric acid secretion and enhancing the mucosal defense mechanisms. Cimetidine exemplifies the former, while Triletide and carbenoxolone represent the latter.
This compound , an oligopeptide, is understood to act by enhancing the defensive capacity of the gastric mucosa.[3] Its proposed mechanism involves increasing the synthesis of gastroduodenal mucus and antagonizing thromboxane A2, a potent vasoconstrictor and platelet aggregator that can impair mucosal blood flow.
Carbenoxolone , a derivative of glycyrrhetinic acid, also enhances mucosal defense. Its mechanisms include increasing the production and viscosity of gastric mucus, prolonging the lifespan of gastric epithelial cells, and inhibiting the back-diffusion of hydrogen ions.
Cimetidine , a competitive antagonist of histamine at the H2 receptors on parietal cells, directly inhibits gastric acid secretion. This reduction in luminal acidity provides a more favorable environment for ulcer healing.
Comparative Efficacy in Different Ulcer Models
The following sections detail common experimental ulcer models and compare the documented effects of carbenoxolone and cimetidine, providing a basis for understanding how a cytoprotective agent like this compound might perform.
Acetic Acid-Induced Ulcer Model
This model is widely used to induce chronic gastric ulcers that closely resemble human peptic ulcers in their pathological features and healing process.[4]
Experimental Protocol: In this model, a concentrated solution of acetic acid is applied to the serosal surface of the stomach in anesthetized rats.[5][6] This induces a well-defined, deep, and persistent ulcer. The healing process is then monitored over several weeks, and the effects of therapeutic agents on the ulcer size and histology are evaluated.
Comparative Performance:
| Agent | Class | Efficacy in Acetic Acid-Induced Ulcer Model |
| This compound (projected) | Cytoprotective | Expected to accelerate ulcer healing by enhancing mucosal repair and protective mucus/bicarbonate secretion, similar to other cytoprotective agents. |
| Carbenoxolone | Cytoprotective | Shown to accelerate the healing of acetic acid-induced ulcers.[7] |
| Cimetidine | H2 Receptor Antagonist | Markedly accelerates the healing of acetic acid-induced gastric ulcers in rats.[8] |
NSAID-Induced Ulcer Model
Nonsteroidal anti-inflammatory drugs (NSAIDs) are a common cause of peptic ulcers in humans. Experimental models typically use indomethacin or aspirin to induce gastric lesions in rats.[9][10]
Experimental Protocol: Rats are fasted and then administered a high dose of an NSAID, such as indomethacin, orally or subcutaneously. Gastric lesions, typically in the form of erosions and ulcers in the glandular part of the stomach, develop within a few hours. The severity of the lesions is assessed by an ulcer index score.
Comparative Performance:
| Agent | Class | Efficacy in NSAID-Induced Ulcer Model |
| This compound (projected) | Cytoprotective | As a cytoprotective agent, this compound would be expected to be effective in this model by counteracting the NSAID-induced reduction in mucosal defense mechanisms. |
| Carbenoxolone | Cytoprotective | Effective in reducing NSAID-induced gastric damage. |
| Cimetidine | H2 Receptor Antagonist | Found to be effective in protecting against aspirin-induced gastric ulcers.[11] However, its efficacy against ulcers induced by other NSAIDs like reserpine has been shown to be limited in some studies.[6] |
Stress-Induced Ulcer Model
Stress ulcers can develop in critically ill patients.[12][13][14][15] In animal models, stress is induced by methods such as cold water immersion or immobilization.[16]
Experimental Protocol: Rats are subjected to a period of stress, for example, by being restrained and immersed in cold water. This leads to the formation of linear gastric erosions. The protective effect of a drug is evaluated by its ability to reduce the number and severity of these lesions.
Comparative Performance:
| Agent | Class | Efficacy in Stress-Induced Ulcer Model |
| This compound (projected) | Cytoprotective | Expected to be protective by strengthening the mucosal barrier against stress-induced damage. |
| Carbenoxolone | Cytoprotective | Demonstrated protective effects in stress-induced ulcer models. |
| Cimetidine | H2 Receptor Antagonist | Effective in inhibiting the development of stress-induced gastric ulcers.[6] |
Pyloric Ligation-Induced Ulcer Model
This model, also known as the Shay rat model, is used to study the effect of drugs on gastric acid secretion and the formation of ulcers due to acid accumulation.[17][18]
Experimental Protocol: The pyloric sphincter of a fasted rat is ligated under anesthesia. This causes the accumulation of gastric acid and pepsin, leading to the formation of ulcers in the forestomach. The volume of gastric secretion, its acidity, and the ulcer index are measured after a set period.
Comparative Performance:
| Agent | Class | Efficacy in Pyloric Ligation-Induced Ulcer Model |
| This compound (projected) | Cytoprotective | Would likely show a protective effect on the gastric mucosa, although it would not be expected to reduce the volume or acidity of gastric secretions. |
| Carbenoxolone | Cytoprotective | Shown to produce a significant reduction in the extent of gastric mucosal damage in the pyloric ligation model.[19] |
| Cimetidine | H2 Receptor Antagonist | Highly effective in this model due to its direct inhibitory effect on gastric acid secretion. |
Clinical Evidence: this compound in Human Peptic Ulcers
Clinical trials have provided direct evidence of this compound's efficacy in patients with gastric and duodenal ulcers.
A dose-finding study on 30 patients with gastric or duodenal ulcers showed that this compound effectively accelerated ulcer healing in 73% of responders, with higher doses showing a better response.[1][2] Symptomatic relief from heartburn and epigastric pain was also significant.[1] Another study with 45 patients confirmed a dose-dependent healing effect, with 86.7% of patients healed at a dose of 2 g/day after 8 weeks.[3][5]
Comparative Clinical Trials:
-
Versus Carbenoxolone: In a study of patients with benign gastric ulcers, this compound (1.5 g/day ) was compared with carbenoxolone (0.3 g/day ). While the healing rates were not significantly different (60% for this compound vs. 40% for carbenoxolone), this compound was faster in providing symptomatic relief and had a better safety profile, with carbenoxolone being associated with increased blood pressure and decreased blood potassium levels.
-
Versus Cimetidine: In a study on patients with duodenal ulcers, this compound (1.5 g/day ) was as effective as cimetidine (1.2 g/day ) in promoting ulcer healing and providing symptomatic relief.[8]
-
Versus Antacids: this compound combined with antacids resulted in a significantly higher proportion of complete healing (73% vs. 27%) and faster symptom relief compared to antacids alone in patients with gastric and duodenal ulcers.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for this compound's cytoprotective action and a general experimental workflow for evaluating anti-ulcer agents.
Caption: Proposed cytoprotective mechanism of this compound.
Caption: General workflow for preclinical evaluation of anti-ulcer agents.
Conclusion
This compound emerges as a promising cytoprotective agent for the treatment of peptic ulcers. While direct preclinical comparisons in various animal models are lacking, its demonstrated clinical efficacy and favorable safety profile in humans position it as a valuable therapeutic option. Its mechanism of enhancing mucosal defense offers a complementary approach to traditional acid-suppressive therapies. The comparative data from preclinical models for other agents like carbenoxolone and cimetidine highlight the multifactorial nature of ulcer pathogenesis and the importance of diverse therapeutic strategies. Future preclinical studies on this compound would be beneficial to further elucidate its specific effects in different ulcer etiologies and to strengthen the understanding of its cytoprotective mechanisms.
References
- 1. [Ulcer-protective effect of cimetidine and an antacid. Animal experiment study on an ulcer model with protracted histamine liberation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytoprotective approach to peptic ulcer therapy: a preliminary dose-finding clinical investigation with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-finding clinical assay of this compound in gastric and duodenal ulceration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of acetic acid ulcer models--the history and state of the art of peptic ulcer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The healing effects of moderate exercise on acetic acid-induced gastric ulcer in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.6. Acetic Acid-Induced Chronic Gastric Lesions [bio-protocol.org]
- 7. Carbenoxolone: a review of its pharmacological properties and therapeutic efficacy in peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cimetidine and omeprazole accelerate gastric ulcer healing by an increase in gastrin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. vumc.org [vumc.org]
- 13. east.org [east.org]
- 14. litfl.com [litfl.com]
- 15. Prophylaxis and management of stress ulceration - Surgical Treatment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. austinpublishinggroup.com [austinpublishinggroup.com]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. crsubscription.com [crsubscription.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Trofinetide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate access to crucial safety protocols and logistical information for the handling of Trofinetide. It is designed to be a preferred resource for laboratory safety and chemical management, offering procedural guidance to ensure safe and effective use.
Immediate Safety and Handling Protocols
Trofinetide, while not classified as a hazardous substance, requires careful handling in a laboratory setting to minimize exposure and ensure experimental integrity.[1] Standard personal protective equipment (PPE) should be worn at all times.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure. The following table summarizes the recommended equipment.
| Protection Type | Specific Equipment | Rationale for Use |
| Hand Protection | Nitrile gloves | Prevents direct skin contact. Inspect for tears before use. |
| Eye Protection | Safety glasses or goggles | Protects eyes from splashes or aerosols. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a chemical fume hood | To prevent inhalation of any aerosols or dust, particularly when handling the solid form. This is the primary means of exposure control. |
| Foot Protection | Closed-toe shoes | Protects feet from potential spills. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Always handle Trofinetide within a certified chemical fume hood.[1] Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.
-
Reconstitution : If working with solid Trofinetide, reconstitute it by dissolving in the appropriate solvent as per your experimental protocol. Trofinetide is freely soluble in water.[2] For stock solutions, it is soluble up to 100 mM in water and up to 50 mM in DMSO with gentle warming.[3] Aqueous solutions are not recommended to be stored for more than one day.
-
Use : When pipetting or transferring solutions of Trofinetide, do so carefully to avoid creating aerosols.
-
Storage : Store Trofinetide at -20°C.[3] It has a stability of at least four years at this temperature.
Emergency Procedures
In the event of an exposure, follow these first aid measures immediately.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing. |
| Inhalation | If inhaled, remove to fresh air. If not breathing, give artificial respiration. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical advice. |
Disposal Plan
All waste materials contaminated with Trofinetide should be disposed of in accordance with local, state, and federal regulations. Place contaminated disposables, such as gloves and absorbent pads, into a designated chemical waste container.
Quantitative Data Summary
The following table provides key quantitative data for Trofinetide.
| Property | Value | Source |
| Molecular Weight | 315.33 g/mol | [2] |
| Formula | C13H21N3O6 | [3] |
| Appearance | White to off-white solid | [2] |
| Solubility | Freely soluble in water. Soluble to 100 mM in water, 50 mM in DMSO. | [2][3] |
| Storage Temperature | -20°C | [3] |
| Stability | ≥ 4 years at -20°C | |
| Purity | ≥98% | [3] |
Experimental Protocols and Visualizations
Signaling Pathway of Trofinetide
Trofinetide is a synthetic analog of the N-terminal tripeptide of insulin-like growth factor 1 (IGF-1). Its mechanism of action is believed to involve the activation of the IGF-1 receptor, which in turn stimulates downstream signaling pathways like the PI3K/Akt/mTOR pathway. This activation can lead to reduced neuroinflammation and enhanced synaptic function.
Experimental Workflow: Synapse Quantification via Immunofluorescence
The following is a representative workflow for assessing the effect of Trofinetide on synaptic density in primary neuronal cultures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
